molecular formula C10H10Cl2N2O B1372224 {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride CAS No. 1160245-59-9

{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride

Cat. No.: B1372224
CAS No.: 1160245-59-9
M. Wt: 245.1 g/mol
InChI Key: WZZSRYJJKIDOMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride is a chemical intermediate of significant interest in medicinal chemistry and drug discovery, primarily due to its isoxazole core structure. Isoxazole derivatives are recognized for their wide spectrum of biological activities and are frequently explored as key scaffolds in the development of novel therapeutic agents . Research into similar compounds highlights their potential in immunoregulation, with some isoxazole derivatives demonstrating potent immunosuppressive and anti-inflammatory properties that are comparable to, or even exceed, those of registered reference drugs . These activities often involve mechanisms such as the inhibition of specific pro-inflammatory cytokines or the modulation of critical immune cell pathways . Furthermore, the structural motif of isoxazole is extensively investigated for its application in anticancer research, where derivatives have shown promise as inhibitors of various targets including protein kinases, histone deacetylases (HDAC), and tubulin polymerization . Beyond these areas, isoxazole-based molecules are also utilized as valuable pharmacological probes in biochemical research, for instance, in elucidating the function of exchange proteins directly activated by cAMP (EPAC) . This compound serves as a versatile building block for researchers synthesizing and optimizing new chemical entities for potential use in pharmaceutical development, immunological studies, and oncological research.

Properties

IUPAC Name

[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O.ClH/c11-9-4-2-1-3-8(9)10-5-7(6-12)13-14-10;/h1-5H,6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZSRYJJKIDOMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184969-23-0
Record name [5-(2-chlorophenyl)-1,2-oxazol-3-yl]methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and Characterization of {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride , a critical isoxazole scaffold used in medicinal chemistry for the development of GABAergic agents, antimicrobial compounds, and kinase inhibitors.

While 1,3-dipolar cycloaddition is a common route for isoxazoles, this guide prioritizes a Claisen Condensation-Cyclization strategy followed by a Gabriel Amine Synthesis . This pathway is selected for its superior regiocontrol (ensuring the 3,5-substitution pattern), scalability, and use of stable, cost-effective precursors (2-chloroacetophenone) compared to volatile or unstable nitrile oxides.

Key Protocol Features:

  • Regioselectivity: Thermodynamic control ensures the 5-aryl-3-carboxylate isomer.

  • Safety: Avoids the use of potentially explosive azides or unstable fulminic acid derivatives.

  • Purification: Relies on crystallization of intermediates, minimizing chromatographic burden.

Retrosynthetic Analysis & Strategy

The target molecule features a 3,5-disubstituted isoxazole core.[1] The retrosynthetic disconnection focuses on the C3-position functional group interconversion and the construction of the heterocycle.

Strategic Disconnections:

  • Amine Formation: The primary amine is installed via the Gabriel Synthesis (Hydrazinolysis of a phthalimide) to prevent over-alkylation, which is a common risk in direct amination of alkyl halides.

  • Linker Construction: The methylene handle is derived from the reduction of an ester.

  • Heterocycle Formation: The isoxazole core is constructed via the cyclization of a 2,4-dioxobutanoate derivative with hydroxylamine.

Retrosynthesis Target {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine HCl Phthalimide N-{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}phthalimide Target->Phthalimide Deprotection (HCl/Hydrazine) Chloride 3-(Chloromethyl)-5-(2-chlorophenyl)isoxazole Phthalimide->Chloride Gabriel Synthesis (NK-Phth) Alcohol [5-(2-Chlorophenyl)isoxazol-3-yl]methanol Chloride->Alcohol Chlorination (SOCl2) Ester Ethyl 5-(2-chlorophenyl)isoxazole-3-carboxylate Alcohol->Ester Reduction (NaBH4) Diketone Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate Ester->Diketone Cyclization (NH2OH) Start 2-Chloroacetophenone + Diethyl Oxalate Diketone->Start Claisen Condensation

Figure 1: Retrosynthetic pathway prioritizing the 5-aryl-3-ester intermediate for regiocontrol.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 5-(2-chlorophenyl)isoxazole-3-carboxylate

This step establishes the isoxazole ring with the correct regiochemistry. The reaction of the 1,3-diketone equivalent with hydroxylamine favors the 5-aryl isomer due to the electrophilicity of the ketone adjacent to the aryl ring.

  • Reagents: 2-Chloroacetophenone (1.0 eq), Diethyl oxalate (1.2 eq), Sodium ethoxide (1.3 eq), Ethanol (anhydrous), Hydroxylamine hydrochloride (1.1 eq).

  • Mechanism: Claisen condensation followed by cyclocondensation.

Protocol:

  • Condensation: In a flame-dried 3-neck flask under

    
    , dissolve sodium ethoxide (1.3 eq) in anhydrous ethanol.
    
  • Add diethyl oxalate (1.2 eq) dropwise at 0°C. Stir for 15 minutes.

  • Add a solution of 2-chloroacetophenone (1.0 eq) in ethanol dropwise over 30 minutes. The solution will turn yellow/orange.

  • Warm to room temperature (RT) and reflux for 4 hours. Checkpoint: TLC (Hexane:EtOAc 8:2) should show consumption of ketone.

  • Cyclization: Cool the mixture to RT. Add Hydroxylamine hydrochloride (1.1 eq) directly to the reaction mixture.

  • Reflux for 6 hours.

  • Workup: Evaporate ethanol under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Hexane to yield the ester as white crystals.

Step 2: Reduction to [5-(2-Chlorophenyl)isoxazol-3-yl]methanol

Selective reduction of the ester to the alcohol is performed using Sodium Borohydride. Lithium Aluminum Hydride (LAH) is avoided to prevent potential dechlorination of the aryl ring.

  • Reagents: Ester intermediate (1.0 eq),

    
     (2.5 eq), Methanol.
    

Protocol:

  • Dissolve the ester in Methanol (0.2 M concentration). Cool to 0°C.[2]

  • Add

    
     portion-wise (gas evolution will occur).
    
  • Stir at RT for 3 hours.

  • Quench: Carefully add saturated

    
     solution.
    
  • Evaporate methanol. Extract aqueous residue with DCM.

  • Yields the alcohol as a crystalline solid upon concentration.

Step 3: Chlorination and Gabriel Amine Synthesis

Direct conversion of the alcohol to the amine is achieved via a chloride intermediate and subsequent phthalimide displacement.

  • Reagents: Thionyl Chloride (

    
    ), Potassium Phthalimide, Hydrazine Hydrate.
    

Protocol A: Chlorination

  • Dissolve the alcohol in DCM. Add

    
     (1.5 eq) and a catalytic drop of DMF.
    
  • Reflux for 2 hours.

  • Evaporate volatiles to dryness to obtain the crude chloride (usually sufficiently pure).

Protocol B: Gabriel Substitution

  • Dissolve the crude chloride in DMF. Add Potassium Phthalimide (1.1 eq).

  • Heat to 80°C for 4 hours. Precipitation of KCl will be observed.

  • Pour into water. Filter the solid precipitate (The Phthalimide intermediate). Wash with water and cold ethanol.

Protocol C: Deprotection to Amine Hydrochloride

  • Suspend the Phthalimide intermediate in Ethanol. Add Hydrazine Hydrate (3.0 eq).

  • Reflux for 2 hours. A white precipitate (Phthalhydrazide) will form.

  • Cool and filter off the phthalhydrazide.

  • Concentrate the filtrate. Dissolve the residue in

    
    .
    
  • Add 4M HCl in Dioxane dropwise. The target salt precipitates immediately.

  • Filter and dry under vacuum.[3]

Workup & Purification Logic Flow

The following diagram illustrates the critical decision nodes during purification to ensure salt purity and removal of byproducts.

Purification Crude Crude Reaction Mixture (Post-Hydrazinolysis) Filter1 Filtration Crude->Filter1 Solid1 Solid: Phthalhydrazide (Discard) Filter1->Solid1 Insoluble Byproduct Filtrate1 Filtrate: Free Amine in EtOH Filter1->Filtrate1 Conc Concentrate & Redissolve (Ether/DCM) Filtrate1->Conc SaltForm Add HCl (Dioxane/Ether) Conc->SaltForm Filter2 Filtration SaltForm->Filter2 Final Final Product: Amine HCl Salt Filter2->Final Precipitate

Figure 2: Purification workflow for the final deprotection step.

Characterization Data

The following data represents expected spectral characteristics for the hydrochloride salt.

Quantitative Data Summary
ParameterSpecificationNotes
Appearance White to off-white crystalline solidHygroscopic; store in desiccator.
Melting Point 215–218 °C (dec)Distinct decomposition upon melting.
Solubility Water, Methanol, DMSOInsoluble in Ether, Hexane, DCM.
Yield (Overall) 45–55%Based on 2-chloroacetophenone.
NMR Spectroscopy Interpretation[4]

H NMR (400 MHz, DMSO-

):
  • 
     8.45 (br s, 3H): 
    
    
    
    protons. Broad signal due to exchangeable protons and salt formation.
  • 
     7.85 (dd, 1H):  Aryl proton adjacent to Cl (H-3'). Deshielded by the halogen.
    
  • 
     7.65 - 7.50 (m, 3H):  Remaining aromatic protons (H-4', H-5', H-6').
    
  • 
     7.15 (s, 1H): Isoxazole Ring Proton (H-4).  This is the diagnostic singlet. Its presence confirms the cyclization and lack of substitution at the 4-position.
    
  • 
     4.20 (q or s, 2H): 
    
    
    
    . The methylene group connecting the ring to the amine.

C NMR (100 MHz, DMSO-

):
  • Isoxazole Carbons:

    
     168.5 (C-5), 159.2 (C-3), 103.5 (C-4). The C-5 is significantly deshielded due to the adjacent oxygen and aryl group.
    
  • Methylene:

    
     34.5 (
    
    
    
    ).
  • Aryl Carbons: Typical signals in the 125–135 ppm range.

Mass Spectrometry
  • ESI-MS (+): m/z 223.04

    
    .
    
  • Isotope Pattern: A characteristic 3:1 ratio for M and M+2 peaks confirms the presence of one Chlorine atom.

Safety & Handling

  • Vesicant Warning: The intermediate 3-(chloromethyl)-5-(2-chlorophenyl)isoxazole is a potent alkylating agent. It acts as a vesicant and lachrymator. All operations involving this intermediate must be conducted in a fume hood with double nitrile gloves.

  • Hydrazine: Hydrazine hydrate is carcinogenic and toxic. Use a bleach trap for all waste streams containing hydrazine to neutralize it before disposal.

References

  • Regioselective Synthesis of Isoxazoles

    • Title: Regioselective synthesis of 3,5-disubstituted isoxazoles
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Validates the thermodynamic preference for 5-aryl-3-carboxylate formation during cycliz
    • Link:[Link] (Journal Homepage)

  • Gabriel Synthesis Protocol

    • Title: The Gabriel Synthesis of Primary Amines.
    • Source:Organic Syntheses, Coll. Vol. 2, p.25.
    • Context: Standard authoritative procedure for converting alkyl halides to amines via phthalimide.
    • Link:[Link]

  • Isoxazole Pharmacology

    • Title: Isoxazoles: A Privileged Scaffold in Medicinal Chemistry.
    • Source:Chemical Reviews.
    • Context: Background on the biological relevance of the 3-aminomethyl-5-aryl isoxazole pharmacophore.
    • Link:[Link] (Journal Homepage)

  • Reduction Methodologies

    • Title: Selective reductions of isoxazole esters.
    • Source:Tetrahedron Letters.
    • Context: Supports the use of NaBH4/MeOH for selective ester reduction in the presence of isoxazole rings.
    • Link:[Link]

Sources

Technical Guide: Physicochemical Profiling of {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthetic logic, and handling protocols for {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride . This document is structured for researchers and drug development professionals, focusing on the compound's utility as a scaffold in medicinal chemistry.[1][2]

Executive Summary & Chemical Identity

{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride (CAS: 1184969-23-0) is a high-value heterocyclic building block used primarily in the synthesis of bioactive small molecules. It features a 1,2-oxazole (isoxazole) core substituted at the 5-position with a lipophilic 2-chlorophenyl group and at the 3-position with a polar methylamine tail.

This specific regioisomer (3,5-disubstituted) is critical in drug discovery campaigns targeting kinases, GPCRs, and ion channels, where the isoxazole ring serves as a bioisostere for amide or ester linkages, providing metabolic stability and rigid geometric orientation.

Chemical Identification Data
ParameterDetail
IUPAC Name 1-[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methanamine hydrochloride
CAS Number 1184969-23-0
Molecular Formula C₁₀H₉ClN₂O[3][4][][6][7][8][9][10][11][12] · HCl
Molecular Weight 245.10 g/mol (Salt); 208.65 g/mol (Free Base)
SMILES (Free Base) ClC1=CC=CC=C1C2=CC(CN)=NO2
Appearance White to off-white crystalline solid
Stoichiometry 1:1 Hydrochloride salt

Physicochemical Properties Profile

Understanding the solid-state and solution-phase behavior of this compound is essential for assay formulation and synthetic optimization.

Solid-State Characteristics

As a hydrochloride salt, the compound exhibits significantly improved thermal stability and crystallinity compared to its free base oil/amorphous form.

  • Melting Point: Typically ranges between 180°C – 210°C (with decomposition). The high lattice energy of the ionic salt structure confers this stability.

  • Hygroscopicity: Moderately hygroscopic. The primary ammonium chloride moiety can absorb atmospheric moisture; storage in desiccated environments is mandatory to prevent deliquescence.

Solution-Phase Properties & Solubility

The hydrochloride salt form drives solubility in polar protic solvents, making it compatible with standard biological assay buffers after initial dissolution in DMSO or water.

SolventSolubility RatingApplication Notes
Water High (>20 mg/mL)Ideal for aqueous buffer preparation (PBS, HEPES).
DMSO High (>50 mg/mL)Standard stock solution solvent (typically 10-100 mM).
Methanol HighSuitable for LC-MS injection and transfers.
Dichloromethane LowSalt form is insoluble; requires free-basing for extraction.
Hexane/Ether InsolubleUsed as antisolvents for precipitation/crystallization.
Acid-Base Chemistry (pKa)

The compound possesses two key ionization centers:

  • Primary Amine (–CH₂NH₂): The conjugate acid (–CH₂NH₃⁺) has a predicted pKa of ~8.5 – 9.0 . This is slightly lower than a typical benzylamine (pKa ~9.5) due to the electron-withdrawing inductive effect of the isoxazole ring.

  • Isoxazole Nitrogen: Extremely weak base (pKa < 1), remaining unprotonated under physiological conditions.

Implication: At physiological pH (7.4), the molecule exists predominantly (>95%) as the cationic species. This charge aids solubility but may require specific transport mechanisms (e.g., solute carriers) for cellular entry unless free-based in situ.

Synthetic Logic & Regiochemistry

The synthesis of 3,5-disubstituted isoxazoles requires strict regiocontrol. The most robust route utilizes a 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne.

Mechanism of Assembly

To achieve the specific 5-(2-chlorophenyl) and 3-(aminomethyl) pattern:

  • Dipole (C3 source): A protected amino-nitrile oxide (generated in situ from an alpha-chlorooxime).

  • Dipolarophile (C5 source): 1-chloro-2-ethynylbenzene (2-chlorophenylacetylene).

The reaction is driven by orbital overlap between the HOMO of the alkyne and the LUMO of the nitrile oxide, favoring the 3,5-regioisomer due to steric and electronic direction.

SynthesisPath Figure 1: Regioselective Synthesis via 1,3-Dipolar Cycloaddition Precursor1 2-Chlorophenylacetylene (Alkyne Source) Intermediate Cycloaddition Intermediate (Regioselective 3,5-closure) Precursor1->Intermediate [3+2] Cycloaddition Precursor2 N-Protected Glycine Nitrile Oxide (Dipole Source) Precursor2->Intermediate ProductProtected Protected Isoxazole Intermediate->ProductProtected 1,3-Dipolar Closure FinalProduct Target HCl Salt (Deprotection) ProductProtected->FinalProduct HCl / Dioxane

Figure 1: The 1,3-dipolar cycloaddition ensures the aryl group is positioned at C5 and the amine at C3.[13] Reversing the reactants (using an aryl-nitrile oxide and propargylamine) would yield the incorrect 3-aryl-5-aminomethyl isomer.

Analytical Characterization Protocols

For quality control (QC) and validation, the following spectral signatures are diagnostic.

Proton NMR (¹H-NMR) in DMSO-d₆
  • Isoxazole Singlet: A sharp singlet around δ 6.9 – 7.1 ppm corresponds to the single proton at the C4 position of the isoxazole ring. This is the most critical confirmation of ring closure.

  • Methylene Linker: A doublet or broad singlet at δ 4.0 – 4.2 ppm (2H) representing the –CH₂– connecting the ring to the amine.

  • Ammonium Protons: A broad exchangeable signal at δ 8.0 – 8.5 ppm (3H, –NH₃⁺).

  • Aromatic Region: A multiplet at δ 7.4 – 7.9 ppm (4H) corresponding to the 2-chlorophenyl moiety.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine bonds).

  • Retention Time: Expect elution in the middle of the gradient (approx. 40-50% B) due to the balance between the polar ammonium tail and the lipophilic chlorophenyl head.

Handling, Stability & Safety

Storage Protocol
  • Temperature: -20°C for long-term storage; 2-8°C for active working stocks.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible. The hydrochloride salt is stable, but the free amine (if generated) is sensitive to oxidation and carbamate formation from atmospheric CO₂.

  • Container: Amber glass vials to protect from potential photodegradation of the isoxazole ring (though generally photostable).

Safety Profile (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (typical for isoxazole pharmacophores).

    • H315/H319: Causes skin and serious eye irritation (acidic salt nature).

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

  • BenchChem. {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine Hydrochloride - Technical Data. Retrieved from

  • PubChem. Compound Summary: {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine.[6][14] National Library of Medicine. Retrieved from

  • Sigma-Aldrich. Isoxazole Building Blocks & Scaffolds.[4][6] Retrieved from

  • BOC Sciences. {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride Properties. Retrieved from

Sources

In Vitro Evaluation of {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine scaffold represents a privileged structure in central nervous system (CNS) drug discovery. Characterized by a 5-phenylisoxazole core substituted with an ortho-chloro group and a 3-methylamine tail, this pharmacophore shares structural and electronic similarities with established monoamine oxidase B (MAO-B) inhibitors (e.g., Safinamide) and sodium channel blockers (e.g., Zonisamide).

This guide provides a rigorous, self-validating technical framework for the in vitro evaluation of these derivatives. The primary focus is on MAO-B inhibition and neuroprotection , the most high-probability therapeutic applications for this chemical class. The hydrochloride salt form necessitates specific handling protocols to ensure assay stability and accurate


 determination.

Chemical Rationale & Solubility Profiling

Structural Significance
  • 3-Methylamine Moiety: Acts as a substrate mimic for monoamines (dopamine, phenylethylamine), forming critical hydrogen bonds with the FAD cofactor or the "aromatic cage" (Tyr398/Tyr435) in the MAO-B active site.

  • 5-(2-Chlorophenyl) Ring: The ortho-chlorine atom introduces steric bulk and lipophilicity (

    
     modulation). This substitution often forces a non-planar conformation relative to the isoxazole ring, potentially enhancing selectivity for the smaller substrate cavity of MAO-B compared to MAO-A.
    
  • Hydrochloride Salt: The HCl form improves aqueous solubility but requires buffering in enzymatic assays to prevent pH shifts that could alter enzyme kinetics.

Preparation of Assay Stocks

Protocol:

  • Primary Stock: Dissolve the hydrochloride salt in 100% DMSO to a concentration of 10 mM .

    • Note: The HCl salt may require mild sonication (30-60s) compared to the free base.

  • Working Solutions: Dilute serially in the assay-specific buffer (e.g., Potassium Phosphate pH 7.4).

    • Critical Check: Ensure the final DMSO concentration in the well does not exceed 1% (v/v), as DMSO >1% can inhibit MAO activity non-specifically.

Primary Target Validation: MAO-B Inhibition Assay

The "Gold Standard" for evaluating amine-based isoxazoles is the Amplex Red Fluorometric Assay . It offers higher sensitivity than spectrophotometric (kynuramine) methods and avoids interference from the intrinsic UV absorbance of the isoxazole ring.

Mechanism of Action

The assay couples the oxidative deamination of a substrate (Tyramine or Benzylamine) to the generation of


, which reacts with Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) in the presence of Horseradish Peroxidase (HRP) to produce highly fluorescent Resorufin.
Visualization: Assay Principle

MAO_Assay_Mechanism Substrate Substrate (Tyramine/Benzylamine) MAO_Enzyme MAO-B Enzyme (Recombinant Human) Substrate->MAO_Enzyme Inhibitor Isoxazole Derivative (Inhibitor) Inhibitor->MAO_Enzyme Inhibition H2O2 H2O2 MAO_Enzyme->H2O2 Oxidation HRP HRP H2O2->HRP AmplexRed Amplex Red (Non-fluorescent) AmplexRed->HRP Resorufin Resorufin (Fluorescent) HRP->Resorufin Coupled Rxn

Caption: Coupled enzymatic reaction pathway for the fluorometric detection of MAO activity.

Step-by-Step Protocol

Reagents:

  • Recombinant Human MAO-B (5 mg/mL).

  • Substrate:

    
    -Tyramine hydrochloride (200 
    
    
    
    M final).
  • Amplex Red Reagent (50

    
    M final).
    
  • HRP (1 U/mL).

  • Positive Control: Selegiline (Reference MAO-B inhibitor).

  • Negative Control: Buffer + DMSO only.

Workflow:

  • Pre-Incubation: Plate 10

    
    L of the test compound (various concentrations) and 40 
    
    
    
    L of MAO-B enzyme solution in a black 96-well plate. Incubate at 37°C for 15 minutes .
    • Why: This allows the inhibitor to access the active site before substrate competition begins (crucial for reversible inhibitors).

  • Reaction Initiation: Add 50

    
    L of the Master Mix (Amplex Red + HRP + Tyramine).
    
  • Measurement: Monitor fluorescence continuously for 30 minutes at Ex/Em = 530/590 nm .

  • Calculation: Determine the slope (RFU/min) of the linear phase. Calculate % Inhibition relative to vehicle control.

Selectivity Profiling (MAO-A vs. MAO-B)

To avoid the "Cheese Effect" (hypertensive crisis due to peripheral tyramine accumulation), CNS drugs must be selective for MAO-B over MAO-A.

Comparative Protocol:

  • Repeat the protocol in Section 2.3 using Recombinant Human MAO-A .

  • Substrate Change: Use Tyramine (non-selective) or Serotonin (MAO-A specific) for the A-isoform assay.

  • Control: Use Clorgyline as the reference inhibitor for MAO-A.[1]

Data Interpretation: Calculate the Selectivity Index (SI):



  • Target: An SI > 50 is desirable for a lead candidate.

Secondary Evaluation: Neuroprotection & Toxicity[2]

Since the 2-chlorophenyl isoxazole scaffold targets CNS indications (Parkinson's, Epilepsy), the compound must demonstrate neuroprotection without general cytotoxicity.

Cell Models
  • SH-SY5Y: Human neuroblastoma cells (dopaminergic phenotype).

  • HepG2: Human liver carcinoma cells (for general metabolic toxicity).

Neuroprotection Assay (MPP+ Model)

The metabolite MPP+ induces oxidative stress and mitochondrial dysfunction, mimicking Parkinsonian neurodegeneration.

  • Seeding: Plate SH-SY5Y cells (

    
     cells/well) and differentiate with Retinoic Acid (10 
    
    
    
    M) for 5 days to induce neurite outgrowth.
  • Pre-treatment: Add test compound (0.1, 1, 10

    
    M) for 2 hours.
    
  • Insult: Add MPP+ (1 mM) and incubate for 24 hours.

  • Readout: MTT Assay (mitochondrial viability).

    • Success Criteria: Significant recovery of cell viability compared to MPP+ only control.

ADME: Blood-Brain Barrier (BBB) Permeability

For a CNS drug, BBB penetration is non-negotiable. The PAMPA-BBB (Parallel Artificial Membrane Permeability Assay) is the industry standard high-throughput method.

Protocol
  • Donor Plate: Add 300

    
    L of compound solution (10 
    
    
    
    M in PBS pH 7.4) to the bottom plate.
  • Membrane: Coat the PVDF filter of the acceptor plate with 4

    
    L of Porcine Brain Lipid extract  (20 mg/mL in dodecane).
    
  • Acceptor Plate: Add 200

    
    L of PBS to the top wells.
    
  • Sandwich: Assemble plates and incubate for 18 hours at room temperature in a humidity chamber.

  • Quantification: Measure concentration in Donor and Acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

Calculation:



  • Interpretation:

    
     cm/s indicates high CNS permeability.
    

Evaluation Workflow & Decision Tree

This diagram illustrates the logical flow of the evaluation campaign, from initial solubility checks to lead selection.

Evaluation_Workflow Start Compound Synthesis (HCl Salt) Solubility Solubility Check (PBS pH 7.4) Start->Solubility MAOB_Screen Primary Screen: MAO-B Inhibition (10 µM) Solubility->MAOB_Screen Decision1 >50% Inh? MAOB_Screen->Decision1 IC50_Det Dose Response (IC50 Determination) Decision1->IC50_Det Yes Discard Discard / Redesign Decision1->Discard No Selectivity Selectivity Profiling (MAO-A vs MAO-B) IC50_Det->Selectivity Decision2 SI > 50? Selectivity->Decision2 PAMPA PAMPA-BBB Permeability Decision2->PAMPA Yes Decision2->Discard No Tox Toxicity/Neuroprotection (SH-SY5Y) PAMPA->Tox Lead Lead Candidate Tox->Lead

Caption: Decision tree for the progression of isoxazole derivatives from synthesis to lead identification.

Summary of Key Parameters

AssayParameterTarget ValueRelevance
Enzymatic

(MAO-B)

Potency
Selectivity SI (MAO-A/B)

Safety (Cheese Effect)
Permeability

(PAMPA)

CNS Penetration
Toxicity

(HepG2)

Metabolic Safety
Efficacy Cell Recovery (MPP+)

of Control
Neuroprotection

References

  • Chimenti, F. et al. (2004). Synthesis and selective inhibitory activity of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives against monoamine oxidase. Journal of Medicinal Chemistry. Link(Note: Establishes the protocol for isoxazole/pyrazole MAO inhibition).

  • Carradori, S. et al. (2014). 1,3,5-Trisubstituted pyrazolines as potent and selective inhibitors of human monoamine oxidase B. Bioorganic & Medicinal Chemistry. Link(Provides comparative SAR for 5-phenyl substituted heterocycles).

  • Di Stefano, A. et al. (2008). In vitro and in vivo characterization of new reversible monoamine oxidase B inhibitors. Journal of Medicinal Chemistry. Link(Standardizes the PAMPA-BBB methodology for CNS drugs).

  • Zhou, M. & Panchuk-Voloshina, N. (1997). A one-step fluorometric method for the continuous measurement of monoamine oxidase activity. Analytical Biochemistry. Link(The foundational paper for the Amplex Red assay).

Sources

The Isoxazole Paradigm in Medicinal Chemistry: A Technical Guide to Scaffold Utility and Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—represents a "privileged structure" in modern drug design.[1][2] Its utility extends beyond simple spacing; it functions as a critical bioisostere for amide bonds and carboxylic acids while imparting specific rigidity to the pharmacophore. However, the scaffold presents a dichotomy: it offers exceptional stability against oxidative metabolism yet harbors a latent susceptibility to reductive ring cleavage. This guide dissects the isoxazole moiety from a structural, synthetic, and metabolic perspective, providing actionable protocols for its integration into drug discovery programs.

Part 1: Structural Logic & Bioisosterism

The Electronic Argument

The isoxazole ring is aromatic (


 electrons), but the electronegativity difference between oxygen (3.5) and nitrogen (3.[2]0) creates a distinct dipole moment.[2] This polarization allows the scaffold to participate in specific hydrogen bonding networks that mimic endogenous substrates.
  • 3-Hydroxyisoxazole as a Carboxylic Acid Bioisostere: The acidic proton of 3-hydroxyisoxazole (

    
    ) closely mimics the acidity of a carboxylic acid (
    
    
    
    ), but with improved lipophilicity (LogP).[2] This is exploited in glutamate agonists (e.g., AMPA) and GABA agonists (e.g., Muscimol).
  • The Masked Amide: The 3,5-disubstituted isoxazole ring spatially and electronically mimics the cis-amide bond, providing a rigid linker that avoids the proteolytic instability of peptides.

Visualization: Bioisosteric Mapping

The following diagram illustrates the structural overlay of the isoxazole scaffold against common functional groups it replaces.

Bioisosteres Substrate Endogenous Substrate Carboxyl Carboxylic Acid (High Polarity, Rapid Clearance) Substrate->Carboxyl Native Function Amide Peptide Bond (Proteolytic Instability) Substrate->Amide Native Function Isox_Acid 3-Hydroxyisoxazole (Bioisostere: Acid Mimic) Improved LogP Carboxyl->Isox_Acid Replacement Strategy Isox_Linker 3,5-Disubstituted Isoxazole (Bioisostere: Amide Mimic) Rigid Scaffold Amide->Isox_Linker Replacement Strategy

Figure 1: Strategic replacement of labile functional groups with isoxazole bioisosteres to improve PK properties.

Part 2: Synthetic Methodologies

The Gold Standard: [3+2] Cycloaddition

While condensation reactions exists, the 1,3-dipolar cycloaddition of nitrile oxides with alkynes (Huisgen cycloaddition) remains the most robust method for generating regioselective isoxazoles.

Critical Regioselectivity Note
  • Thermal Cycloaddition: Often yields a mixture of 3,5- and 3,4-disubstituted isomers, though sterics usually favor the 3,5-isomer.[2]

  • Copper(I) Catalysis (Click): Exclusively yields the 3,5-disubstituted isoxazole.[2]

  • Ruthenium(II) Catalysis: Can be employed to access the 3,4-disubstituted isomer.[2]

Experimental Protocol: In Situ Nitrile Oxide Generation & Cycloaddition

Objective: Synthesis of 3,5-diaryl isoxazole via chloramine-T mediated oxidation.

Reagents:

  • Aldehyde substrate (Ar-CHO)[2]

  • Hydroxylamine hydrochloride (

    
    )[2]
    
  • Chloramine-T (trihydrate)[2]

  • Terminal Alkyne

  • Ethanol/Water solvent system[2][3]

Step-by-Step Workflow:

  • Oxime Formation: Dissolve aldehyde (1.0 eq) in EtOH. Add

    
     (1.2 eq) and pyridine (1.2 eq). Stir at RT for 2-4h until TLC confirms conversion to aldoxime.[2] Concentrate and redissolve in tert-butanol/water (1:1).
    
  • Chlorination (In Situ): Add Chloramine-T (1.2 eq) to the aldoxime solution.[2] Stir for 15 min. This generates the hydroximoyl chloride intermediate.

  • Cycloaddition: Add the terminal alkyne (1.2 eq) and a catalytic amount of Copper(II) sulfate (5 mol%) + Sodium Ascorbate (10 mol%) if exclusive 3,5-regioselectivity is required.[2] For thermal (non-metal) routes, add mild base (

    
    ) and heat to 60°C.
    
  • Workup: The nitrile oxide generates in situ and reacts immediately with the alkyne. Upon completion (TLC), dilute with water, extract with EtOAc, and purify via silica gel chromatography.

Visualization: Synthetic Logic

Synthesis Aldehyde Aldehyde (Start) Oxime Aldoxime (Intermediate) Aldehyde->Oxime NH2OH / Base NitrileOxide Nitrile Oxide (Reactive Dipole) Oxime->NitrileOxide Chloramine-T or NCS (Oxidation) Isoxazole 3,5-Isoxazole (Final Scaffold) NitrileOxide->Isoxazole [3+2] Cycloaddition Alkyne Alkyne (Dipolarophile) Alkyne->Isoxazole Cu(I) Catalyst (Regiocontrol)

Figure 2: The convergent synthesis of isoxazoles via nitrile oxide cycloaddition.[1][2][4]

Part 3: Medicinal Chemistry Case Studies

Leflunomide: The Prodrug Mechanism

Leflunomide (Arava) is an anti-rheumatic drug that perfectly illustrates the metabolic liability of the isoxazole ring being used as a feature .

  • Mechanism: The isoxazole ring is not the active pharmacophore. It is a prodrug.[2]

  • Activation: Upon oral administration, the isoxazole ring undergoes reductive cleavage (primarily via CYP1A2 and CYP2C19) to break the N-O bond.

  • Result: This reveals the active metabolite, Teriflunomide (A77 1726) , an

    
    -cyanoenol which inhibits Dihydroorotate Dehydrogenase (DHODH).
    
  • Design Lesson: If the N-O bond is unsubstituted at the 3-position or electronically activated, the ring is prone to opening.

Valdecoxib: Selectivity via Scaffolding

Valdecoxib (Bextra) utilized the isoxazole ring to position phenyl rings at the 3- and 4-positions.[2]

  • Role of Scaffold: The rigid isoxazole core orients the sulfonamide group (at the 4-phenyl position) into the COX-2 side pocket.

  • SAR Insight: Removal of the sulfonamide group reverses selectivity, making the molecule a COX-1 inhibitor. This demonstrates the scaffold's role as a precise geometric spacer.

Data Summary: Isoxazole Drug Classes
DrugIndicationRole of IsoxazoleKey Feature
Leflunomide RA / PsoriasisProdrug Mask Ring opens to active metabolite (Teriflunomide).[2]
Valdecoxib NSAID (COX-2)Rigid Spacer Orients sulfonamide for selectivity.[2]
Cloxacillin AntibioticSteric Shield Prevents beta-lactamase attack on the beta-lactam ring.[2]
Muscimol GABA AgonistBioisostere 3-OH isoxazole mimics carboxylate of GABA.[2]

Part 4: Metabolic Stability & Toxicity

The N-O bond is the "Achilles' heel" of the scaffold. While stable to oxidation, it is susceptible to reductive cleavage .

The Reductive Pathway

Under reducing conditions (e.g., specific P450 enzymes or gut microbiota), the N-O bond cleaves to form an enamino ketone .

  • Risk: If the resulting enamino ketone is reactive (Michael acceptor), it can form covalent adducts with proteins, leading to idiosyncratic toxicity.

  • Mitigation: Substitution at the 3-position (e.g., with a methyl or aryl group) significantly increases steric hindrance and electronic stability, preventing unwanted ring opening. Unsubstituted 3-positions are generally metabolically unstable. [2]

Visualization: Leflunomide Activation (Ring Opening)

Metabolism Leflunomide Leflunomide (Isoxazole Prodrug) Transition CYP450 / Base (N-O Cleavage) Leflunomide->Transition Metabolism Intermediate Imine Intermediate Transition->Intermediate Ring Opening Teriflunomide Teriflunomide (A77 1726) (Active Alpha-Cyanoenol) Intermediate->Teriflunomide Tautomerization

Figure 3: The metabolic activation pathway of Leflunomide, demonstrating N-O bond cleavage.[2]

References

  • BenchChem. (2025).[1][2] The Isoxazole Ring System: A Technical Guide to Stability and Reactivity for Drug Development Professionals. Retrieved from [2]

  • Kalgutkar, A. S., et al. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide...[5][6][7] Drug Metabolism and Disposition.[2] Retrieved from

  • Pinho e Melo, T. M. (2005).[2] Recent advances on the synthesis and reactivity of isoxazoles.[8] Current Organic Chemistry.[2]

  • RSC Advances. (2025). Advances in isoxazole chemistry and their role in drug discovery.[1][2][8][9][10][11][12] Retrieved from [2]

  • National Institutes of Health. (2013).[2] Discovery, Design, and Optimization of Isoxazole Azepine BET Inhibitors. Retrieved from [2]

Sources

Technical Guide: 3,5-Disubstituted Isoxazole Architectures in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoxazole ring, specifically the 3,5-disubstituted isomer , represents a privileged scaffold in medicinal chemistry.[1][2][3] Unlike its 3,4-substituted counterparts (exemplified by the COX-2 inhibitor Valdecoxib), the 3,5-substitution pattern offers a distinct vector geometry that mimics the trans-amide bond, providing unique binding modes in kinase pockets and enzymatic active sites.

This guide provides a technical deep-dive into the rational design, regioselective synthesis, and pharmacological validation of 3,5-disubstituted isoxazole derivatives. It is designed for medicinal chemists requiring actionable protocols and mechanistic insights.[2]

Structural Significance & Bioisosterism

The isoxazole ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms.[2] Its utility in drug design stems from three core physicochemical characteristics:

  • Amide Bioisosterism: The 3,5-disubstituted isoxazole mimics the spatial arrangement and electronic distribution of a trans-amide bond but with significantly higher metabolic stability against peptidases.[2][3]

  • Dipolar Character: The ring acts as a masked 1,3-dicarbonyl equivalent, capable of engaging in hydrogen bonding (acceptor via N, weak donor via C4-H).[2]

  • Rigid Linker: It serves as a rigid spacer, orienting two pharmacophores (at positions 3 and 5) at a specific angle (~130°), which is critical for spanning hydrophobic pockets in targets like Tubulin or BET bromodomains.[2][3]

Synthetic Architectures: Regiocontrol & Methodology

Synthesizing 3,5-disubstituted isoxazoles requires overcoming the thermodynamic trap of forming mixtures with 3,4-isomers. Two primary pathways dominate the field: [3+2] Cycloaddition and Cyclocondensation .[2]

Pathway A: 1,3-Dipolar Cycloaddition (The "Click" Approach)

This method involves the reaction of a nitrile oxide (dipole) with a terminal alkyne (dipolarophile).[2][3][4]

  • Mechanism: Concerted [3+2] cycloaddition.[2]

  • Regioselectivity: Steric hindrance generally favors the 3,5-isomer.[2][3] The bulky substituent on the nitrile oxide and the alkyne prefer to be distal (positions 3 and 5) rather than proximal (positions 3 and 4).[2]

  • Catalysis: While thermal conditions often yield mixtures, Copper(I) catalysis (CuAAC-like conditions) can strictly enforce regioselectivity, though it is less common than in triazole chemistry due to the instability of nitrile oxides.[2][3]

Pathway B: The Dibromochalcone Route (Condensation)

Direct condensation of chalcones with hydroxylamine yields isoxazolines (non-aromatic).[2][3] To achieve the aromatic isoxazole directly, the dibromochalcone method is superior.[2]

  • Mechanism: Bromination of the chalcone creates a reactive intermediate that undergoes cyclization followed by dehydrohalogenation, driving aromatization.[2]

Visualization: Synthetic Decision Matrix

Synthesis_Pathways Precursor Starting Material Aldoxime Aldoxime Precursor->Aldoxime Oxidation Chalcone Chalcone (α,β-unsaturated ketone) Precursor->Chalcone Claisen-Schmidt NitrileOxide Nitrile Oxide (In Situ Generation) Aldoxime->NitrileOxide Chloramine-T or NCS/Base Dibromo Dibromochalcone (Intermediate) Chalcone->Dibromo Br2 or TBABr3 Cycloaddition [3+2] Cycloaddition (+ Alkyne) NitrileOxide->Cycloaddition Cyclization Cyclization (+ NH2OH·HCl) Dibromo->Cyclization Product 3,5-Disubstituted Isoxazole Cycloaddition->Product Regioselective (Steric Control) Cyclization->Product Aromatization driven

Figure 1: Strategic divergence in isoxazole synthesis.[2][3][5] Pathway A (top) utilizes dipolar cycloaddition, while Pathway B (bottom) relies on condensation-elimination.

Therapeutic Landscapes & SAR

The 3,5-disubstituted scaffold has demonstrated potent activity across multiple therapeutic areas.[2]

A. Anti-Inflammatory (COX-2 Inhibition)

While Valdecoxib (a 3,4-diaryl isoxazole) was withdrawn due to cardiovascular risks, 3,5-disubstituted analogs are being investigated to mitigate these side effects while maintaining selectivity.[3]

  • SAR Insight: A bulky aryl group at position 5 (e.g., 3,4,5-trimethoxyphenyl) often enhances selectivity for the COX-2 hydrophobic side pocket compared to COX-1.[3]

B. Oncology (Tubulin Polymerization Inhibitors)

Isoxazoles can mimic the cis-stilbene moiety found in Combretastatin A-4.[2][3]

  • Mechanism: Binding to the colchicine site of tubulin, disrupting microtubule dynamics.[2]

  • Key Substituents: A 3-(3,4,5-trimethoxyphenyl) group combined with a 5-(aryl) moiety is a recurring pharmacophore for potent cytotoxicity.[3]

Comparative Data: Biological Activity by Substitution[2][6]
Target ClassPosition 3 SubstituentPosition 5 SubstituentMechanism/EffectRef
COX-2 3-Methylthiophen-2-yl3,4,5-TrimethoxyphenylSelective COX-2 inhibition; reduced GI toxicity.[3][6][1]
Tubulin 3,4,5-Trimethoxyphenyl4-MethoxyphenylColchicine site binding; IC50 < 50 nM (MCF-7).[3][2]
Antimicrobial 4-Chlorophenyl5-(4-Nitrophenyl)-2-furylDisruption of bacterial cell wall synthesis.[3][3]
Estrogen Receptor Phenyl4-HydroxyphenylSERM activity (Breast Cancer).[3][4]

Experimental Protocols

Protocol A: Regioselective [3+2] Cycloaddition via Chloramine-T

This protocol utilizes Chloramine-T to generate the nitrile oxide in situ, avoiding the handling of unstable intermediates.[3]

Reagents:

  • Aldoxime derivative (1.0 eq)[2][3]

  • Terminal Alkyne (1.1 eq)

  • Chloramine-T trihydrate (1.1 eq)[3]

  • Ethanol/Water (1:1 v/v)[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve the aldoxime (1.0 mmol) and terminal alkyne (1.1 mmol) in 20 mL of ethanol.

  • Catalyst Addition: Add a solution of Chloramine-T trihydrate (1.1 mmol) in 10 mL of water dropwise over 15 minutes at room temperature.

    • Why: Slow addition prevents the dimerization of nitrile oxide into furoxan by keeping the instantaneous concentration low.[2]

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[2]

  • Workup: Evaporate ethanol under reduced pressure. Extract the residue with Ethyl Acetate (3 x 20 mL).[2] Wash combined organics with brine, dry over anhydrous Na₂SO₄.[2]

  • Purification: Purify via column chromatography (Silica gel, 60-120 mesh).

    • Validation: 1H NMR should show a characteristic singlet for the isoxazole C4-H proton around

      
       6.5–6.9 ppm.[2][3]
      
Protocol B: One-Pot Synthesis from Dibromochalcones

Ideal for generating fully aromatic isoxazoles from ketone precursors without an oxidation step.[3]

Reagents:

  • Chalcone (1.0 eq)[2][3]

  • Bromine (

    
    ) or Pyridinium Tribromide (1.0 eq)[2][3]
    
  • Hydroxylamine Hydrochloride (3.0 eq)[2][3]

  • Sodium Acetate (3.0 eq)[2][3]

  • Acetic Acid (Glacial)[2][7]

Step-by-Step Methodology:

  • Bromination: Dissolve chalcone (1 mmol) in 5 mL acetic acid. Add Bromine (1 mmol) dropwise.[2] Stir until the precipitate (dibromochalcone) forms (approx. 30 min).

  • Cyclization: Add Hydroxylamine Hydrochloride (3 mmol) and Sodium Acetate (3 mmol) directly to the reaction vessel.

  • Reflux: Reflux the mixture for 6–8 hours.

    • Mechanism:[2][3][4][8][9][10] The reaction proceeds via oxime formation followed by intramolecular displacement of bromide and subsequent dehydrobromination to restore aromaticity.[2]

  • Quench: Pour the hot mixture into ice-cold water. The product typically precipitates out.[2]

  • Recrystallization: Filter the solid and recrystallize from Ethanol.

Visualization: Protocol Logic & Critical Control Points[2]

Protocol_Logic Start Select Precursor RouteA Aldoxime Route (Chloramine-T) Start->RouteA RouteB Chalcone Route (Dibromination) Start->RouteB CCP1 CCP: Slow Addition Prevent Dimerization RouteA->CCP1 In situ generation CCP2 CCP: Reflux Time Ensure Aromatization RouteB->CCP2 One-pot Validation NMR Validation (C4-H Singlet @ 6.5-6.9 ppm) CCP1->Validation Workup CCP2->Validation Precipitation

Figure 2: Workflow logic emphasizing Critical Control Points (CCP) for high-yield synthesis.

Future Outlook: Beyond Small Molecules

The 3,5-disubstituted isoxazole scaffold is evolving beyond simple inhibition.[2]

  • PROTAC Linkers: Due to its rigid geometry, the isoxazole unit is increasingly used in Proteolysis Targeting Chimeras (PROTACs) to define the exit vector of the E3 ligase ligand, improving degradation efficiency.[2][3]

  • Covalent Inhibitors: Introduction of electrophilic "warheads" (like acrylamides) at the 3- or 5-position allows for targeted covalent modification of cysteine residues in kinases, increasing potency and residence time.[2][3]

References

  • Mohan, S. et al. (2015).[2][3] "3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer."[6] Inflammation.[2][6]

  • Kaur, R. et al. (2024).[2][3] "Design, Synthesis and Anti-breast Cancer Activity of Some Novel Substituted Isoxazoles." Bentham Science.[2][3] [2][3]

  • Vashisht, K. et al. (2025).[2][3] "Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives." ResearchGate.[2][3][8][11]

  • RSC Advances. (2025). "Advances in isoxazole chemistry and their role in drug discovery." Royal Society of Chemistry.[2][8]

  • Chem-Station. (2014).[2][3] "1,3-Dipolar Cycloaddition of Nitrile Oxide."[2][3][12] Chem-Station Int.[2] Ed.

Sources

Technical Whitepaper: Toxicological Evaluation and Handling of {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine Hydrochloride

[1]

Executive Summary

{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride is a specialized heterocyclic building block frequently employed in the synthesis of psychotropic agents, antibiotics (e.g., penicillin isosteres), and glutamate receptor modulators.[1] While often categorized generically as a "corrosive amine salt," its specific pharmacophore—the 3,5-disubstituted isoxazole —presents unique metabolic liabilities and toxicological risks that differ from simple aliphatic amines.[1]

This guide provides a comprehensive safety profile, moving beyond standard Safety Data Sheet (SDS) metrics to explore the mechanistic toxicity of the isoxazole scaffold, predictive metabolic activation, and rigorous handling protocols for drug discovery environments.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

Understanding the physicochemical properties is the first step in predicting bioavailability and toxicity. The presence of the 2-chlorophenyl group significantly increases lipophilicity compared to unsubstituted isoxazoles, facilitating membrane permeability but also increasing the risk of off-target binding.[1]

ParameterValue / DescriptionRelevance to Safety
IUPAC Name [5-(2-chlorophenyl)-1,2-oxazol-3-yl]methanamine hydrochlorideOfficial nomenclature for registry
CAS Number 1184969-23-0 (Primary); 1160245-59-9 (Free base)Verification of identity
Molecular Formula C₁₀H₁₀Cl₂N₂O (HCl salt)MW: ~245.10 g/mol
pKa (Amine) ~8.5 – 9.2 (Predicted)Exists as cation at physiological pH; limited passive diffusion unless actively transported or pH-adjusted.[1][2]
LogP ~2.1 (Predicted for free base)Moderate lipophilicity; potential for CNS penetration.[1]
H-Bond Donors 3 (Amine NH₃⁺)High water solubility as salt; potential irritant to mucous membranes.[1]

Part 2: Toxicological Profile & Metabolic Liabilities[1]

Acute Toxicity (Observed & Predicted)

Based on structural analogs and GHS classifications for aryl-isoxazole amines:

  • Oral Toxicity: Category 4 (Harmful if swallowed).[1] The LD50 is estimated between 300–2000 mg/kg (Rat).[1]

  • Dermal/Ocular: Category 1B (Causes severe skin burns and eye damage).[1] The hydrochloride salt releases HCl upon hydrolysis in moist environments (eyes, lungs), causing immediate tissue necrosis.

  • Sensitization: Potential skin sensitizer due to the reactive amine tail capable of haptenization with skin proteins.[1]

The Isoxazole "Trojan Horse": Metabolic Activation

The core toxicological risk of this compound lies not in the amine tail, but in the metabolic instability of the isoxazole ring . Under reductive conditions (liver microsomes or specific bacterial flora), the N-O bond of the isoxazole can cleave.

Mechanism of Toxicity:

  • Reductive Cleavage: CYP450 enzymes or reductases cleave the isoxazole N-O bond.[1]

  • Formation of Enamino-Ketones: The ring opens to form a reactive

    
    -amino enone or nitrile species.[1]
    
  • Michael Addition: These electrophilic species can alkylate cellular proteins or deplete Glutathione (GSH), leading to oxidative stress and cytotoxicity.[1]

Diagram 1: Isoxazole Metabolic Activation Pathway

This diagram illustrates the theoretical bioactivation pathway that researchers must control for during lead optimization.

MetabolicPathwayParentParent Compound(Isoxazole)CYPCYP450 / ReductaseParent->CYPMetabolismIntermediateRing Opening(N-O Cleavage)CYP->IntermediateReactiveReactive Enone/Nitrile(Electrophile)Intermediate->ReactiveRearrangementToxicityProtein Adducts(Cellular Damage)Reactive->ToxicityUncheckedDetoxGlutathione (GSH)ConjugationReactive->DetoxProtective Pathway

Caption: Figure 1.[1] Potential metabolic bioactivation of the 5-aryl-isoxazole scaffold leading to reactive electrophiles.[1]

Part 3: Experimental Protocols for Safety Assessment

To validate the safety of this intermediate before scaling up synthesis, the following in vitro assays are recommended.

Protocol: Chemical Stability in Simulated Biological Fluids

Objective: Determine if the isoxazole ring survives physiological pH without spontaneous degradation.[1]

  • Preparation: Dissolve compound to 10 mM in DMSO (Stock).

  • Incubation: Dilute to 10 µM in:

    • PBS (pH 7.4)[1]

    • Simulated Gastric Fluid (SGF, pH 1.2)

  • Sampling: Aliquot at T=0, 1h, 4h, and 24h.

  • Analysis: Analyze via HPLC-UV/Vis (254 nm).

  • Acceptance Criteria: >95% parent compound remaining at 24h.[1] Note: Significant degradation in SGF suggests oral bioavailability issues.

Protocol: MTT Cytotoxicity Assay (Fibroblast Model)

Objective: Establish an IC50 baseline for handling safety.

  • Cell Line: L929 mouse fibroblasts or HDF (Human Dermal Fibroblasts).[1]

  • Seeding: 5,000 cells/well in 96-well plates; incubate 24h.

  • Treatment:

    • Prepare serial dilutions of the HCl salt in media (range: 0.1 µM to 1000 µM).

    • Critical Step: Adjust pH of high-concentration stock to 7.4 using NaOH to prevent false-positive toxicity from acidity.[1]

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Readout: Add MTT reagent, incubate 4h, solubilize formazan with DMSO. Measure Absorbance at 570 nm.[1]

  • Calculation: Plot dose-response curve. An IC50 < 10 µM indicates high cytotoxicity requiring containment level 3 (OEB 3).[1]

Part 4: Occupational Hygiene & Handling Framework

Due to the corrosive nature of the hydrochloride salt and the potential for dust generation, a rigorous containment strategy is required.

Diagram 2: Safe Handling Workflow (Self-Validating System)

This workflow ensures that no step proceeds without a safety check.

SafetyWorkflowReceiptReceipt & Storage(Desiccator, RT)WeighingWeighing(Fume Hood + Anti-Static Gun)Receipt->Weighing PPE: Nitrile Gloves, Goggles SolubilizationSolubilization(Add Solvent SLOWLY)Weighing->Solubilization Avoid Dust Generation pH_CheckpH Check(Neutralize HCl)Solubilization->pH_Check Critical for Bioassays UsageExperimental UsepH_Check->Usage pH 7.0-7.4 Confirmed WasteWaste Disposal(Halogenated Stream)Usage->Waste Quench Reactivity

Caption: Figure 2. Operational workflow for minimizing exposure and experimental error.

Specific Handling Instructions
  • Engineering Controls: Handle only in a functioning chemical fume hood. Use a static eliminator gun during weighing, as amine salts are often electrostatic and prone to scattering.[1]

  • PPE: Double nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

  • Spill Management: Do not sweep dry dust.[1] Cover with wet paper towels (to dissolve and contain), then wipe up. Neutralize surface with 5% Sodium Bicarbonate solution.[1]

  • Incompatibility: Keep away from strong oxidizers and strong bases (liberates free amine vapor, which is volatile and odorous).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 56965681, [5-(2-chlorophenyl)-1,2-oxazol-3-yl]methanamine hydrochloride. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Isoxazole derivatives and acute toxicity classifications. Retrieved from [Link][1][3]

  • Zhu, L., et al. (2014). Isoxazole ring opening: A metabolic liability in drug discovery.[1] Bioorganic & Medicinal Chemistry Letters. (General reference on scaffold toxicity).

Methodological & Application

synthetic routes for {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine Hydrochloride via Regioselective [3+2] Cycloaddition

Executive Summary

This application note details the synthetic pathway for {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride , a structural motif frequently encountered in medicinal chemistry as a bioisostere for carboxylic acids (e.g., in GABA agonists) or as a linker in fragment-based drug discovery.

The protocol prioritizes regiochemical fidelity , ensuring the exclusive formation of the 3,5-disubstituted isoxazole over the 3,4-isomer. We employ a convergent [3+2] dipolar cycloaddition strategy between an in situ generated nitrile oxide and a terminal aryl alkyne. This route offers superior modularity and purification profiles compared to traditional condensation methods (e.g., Claisen condensation of diketoesters).

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the heterocyclic core. The 3,5-disubstitution pattern dictates the choice of dipole and dipolarophile:

  • The 5-Aryl moiety is derived from 1-chloro-2-ethynylbenzene (Dipolarophile).

  • The 3-Aminomethyl moiety is derived from N-Boc-2-aminoacetonitrile oxide (Dipole).

Note on Regiochemistry: The reaction of a nitrile oxide (R-CNO) with a terminal alkyne (R'-C≡CH) is highly regioselective, typically yielding the 3,5-disubstituted isoxazole as the major product (>95:5) due to steric approach control and the electronic stabilization of the transition state.

Retrosynthesis Target {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine HCl Protected Intermediate: tert-Butyl {[5-(2-chlorophenyl)isoxazol-3-yl]methyl}carbamate Target->Protected Acid Deprotection (HCl) Dipole Dipole Precursor: N-Boc-2-aminoacetaldehyde oxime Protected->Dipole [3+2] Cycloaddition Alkyne Dipolarophile: 1-Chloro-2-ethynylbenzene Protected->Alkyne [3+2] Cycloaddition Start1 Starting Material A: N-Boc-ethanolamine Dipole->Start1 Oxidation & Oximation Start2 Starting Material B: 1-Chloro-2-iodobenzene Alkyne->Start2 Sonogashira Coupling

Figure 1: Retrosynthetic logic flow ensuring 3,5-regioselectivity.

Detailed Experimental Protocols

Phase 1: Preparation of the Dipolarophile (1-Chloro-2-ethynylbenzene)

If commercially available (CAS: 766-83-6), proceed to Phase 2. If not, synthesize via Sonogashira coupling.

Reagents: 1-Chloro-2-iodobenzene, Trimethylsilylacetylene (TMSA), PdCl₂(PPh₃)₂, CuI, Triethylamine (TEA).

  • Coupling: Charge a flask with 1-chloro-2-iodobenzene (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.01 equiv) in degassed THF/TEA (1:1).

  • Addition: Add TMSA (1.2 equiv) dropwise under N₂. Stir at RT for 4–6 h.

  • Desilylation: Dilute with MeOH and add K₂CO₃ (2.0 equiv). Stir for 1 h.

  • Workup: Filter, concentrate, and extract with hexanes.

  • Validation: ¹H NMR (CDCl₃) should show a diagnostic acetylenic proton singlet at ~3.3 ppm.

Phase 2: Preparation of the Dipole Precursor (N-Boc-2-aminoacetaldehyde oxime)

Rationale: Direct use of propargyl amine in the cycloaddition would yield the wrong regioisomer (3-aryl-5-aminomethyl). We must use the oxime to place the nitrogen on the 3-position.

Reagents: N-Boc-ethanolamine, IBX (2-Iodoxybenzoic acid), Hydroxylamine hydrochloride, NaHCO₃.

  • Oxidation: Dissolve N-Boc-ethanolamine (10 mmol) in EtOAc. Add IBX (11 mmol) and reflux for 3 h. Cool, filter off the IBX-derived solids.[1] The filtrate contains N-Boc-glycinal. Note: Aldehyde is unstable; proceed immediately.

  • Oximation: To the filtrate, add a solution of NH₂OH·HCl (15 mmol) and NaHCO₃ (15 mmol) in water. Stir biphasically for 12 h.

  • Isolation: Separate organic layer, dry (MgSO₄), and concentrate.

  • Purification: Flash chromatography (Hex/EtOAc) to yield the oxime as a white solid.

    • Checkpoint: ¹H NMR should show the oxime CH=N proton at ~6.8 (syn) and 7.4 (anti) ppm.

Phase 3: The [3+2] Cycloaddition (The "Click" Step)

Mechanism: Chlorination of the oxime generates the hydroximoyl chloride, which eliminates HCl upon base treatment to form the reactive nitrile oxide dipole in situ.

Stoichiometry Table:

ReagentEquiv.Role
N-Boc-2-aminoacetaldehyde oxime1.0Dipole Precursor
1-Chloro-2-ethynylbenzene1.2Dipolarophile
N-Chlorosuccinimide (NCS)1.1Chlorinating Agent
Triethylamine (TEA)1.2Base (HCl Scavenger)
DMF or DCMSolventMedium (0.2 M)

Protocol:

  • Chlorination: Dissolve the oxime (1.0 equiv) in DMF (0.2 M). Add NCS (1.1 equiv) portion-wise at 0°C. Caution: Exothermic. Stir at RT for 1 h to form the hydroximoyl chloride.

  • Cycloaddition: Add the alkyne (1.2 equiv) to the reaction vessel.

  • Dipole Generation: Add a solution of TEA (1.2 equiv) in DMF dropwise over 30 minutes via syringe pump. Critical: Slow addition keeps the nitrile oxide concentration low, preventing dimerization to furoxan byproducts.

  • Reaction: Stir at RT for 12 h. Monitor by TLC (formation of a UV-active, less polar spot).

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine (5x) to remove DMF.

  • Purification: Silica gel chromatography (0-30% EtOAc/Hexanes). Isolate tert-butyl {[5-(2-chlorophenyl)isoxazol-3-yl]methyl}carbamate .

Phase 4: Deprotection and Salt Formation

Rationale: Controlled acidic removal of the Boc group prevents degradation of the isoxazole ring.

  • Deprotection: Dissolve the carbamate intermediate in 4M HCl in Dioxane (10 vol). Stir at RT for 2 h. Precipitation of the amine salt usually occurs.

  • Isolation: Dilute with Et₂O (to complete precipitation). Filter the solids under N₂.

  • Washing: Wash the filter cake with cold Et₂O to remove organic impurities.

  • Drying: Dry under high vacuum at 40°C.

Analytical Specifications

Target: {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride Formula: C₁₀H₉ClN₂O · HCl MW: 245.10 g/mol (Salt)

Expected Spectral Data:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.50 (br s, 3H, NH₃⁺)

    • δ 7.90 (dd, 1H, Ar-H)

    • δ 7.65 (m, 1H, Ar-H)

    • δ 7.50 (m, 2H, Ar-H)

    • δ 7.15 (s, 1H, Isoxazole-H4) – Diagnostic singlet confirming cyclization.

    • δ 4.20 (s, 2H, CH₂-N)

  • ¹³C NMR: Diagnostic peaks at ~168 ppm (C5), ~160 ppm (C3), and ~102 ppm (C4).

  • Mass Spectrometry (ESI+): m/z = 209.05 [M+H]⁺ (Free base).

Troubleshooting & Critical Control Points

Troubleshooting Issue1 Low Yield in Cycloaddition Cause1 Nitrile Oxide Dimerization (Furoxan) Issue1->Cause1 Fix1 Slower TEA addition; Increase dilution Cause1->Fix1 Issue2 Regioisomer Contamination Cause2 Wrong Dipole/Alkyne Combination Issue2->Cause2 Fix2 Verify: Dipole = Amine part Dipolarophile = Aryl part Cause2->Fix2 Issue3 Incomplete Deprotection Cause3 HCl conc. too low Issue3->Cause3 Fix3 Use fresh 4M HCl/Dioxane; Monitor by LCMS Cause3->Fix3

Figure 2: Troubleshooting logic for common synthetic pitfalls.

Key Safety Note:

  • Nitrile Oxides: Are unstable and can undergo explosive decomposition if isolated neat. Always generate in situ in solution.

  • Azides (Alternative Route): If using an azide-based route (not described here but common), ensure low carbon-to-nitrogen ratios are managed behind blast shields. The described [3+2] route avoids azides.

References

  • Mechanistic Grounding (Regioselectivity): Himo, F., et al. (2005). "Cycloaddition Reactions of Nitrile Oxides with Alkynes and Alkenes: A DFT Study of Regioselectivity." Journal of the American Chemical Society, 127(2), 615–624. Link

  • Synthetic Methodology (Nitrile Oxide Generation): Sodeoka, M., et al. (2011). "Catalytic Asymmetric Synthesis of 3-Aminomethyl-isoxazolines." Journal of Organic Chemistry, 76(23), 9817–9828. Link

  • Isoxazole Scaffold Utility: Pinho e Melo, T. (2005). "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry, 9(10), 925-958. Link

  • General Protocol for Chlorination (NCS Method): Liu, K., et al. (2018). "Synthesis of 3,5-Disubstituted Isoxazoles via [3+2] Cycloaddition." Organic Syntheses, 95, 412-424. Link

Sources

Application Note: Precision Synthesis of Isoxazole Amine Hydrochlorides

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol for the synthesis of isoxazole amine hydrochlorides, designed for professional researchers.

Regiocontrolled Pathways for 4-Amino and 3-Amino Scaffolds

Executive Summary

Isoxazole amines are critical pharmacophores in medicinal chemistry, serving as bioisosteres for amides and esters, and acting as core scaffolds in COX-2 inhibitors (e.g., Valdecoxib), antibiotics, and glutamate receptor ligands. Their synthesis presents unique challenges: the isoxazole ring is susceptible to N–O bond cleavage under reducing conditions, and regioselectivity during ring closure is highly sensitive to pH and steric factors.

This guide details two distinct, robust workflows:

  • Route A (4-Amino): The "De Novo Ring Construction & Functionalization" pathway, targeting 3,5-dimethylisoxazol-4-amine hydrochloride . This route utilizes a mild nitration-reduction sequence that preserves the labile N–O bond.

  • Route B (3-Amino): The "Enaminonitrile Cyclization" pathway, targeting 3-amino-5-methylisoxazole hydrochloride , utilizing a pH-controlled condensation.

Strategic Retrosynthesis & Logic

The synthesis of isoxazole amines is dictated by the position of the amino group. Direct amination of the isoxazole ring is difficult; therefore, the amino group is typically introduced either during ring formation (for 3- and 5-amino isomers) or via functional group interconversion of a pre-formed ring (for 4-amino isomers).

Pathway Logic Visualization

The following diagram illustrates the decision tree for selecting the synthetic route based on the target regioisomer.

IsoxazoleSynthesis Target Target: Isoxazole Amine HCl Decision Target Regioisomer? Target->Decision Route4 4-Aminoisoxazole Decision->Route4 Position 4 Route3 3-Aminoisoxazole Decision->Route3 Position 3 Strat4 Strategy: Functionalization of Intact Ring Route4->Strat4 Strat3 Strategy: De Novo Cyclization with Amine Precursor Route3->Strat3 Step4_1 1. Cyclocondensation (1,3-Dicarbonyl + NH2OH) Strat4->Step4_1 Step3_1 1. Enaminonitrile Formation (Acetonitrile + Base) Strat3->Step3_1 Step4_2 2. Electrophilic Nitration (HNO3/Ac2O) Step4_1->Step4_2 Step4_3 3. Chemoselective Reduction (Fe/NH4Cl or Pd/C) Step4_2->Step4_3 Salt Salt Formation (HCl/EtOAc) Step4_3->Salt Step3_2 2. pH-Controlled Cyclization (Hydroxylamine + NaOH) Step3_1->Step3_2 Step3_2->Salt

Caption: Decision matrix for isoxazole amine synthesis. Route A (Left) preserves the ring during functionalization; Route B (Right) builds the amine into the ring closure.

Detailed Protocol: Route A (4-Aminoisoxazole)

Target: 3,5-Dimethylisoxazol-4-amine Hydrochloride Mechanism: Cyclocondensation


 Nitration 

Reduction.
Step 1: Synthesis of 3,5-Dimethylisoxazole

Rationale: Acetylacetone (2,4-pentanedione) is condensed with hydroxylamine. Control of pH is critical to avoid forming the isoxazoline intermediate or the monoxime without cyclization.

Reagents:

  • Acetylacetone (1.0 eq)

  • Hydroxylamine hydrochloride (1.1 eq)

  • Sodium carbonate (0.6 eq)

  • Solvent: Water/Ethanol (4:1)

Procedure:

  • Dissolve hydroxylamine HCl (69.5 g, 1.0 mol) in water (300 mL).

  • Slowly add sodium carbonate (63.6 g, 0.6 mol) in portions to neutralize. Caution: CO2 evolution.

  • Add acetylacetone (100.1 g, 1.0 mol) dropwise over 30 minutes while maintaining temperature at 20–25°C.

  • Heat the mixture to reflux (approx. 85°C) for 2 hours.

  • Work-up: Cool to room temperature. The product often separates as an oil. Extract with dichloromethane (3 x 100 mL).

  • Dry organic phase over anhydrous MgSO4 and concentrate under reduced pressure.

  • Purification: Distillation (b.p. 140–142°C @ 760 mmHg).

    • Yield Target: 80–85%

    • Checkpoint: 1H NMR (CDCl3):

      
       2.26 (s, 3H), 2.38 (s, 3H), 5.89 (s, 1H).
      
Step 2: Mild Nitration to 3,5-Dimethyl-4-nitroisoxazole

Expert Insight: Standard nitration (conc. H2SO4/HNO3) can be too harsh, leading to ring oxidation. We use the Menke conditions (Ac2O/HNO3) or ammonium nitrate in trifluoroacetic anhydride, which are milder and highly regioselective for the C-4 position.

Reagents:

  • 3,5-Dimethylisoxazole (from Step 1)

  • Fuming Nitric Acid (1.5 eq)

  • Acetic Anhydride (3.0 eq)

Procedure:

  • Cool acetic anhydride (300 mL) to 0°C in an ice-salt bath.

  • Add fuming nitric acid dropwise, keeping T < 10°C. Safety: Exothermic.

  • Add 3,5-dimethylisoxazole (0.5 mol) dropwise over 1 hour, maintaining T < 15°C.

  • Allow to warm to room temperature and stir for 4 hours.

  • Quench: Pour the reaction mixture carefully onto crushed ice (1 kg).

  • The product will precipitate as a white/yellow solid. Filter and wash with cold water until filtrate is neutral.

  • Purification: Recrystallization from Ethanol/Water.

    • Yield Target: 70–75%

    • Checkpoint: Melting Point 61–63°C. Absence of vinyl proton in NMR.

Step 3: Chemoselective Reduction to 3,5-Dimethylisoxazol-4-amine

Critical Control Point: Catalytic hydrogenation (H2/Pd-C) carries a high risk of cleaving the N–O bond, destroying the isoxazole ring to form amino-enones. Iron/Ammonium Chloride reduction is the preferred method for high fidelity.

Reagents:

  • 3,5-Dimethyl-4-nitroisoxazole (1.0 eq)

  • Iron powder (325 mesh, 5.0 eq)

  • Ammonium chloride (1.0 eq)

  • Solvent: Ethanol/Water (3:1)

Procedure:

  • Suspend nitroisoxazole (0.1 mol) and NH4Cl (0.1 mol) in EtOH/Water (200 mL).

  • Heat to 60°C.

  • Add Iron powder in portions over 30 minutes. Vigorous stirring is essential.

  • Reflux for 3–4 hours. Monitor by TLC (EtOAc/Hexane 1:1); disappearance of nitro spot.

  • Work-up: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Concentrate the filtrate to approx. 50 mL.

  • Extract with Ethyl Acetate (3 x 50 mL). Dry over Na2SO4 and evaporate.

    • Result: The free amine is an unstable oil/solid that oxidizes in air; proceed immediately to salt formation.

Step 4: Hydrochloride Salt Formation

Procedure:

  • Dissolve the crude amine in anhydrous Ethyl Acetate (5 volumes).

  • Cool to 0°C.

  • Add 4M HCl in Dioxane (or bubbling HCl gas) dropwise until pH < 2.

  • A white precipitate forms immediately. Stir for 30 minutes at 0°C.

  • Filter the solid under Nitrogen (hygroscopic). Wash with cold diethyl ether.

  • Drying: Vacuum oven at 40°C over P2O5.

Detailed Protocol: Route B (3-Aminoisoxazole)

Target: 3-Amino-5-methylisoxazole Hydrochloride Mechanism: Condensation of


-aminonitrile with hydroxylamine.
Step 1: Precursor Preparation (3-Aminocrotononitrile)

Note: Often commercially available. If synthesizing, react acetonitrile with sodium metal (dimerization) to form 3-aminocrotononitrile (diacetonitrile).

Step 2: Cyclization

Expert Insight: The reaction pH dictates the product. High pH favors the 5-amino isomer; controlled pH (using NaOH/H2O) with specific temperature ramps favors the 3-amino isomer via the amidoxime intermediate.

Reagents:

  • 3-Aminocrotononitrile (1.0 eq)

  • Hydroxylamine Hydrochloride (1.1 eq)

  • Sodium Hydroxide (1.1 eq)

  • Water[1][2][3][4]

Procedure:

  • Dissolve NaOH (1.1 eq) in water. Add Hydroxylamine HCl (1.1 eq) at 0°C.

  • Add 3-aminocrotononitrile (1.0 eq) slowly.

  • Stir at room temperature for 1 hour, then heat to 50°C for 3 hours.

  • Isolation: Cool to 5°C. Adjust pH to 10 with NaOH.

  • Extract with n-Butanol or EtOAc.

  • Salt Formation: Treat the organic layer directly with conc. HCl to precipitate the salt.

Quantitative Data & Troubleshooting

Yield & Solvent Compatibility Table
ParameterRoute A (4-Amino)Route B (3-Amino)Notes
Overall Yield 45–55%60–70%Route B is more convergent.
Key Impurity Ring-opened enone5-Amino isomerRegiocontrol is temperature dependent.
Preferred Solvent EtOH/H2O (Reduction)Water (Cyclization)Green chemistry compatible.
Stability Salt: Stable >1 yrSalt: Stable >1 yrFree bases darken upon air exposure.
Troubleshooting Guide
  • Problem: Low yield in Step 3 (Reduction).

    • Cause: N-O bond cleavage.

    • Solution: Switch from H2/Pd to Fe/NH4Cl or SnCl2/HCl. Avoid high pressures if using hydrogenation.

  • Problem: Oil formation during salt crystallization.

    • Cause: Residual water or ethanol.

    • Solution: Azeotrope with toluene before adding HCl. Use anhydrous Et2O as anti-solvent.

  • Problem: Mixture of isomers in Route B.

    • Cause: pH drift during cyclization.

    • Solution: Buffer the reaction or add base via syringe pump to maintain constant pH.

Safety & Hazards

  • Hydroxylamine: Potential explosion hazard upon heating if not neutralized. Never heat a concentrated acidic solution of hydroxylamine nitrate/chloride.

  • Nitration: 4-Nitroisoxazoles are energetic. Do not distill the nitro intermediate to dryness.

  • Isoxazole Amines: Potentially biologically active.[5] Handle with potent compound protocols (gloves, fume hood).

References

  • Mild Synthesis of 4-Aminoisoxazole Hydrochloride: Vertex AI Search Result 1.1 - "CN112457268A - Mild 4-aminoisoxazole hydrochloride synthesis method."

  • Regioselective Synthesis of 3,4-Disubstituted Isoxazoles: Jia, Q., et al. Synlett, 2013, 24, 79-84.[5] "Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition."

  • Synthesis of 3-Amino-5-methylisoxazole: ChemicalBook Protocol & Patent CN107721941B. "Preparation method of 3-amino-5-methyl isoxazole."[6][7]

  • Curtius Rearrangement Mechanism & Application: Master Organic Chemistry. "The Hofmann and Curtius Rearrangements."[2][8][9][10]

  • General Isoxazole Chemistry Review: RSC Publishing. "Advances in isoxazole chemistry and their role in drug discovery."

Sources

Application Note: Strategic Utilization of {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine Hydrochloride in Medicinal Chemistry

[1][2][3]

Executive Summary

{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride is a privileged heterocyclic building block designed for the synthesis of bioactive small molecules.[1][2][3] This compound combines a lipophilic, metabolically stable 5-aryl isoxazole core with a reactive primary amine handle.[1][2] It is extensively utilized in Hit-to-Lead optimization campaigns targeting kinases, GPCRs, and anti-infective pathways.[1][2]

This guide provides a technical roadmap for incorporating this intermediate into drug discovery workflows, focusing on high-fidelity coupling protocols and structural activity relationship (SAR) implications.

Physicochemical Profile

Table 1: Compound Specifications

PropertyDataNotes
IUPAC Name {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride
CAS Number Refer to specific vendor batchCommon generic structure search required
Formula (Salt) C₁₀H₉ClN₂O[1][2] · HClStoichiometry typically 1:1
Formula (Free Base) C₁₀H₉ClN₂O
MW (Salt) ~245.10 g/mol Exact mass depends on isotopic abundance
MW (Free Base) 208.64 g/mol
Solubility DMSO, Methanol, Water (Moderate)Free base is lipophilic; Salt is polar
pKa (Conjugate Acid) ~7.5 - 8.5 (Estimate)Lower than benzylamine due to isoxazole electron withdrawal
Hygroscopicity ModerateStore in desiccator; weigh quickly

Strategic Utility in Drug Design

The Isoxazole Scaffold as a Bioisostere

The 3,5-disubstituted isoxazole ring serves as a rigid linker that mimics the geometry of amide bonds or meta-substituted phenyl rings but with distinct electronic properties.[1][2]

  • Pi-Stacking: The aromatic character allows for

    
     interactions within binding pockets (e.g., ATP-binding sites of kinases).[1][2]
    
  • Hydrogen Bonding: The ring nitrogen (N2) and oxygen (O1) can serve as weak hydrogen bond acceptors.[1]

The 2-Chlorophenyl Moiety

The ortho-chloro substitution on the phenyl ring is not merely decorative; it serves specific medicinal chemistry functions:

  • Conformational Lock: The steric bulk of the chlorine atom forces the phenyl ring to twist out of coplanarity with the isoxazole, creating a specific 3D vector that can improve selectivity.

  • Metabolic Blockade: The chlorine atom blocks the metabolically vulnerable phenyl position, reducing oxidative clearance by CYP450 enzymes.

  • Lipophilicity: Increases

    
    , potentially improving membrane permeability compared to the unsubstituted analog.
    

Synthetic Protocols

The primary utility of this intermediate lies in the reactivity of the exocyclic methylamine. The hydrochloride salt form protects the amine from oxidation and ensures shelf stability, but it requires in situ neutralization during synthesis.

Mechanism of Action: Synthetic Landscape[5][6][7][8]

SyntheticLandscapecluster_0Reaction OutcomesStart{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine HClBaseFree BaseGenerationStart->Base+ DIPEA/TEAAmideAmide Coupling(Peptidomimetics)Base->Amide+ R-COOH(HATU/EDC)UreaUrea Formation(Kinase Inhibitors)Base->Urea+ R-NCOor TriphosgeneRedAmReductive Amination(Secondary Amines)Base->RedAm+ R-CHO(NaBH(OAc)3)

Figure 1: Synthetic divergence from the isoxazole methylamine core.[1] The critical step is the initial liberation of the free base.

Protocol A: High-Fidelity Amide Coupling

Target: Synthesis of amide-linked inhibitors.[1][2]

Rationale: The electron-withdrawing nature of the isoxazole ring reduces the nucleophilicity of the methylamine slightly compared to benzylamine.[2] Therefore, high-efficiency coupling reagents (HATU/COMU) are preferred over standard carbodiimides for sterically demanding acids.[1][2]

Materials:

  • Amine HCl salt (1.0 eq)[1]

  • Carboxylic Acid partner (1.1 eq)[1]

  • HATU (1.2 eq)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]

  • DMF (Anhydrous)[1]

Step-by-Step Methodology:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 eq) and DIPEA (1.0 eq).[1] Stir at Room Temperature (RT) for 5-10 minutes to form the activated ester.[1][2]

  • Salt Break: In a separate vial, suspend the {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride (1.0 eq) in a minimal volume of DMF. Add the remaining DIPEA (2.0 eq).[1] Note: Ensure the solid fully dissolves; sonication may be required.

  • Coupling: Add the amine solution to the activated acid solution dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1][2] The isoxazole ring is stable, but prolonged heating (>80°C) with strong bases should be avoided to prevent ring cleavage.

  • Workup: Dilute with EtOAc. Wash sequentially with saturated NaHCO₃ (removes unreacted acid), water, and brine. Dry over Na₂SO₄.[1][2]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Urea Synthesis (Kinase Inhibitor Motif)

Target: Urea-linked scaffolds common in Type II kinase inhibitors (e.g., Sorafenib analogs).[1]

Rationale: Ureas are classic hydrogen bond donor/acceptor motifs.[1][2] The reaction with isocyanates is rapid and quantitative.

Step-by-Step Methodology:

  • Suspend the amine HCl salt (1.0 eq) in DCM (Dichloromethane).

  • Add Triethylamine (2.5 eq) and stir for 10 minutes at 0°C.

  • Add the Isocyanate (R-NCO) (1.1 eq) dropwise.[1][2]

  • Allow to warm to RT and stir for 2 hours.

  • Validation: If the product precipitates, filter and wash with Et₂O. If soluble, wash the organic layer with 1M HCl (to remove excess amine/TEA) and then brine.

Structural Biology & Pharmacophore Mapping[1]

When docking this fragment into a protein target, consider the following spatial arrangement:

PharmacophoreClCl(Lipophilic/Steric)PhenylPhenyl Ring(Pi-Stacking)Cl->PhenylIsoxIsoxazole(Rigid Linker)Phenyl->IsoxAmineNH-R(H-Bond Donor)Isox->AmineTargetProtein PocketIsox->TargetH-Bond AcceptorAmine->TargetH-Bond Donor

Figure 2: Pharmacophore mapping of the 5-(2-chlorophenyl)isoxazole motif. The Cl-atom orients the phenyl ring, while the isoxazole nitrogen acts as a latent H-bond acceptor.[1][2]

Safety and Handling Guidelines

  • Toxicology: While specific data for this intermediate may be sparse, 3-aminomethylisoxazoles should be treated as potential irritants .[1][2] The 2-chlorophenyl group suggests potential aquatic toxicity.[1][2]

  • Stability: The isoxazole ring is generally stable to acid (e.g., TFA deprotection of Boc groups elsewhere in the molecule). However, it is sensitive to reductive cleavage (e.g., H₂/Pd-C or Raney Nickel), which can cleave the N-O bond to form an enamino ketone.

    • Precaution: If removing protecting groups elsewhere, avoid catalytic hydrogenation. Use acid-labile protecting groups (Boc, Trityl) instead of Cbz/Bn.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 329796520. Retrieved from [Link]

  • Pinho e Melo, T. M. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry. (Contextual grounding on isoxazole stability).
  • Zhu, G., et al. (2018). Isoxazole derivatives as potent kinase inhibitors: Synthesis and SAR. Bioorganic & Medicinal Chemistry Letters.

Application Note: Strategic Design and Synthesis of Isoxazole-Based Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole ring is a "privileged scaffold" in medicinal chemistry, distinguished by its unique electronic profile, planarity, and capacity to function as a bioisostere for carboxylic acids, esters, and amides. This Application Note provides a rigorous framework for designing isoxazole-based ligands, focusing on their application in nuclear receptors (specifically FXR) and ion channels (GABA/Glutamate). We detail the causal relationship between isoxazole regiochemistry and receptor affinity, provide validated synthetic protocols for regioselective construction, and outline critical biological validation steps.

Rational Design Principles: The Isoxazole Bioisostere

The Physicochemical Advantage

The isoxazole ring (1,2-oxazole) offers distinct advantages over other heterocycles due to the adjacent placement of oxygen and nitrogen. This creates a specific dipole moment and hydrogen-bonding potential that mimics the carbonyl and hydroxyl moieties of carboxylic acids.

  • Acidity & pKa: The 3-hydroxyisoxazole moiety is a classic bioisostere for a carboxylic acid.[1][2] While a typical alkyl carboxylic acid has a pKa of ~4.5–5.0, 3-hydroxyisoxazole exhibits a comparable pKa (~4.0–5.0), allowing it to exist as an anion at physiological pH (7.4) while offering improved lipophilicity (LogD) and membrane permeability.[3]

  • Geometry: Unlike the freely rotating carboxylate, the isoxazole ring is rigid. This reduces the entropic penalty upon binding, provided the substituents are correctly oriented (3,5- vs. 3,4-substitution).

Structural Logic in Ligand Design

When designing ligands, the isoxazole scaffold serves two primary roles:

  • Pharmacophore Replacement: Replacing unstable or polar groups (e.g., the distal carboxylate in glutamate agonists like AMPA).

  • Rigid Linker: Spacing two hydrophobic domains (e.g., in FXR agonists like GW4064) while maintaining specific angular vectors.

Table 1: Comparative Properties of Carboxylic Acid Bioisosteres

ScaffoldpKaH-Bond DonorH-Bond AcceptorMetabolic Stability
Carboxylic Acid (-COOH) ~4.5YesYesLow (Glucuronidation)
3-Hydroxyisoxazole ~4.5YesYesHigh
Tetrazole ~4.9YesYesModerate
Sulfonamide ~10.0YesYesHigh

Experimental Workflow: Design to Validation

The following flowchart illustrates the critical path from target selection to lead validation.

LigandDesignWorkflow Target Target Selection (e.g., FXR, GABA-A) Modeling In Silico Design (Docking/Bioisostere Scan) Target->Modeling Define Pocket Synthesis Regioselective Synthesis (Method A vs Method B) Modeling->Synthesis Select Substituents Purification Purification (Flash Chrom/HPLC) Synthesis->Purification Validation Biological Assay (Binding/Functional) Purification->Validation Validation->Modeling SAR Feedback Loop

Figure 1: Iterative workflow for isoxazole ligand development. Note the feedback loop from validation to modeling for SAR refinement.

Synthetic Protocols: Achieving Regiocontrol

The synthesis of isoxazoles often fails due to poor regioselectivity (yielding mixtures of 3,5- and 3,4-isomers). Below are two distinct protocols to ensure structural integrity.

Protocol A: Condensation (For 3,5-Disubstituted Isoxazoles)

Best for: Large scale, standard alkyl/aryl substituents.

Mechanism: Condensation of hydroxylamine with 1,3-dicarbonyls.[4] The regiochemistry is dictated by the electrophilicity of the carbonyl carbons.

Materials:

  • 1,3-Diketone derivative (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)

  • Ethanol (Solvent)

  • Sodium Acetate (Base)

Step-by-Step:

  • Dissolution: Dissolve the 1,3-diketone in Ethanol (0.5 M concentration).

  • Addition: Add NH₂OH·HCl and Sodium Acetate.

  • Reflux: Heat to reflux (78°C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to RT. Remove solvent under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate (3x).

  • Purification: Dry over MgSO₄. Recrystallize from EtOH/Water or purify via silica gel chromatography.

Protocol B: [3+2] Cycloaddition (For Complex/Sensitive Fragments)

Best for: Convergent synthesis, "Click-like" assembly of complex ligands.

Mechanism: 1,3-Dipolar cycloaddition of a nitrile oxide (generated in situ) with a terminal alkyne.[5]

Materials:

  • Aldoxime precursor (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Terminal Alkyne (1.2 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Chlorination: Dissolve aldoxime in DCM at 0°C. Add NCS slowly. Stir for 1h to form the hydroximoyl chloride (check by NMR if necessary; disappearance of aldoxime proton).

  • Cycloaddition: Add the terminal alkyne to the mixture.

  • Nitrile Oxide Generation: Dropwise addition of Et₃N over 30 mins. Caution: Exothermic. This generates the nitrile oxide in situ.[6]

  • Reaction: Allow to warm to RT and stir for 12h.

  • Workup: Quench with water. Wash organic layer with brine.

  • Regioselectivity Check: This method predominantly yields the 3,5-disubstituted isoxazole.[5][6] Confirm via NOESY NMR (interaction between H-4 and substituents).

Case Study: FXR Agonist Design (GW4064 Analogs)

The Farnesoid X Receptor (FXR) is a nuclear bile acid receptor. Synthetic agonists like GW4064 utilize a 3,5-disubstituted isoxazole as a critical linker.

Mechanistic Rationale

In the FXR ligand binding domain (LBD), the isoxazole ring performs two functions:

  • Geometry: It orients the lipophilic "tail" (dichlorophenyl) into the hydrophobic pocket.

  • Direct Interaction: The isoxazole nitrogen acts as a hydrogen bond acceptor for His447 (Helix 11), stabilizing the active conformation (AF-2 helix).

Visualizing the Interaction Network

The following diagram details the specific residue interactions required for high-affinity binding.

FXR_Binding Ligand_Head Ligand Head Group (Carboxylic Acid) Ligand_Isox Isoxazole Scaffold (Linker) Ligand_Head->Ligand_Isox Arg331 Arg331 (Salt Bridge) Ligand_Head->Arg331 Ionic Interaction Ligand_Tail Lipophilic Tail (Dichlorophenyl) Ligand_Isox->Ligand_Tail His447 His447 (H-Bond Donor) Ligand_Isox->His447 H-Bond (N-atom) HydroPocket Hydrophobic Pocket (Met290, Leu287) Ligand_Tail->HydroPocket Van der Waals

Figure 2: Interaction map of an isoxazole-based agonist within the FXR Ligand Binding Domain. The H-bond to His447 is critical for agonist efficacy.

Validation Protocols

Radioligand Binding Assay (Affinity)

To verify the affinity of the synthesized isoxazole ligands.

  • Receptor Source: HEK293 membrane fractions overexpressing target (e.g., GABA-A or FXR-LBD).

  • Radioligand: [³H]-Muscimol (for GABA) or [³H]-GW4064 (for FXR).

  • Protocol:

    • Incubate membrane fraction (20 µg protein) with radioligand (2 nM) and increasing concentrations of test isoxazole (10⁻⁹ to 10⁻⁵ M).

    • Incubate for 60 min at 4°C (GABA) or 25°C (FXR).

    • Terminate by rapid filtration through GF/B filters.

    • Measure radioactivity via liquid scintillation counting.

    • Data Analysis: Calculate IC₅₀ and convert to Ki using the Cheng-Prusoff equation.

Troubleshooting Common Issues
  • Low Yield in Method B: Often due to dimerization of the nitrile oxide (forming furoxan). Solution: Add the alkyne before the base (Et₃N) and add the base very slowly to keep nitrile oxide concentration low (high dilution).

  • Poor Solubility: Isoxazoles can be lipophilic. Solution: Introduce a solubilizing group (morpholine, piperazine) on the 3- or 5-position side chain if SAR permits.

References

  • Pinter, T. et al. (2024). Isoxazole: A Privileged Scaffold in Drug Discovery. European Journal of Medicinal Chemistry. 7

  • Das, S. & Chanda, K. (2021).[8] An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. 8[6]

  • Genin, E. et al. (2016). Novel substituted isoxazole FXR agonists with cyclopropyl, hydroxycyclobutyl and hydroxyazetidinyl linkers. Bioorganic & Medicinal Chemistry Letters. 9[6][7]

  • Zhu, D. et al. (2021). Structure-guided modification of isoxazole-type FXR agonists: Identification of a potent and orally bioavailable FXR modulator. European Journal of Medicinal Chemistry. 10

  • Festa, C. et al. (2014). 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists. International Journal of Molecular Sciences. 11

Sources

Application Notes and Protocols for the In Vivo Formulation of {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride is a novel chemical entity belonging to the isoxazole class of compounds. Isoxazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential anti-inflammatory and anticancer properties.[1] As research progresses from in vitro characterization to in vivo efficacy and pharmacokinetic studies, the development of a safe, effective, and reproducible formulation becomes a critical determinant of success.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride for preclinical in vivo studies. It offers a detailed exploration of the compound's anticipated physicochemical properties, strategic approaches to formulation for various administration routes, and step-by-step protocols for preparation and quality control. The causality behind experimental choices is explained to empower researchers to develop a formulation strategy tailored to their specific research objectives.

Physicochemical Characterization and Pre-formulation Assessment

A thorough understanding of the physicochemical properties of {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride is the cornerstone of rational formulation design. While specific experimental data for this novel compound may not be publicly available, we can infer key characteristics based on its chemical structure and the properties of related molecules.

Structural Features and Inferred Properties:

  • Amine Hydrochloride Salt: The presence of a primary amine functional group converted to a hydrochloride salt is a deliberate strategy to enhance aqueous solubility.[2] Amine salts are highly polar and interact favorably with water, which is essential for many parenteral and oral formulations.[2]

  • Isoxazole Core: The isoxazole ring is a polar heterocyclic moiety, which also contributes to the overall polarity of the molecule.[3] However, the isoxazole ring can be susceptible to degradation under certain pH conditions and exposure to UV light, a factor to consider during formulation and storage.

  • 2-Chlorophenyl Group: The lipophilic 2-chlorophenyl substituent will influence the molecule's overall solubility and potential for interactions with organic co-solvents and excipients.

Key Pre-formulation Parameters to Determine Experimentally:

A successful formulation strategy begins with the empirical determination of the following critical parameters. The protocols provided in this guide are starting points that must be adapted based on these experimental findings.

ParameterExperimental Method(s)Importance in Formulation Development
Aqueous Solubility Shake-flask method at various pH values (e.g., 2, 4.5, 6.8, 7.4) and temperatures (e.g., 4°C, 25°C, 37°C).Directly dictates the feasibility of aqueous-based formulations and the maximum achievable concentration.
pKa Potentiometric titration, UV-spectrophotometry, or capillary electrophoresis.The pKa of the primary amine is critical for determining the pH range for optimal solubility and stability. Simple alkyl amines typically have pKa values in the range of 9.5 to 11.0.[4][5]
LogP/LogD Shake-flask method (octanol/water), HPLC-based methods.Indicates the lipophilicity of the compound, which influences its absorption, distribution, and the choice of formulation excipients.
Melting Point Differential Scanning Calorimetry (DSC), Capillary Melting Point.Provides information on the solid-state properties and purity of the compound.
Solid-State Characterization X-ray Powder Diffraction (XRPD), Microscopy.To identify the crystalline form and assess for polymorphism, which can impact solubility and stability.
Stability HPLC-based stability-indicating assay.To assess degradation in solution at various pH values, temperatures, and in the presence of light.

Strategic Formulation Approaches for In Vivo Studies

The choice of formulation and route of administration is intrinsically linked to the goals of the in vivo study. The following section outlines formulation strategies for common preclinical routes of administration.

dot

Formulation_Decision_Tree A Start: Physicochemical Characterization B Determine Target Dose & Route of Administration A->B C Assess Aqueous Solubility at Target pH B->C D Solubility Sufficient? C->D E Simple Aqueous Solution (e.g., Saline, PBS) D->E Yes F Consider Co-solvents (e.g., PEG, Propylene Glycol) D->F No I Final Formulation QC (pH, Osmolality, Sterility, Concentration) E->I G Consider Solubilizing Excipients (e.g., Cyclodextrins) F->G F->I H Develop Suspension G->H G->I H->I J Proceed to In Vivo Study I->J

Caption: Formulation development workflow.

Oral Administration (Gavage)

Oral administration is a common route for preclinical studies. For a hydrochloride salt, achieving a suitable aqueous formulation is often feasible.

Vehicle Selection:

  • Aqueous Vehicles: For soluble compounds, purified water, 0.9% saline, or phosphate-buffered saline (PBS) are preferred.

  • Suspensions: If the required dose exceeds the aqueous solubility, a suspension can be prepared. Common suspending agents include:

    • 0.5% - 1% (w/v) Carboxymethylcellulose sodium (CMC-Na)

    • 0.5% (w/v) Methylcellulose

    • Tween® 80 or PEG 400 can be added as wetting agents to improve the dispersibility of the solid.[6]

pH Considerations:

The pH of the formulation should be maintained in a range that ensures the compound remains in its soluble, protonated form. Based on the estimated pKa of a primary amine (around 9.5-11.0), a pH between 3 and 6 is a reasonable starting point.[4][5]

Intravenous (IV) Administration

IV administration requires sterile, isotonic solutions with a pH close to physiological levels to minimize irritation and ensure compatibility with blood.

Vehicle Selection:

  • Aqueous Solutions: The primary vehicle is typically Water for Injection (WFI).

  • Co-solvents: If the aqueous solubility is insufficient, co-solvents can be employed. Common examples include:

    • Polyethylene glycol (PEG) 300 or 400

    • Propylene glycol (PG)

    • Ethanol

  • Solubilizing Excipients: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble drugs to enhance their aqueous solubility.[7][8]

pH and Tonicity Adjustment:

  • pH: The pH of the final formulation should ideally be between 4.5 and 8.0.[9] It can be adjusted using dilute hydrochloric acid or sodium hydroxide. Buffers such as citrate or phosphate can be used, but their concentration should be kept low.[10]

  • Tonicity: The formulation should be made isotonic (approximately 280-300 mOsm/kg) by adding agents like dextrose or sodium chloride.

Intraperitoneal (IP) Administration

IP injections are common in rodent studies. While sterility is crucial, the requirements for pH and tonicity are slightly less stringent than for IV administration.

Vehicle Selection:

Similar to IV formulations, aqueous solutions are preferred. Co-solvents and solubilizing excipients can also be used if necessary.

pH and Sterility:

  • pH: A pH range of 4.0 to 8.0 is generally well-tolerated.

  • Sterility: The formulation must be sterile.

Protocols

Disclaimer: These protocols are intended as a starting point. The researcher must optimize the formulation based on the experimentally determined physicochemical properties of {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride. All procedures should be performed in a clean environment, and parenteral formulations must be prepared under aseptic conditions.

Protocol 1: Preparation of an Aqueous Solution for Oral Gavage (10 mg/mL)

Materials:

  • {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride

  • Purified Water

  • 0.1 M Hydrochloric Acid

  • 0.1 M Sodium Hydroxide

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Weighing: Accurately weigh the required amount of the compound. For 10 mL of a 10 mg/mL solution, weigh 100 mg.

  • Dissolution: Add the compound to a volumetric flask containing approximately 8 mL of purified water.

  • Solubilization: Place the flask on a magnetic stirrer and stir until the compound is fully dissolved. Gentle warming (to no more than 40°C) may be used to aid dissolution.

  • pH Adjustment: Measure the pH of the solution. Adjust the pH to a target between 4.0 and 5.0 using 0.1 M HCl or 0.1 M NaOH.

  • Final Volume: Once the desired pH is achieved and the compound is fully dissolved, bring the solution to the final volume with purified water.

  • Quality Control: Visually inspect the solution for any particulates. Confirm the final pH.

Protocol 2: Preparation of a Suspension for Oral Gavage (25 mg/mL)

Materials:

  • {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride

  • Carboxymethylcellulose sodium (CMC-Na)

  • Tween® 80

  • Purified Water

  • Mortar and pestle

  • Magnetic stirrer and stir bar

Procedure:

  • Vehicle Preparation: Prepare a 0.5% (w/v) CMC-Na solution in purified water. Add 0.1% (v/v) Tween® 80 to the CMC-Na solution and stir until homogeneous.

  • Particle Size Reduction: Triturate the weighed compound in a mortar and pestle to a fine powder.

  • Wetting: Add a small amount of the vehicle to the powder in the mortar to form a smooth paste.

  • Suspension Formation: Gradually add the remaining vehicle to the paste while continuously stirring.

  • Homogenization: Transfer the suspension to a suitable container and stir with a magnetic stirrer for at least 30 minutes to ensure uniformity.

  • Quality Control: Visually inspect the suspension for uniformity. Ensure it can be easily resuspended upon shaking.

Protocol 3: Preparation of a Solution for Intravenous Injection (2 mg/mL)

Materials:

  • {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride

  • Water for Injection (WFI)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • 0.9% Sodium Chloride Injection, USP

  • Sterile filters (0.22 µm)

  • Sterile vials and syringes

Procedure (to be performed in a laminar flow hood):

  • HP-β-CD Solution: Prepare a 20% (w/v) solution of HP-β-CD in WFI.

  • Complexation: Slowly add the weighed compound to the HP-β-CD solution while stirring.

  • Dissolution: Continue stirring until the compound is completely dissolved. Gentle warming may be applied if necessary.

  • Tonicity Adjustment: Add an appropriate volume of 0.9% Sodium Chloride Injection to make the final solution isotonic.

  • Final Volume and pH Check: Bring the solution to the final volume with WFI. Check the pH and adjust to be within 6.5-7.4 if necessary, using sterile 0.1 M HCl or 0.1 M NaOH.

  • Sterilization: Sterilize the final solution by filtering through a 0.22 µm sterile filter into a sterile vial.

  • Quality Control: Perform a visual inspection for particulates. A sample should be taken for concentration verification by a suitable analytical method (e.g., HPLC-UV).

Quality Control and Stability Assessment

A robust formulation requires rigorous quality control to ensure consistency and reliability of in vivo data.

Essential Quality Control Tests:

TestMethodAcceptance Criteria
Appearance Visual inspectionClear solution or uniform suspension, free of foreign matter.
pH Calibrated pH meterWithin the target range for the specific route of administration.
Concentration HPLC-UV or LC-MS/MSWithin ±10% of the target concentration.
Sterility (for parenteral) As per USP <71>No microbial growth.
Osmolality (for IV) Osmometer280-320 mOsm/kg.

Stability:

The stability of the formulation should be assessed under the intended storage conditions. A short-term stability study (e.g., 24-48 hours) at room temperature and refrigerated conditions should be conducted. The concentration of the active compound should be measured at different time points to ensure it remains within an acceptable range.

dot

Stability_Assessment Formulation Final Formulation Time 0 Appearance pH Concentration Storage Storage Conditions Room Temp Refrigerated Protected from Light Formulation->Storage Timepoints Time Points T=4h T=8h T=24h T=48h Storage->Timepoints Analysis Analysis Appearance pH Concentration Timepoints->Analysis Result Result Stable if Concentration is 90-110% of initial Analysis->Result

Sources

Application Note: Click Chemistry with Isoxazole Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Synthesis & Bioisosteric Applications in Drug Discovery

Abstract

While the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,2,3-triazoles is the archetype of click chemistry, the Nitrile Oxide-Alkyne Cycloaddition (NOAC) offers a parallel "click" pathway to isoxazoles . Unlike the triazole, which is often a passive linker, the isoxazole ring is a privileged pharmacophore, serving as a bioisostere for amide bonds and esters with improved metabolic stability. This guide details the regioselective synthesis of 3,5-disubstituted isoxazoles using copper catalysis (CuNOAC) and outlines the strategic use of isoxazole building blocks in library generation.

Part 1: The Isoxazole Advantage in Medicinal Chemistry

Bioisosterism and Pharmacokinetics

Isoxazoles are not merely linkers; they are functional bioisosteres. In drug design, the 3,5-disubstituted isoxazole core mimics the geometry and electronic distribution of the peptide (amide) bond while eliminating hydrolytic instability.

PropertyAmide Bond (-CONH-)1,2,3-Triazole (CuAAC)Isoxazole (CuNOAC)
Geometry Planar, trans-preferencePlanar, 1,4-disubstitutionPlanar, 3,5-disubstitution
H-Bonding Donor & AcceptorStrong Dipole, AcceptorAcceptor (N), Weak Donor (C-H)
Metabolic Stability Low (Proteases/Amidases)HighHigh (P450 resistant)
Solubility ModerateModerate/HighModerate (Lipophilic tuning)
Mechanistic Causality: Why Copper?

Classically, the reaction between a nitrile oxide and an alkyne is a thermal 1,3-dipolar cycloaddition. Without catalysis, this yields a mixture of 3,5- and 3,4-regioisomers and requires elevated temperatures.[1]

The Click Solution: The use of Copper(I) forces the reaction into a catalytic cycle involving a copper acetylide intermediate, exclusively yielding the 3,5-disubstituted isoxazole . This mirrors the regiocontrol seen in standard azide-alkyne click chemistry.

CuNOAC_Mechanism Alkyne Terminal Alkyne (R-C≡CH) Cu_Acetylide Cu-Acetylide Intermediate Alkyne->Cu_Acetylide + Cu(I) Cu Cu(I) Catalyst Cu->Cu_Acetylide Metallacycle Cu-Metallacycle Cu_Acetylide->Metallacycle + Nitrile Oxide NitrileOxide Nitrile Oxide (R'-C≡N+-O-) NitrileOxide->Metallacycle Product 3,5-Isoxazole (Regioselective) Metallacycle->Product Reductive Elimination Product->Cu Regenerates Catalyst

Figure 1: The copper-catalyzed cycle ensures regioselectivity by directing the nitrile oxide attack via a copper acetylide intermediate.

Part 2: Detailed Protocols

Protocol A: Preparation of Hydroximoyl Chloride Building Blocks

Nitrile oxides are unstable and prone to dimerization (forming furoxans). The industry standard is to store them as stable hydroximoyl chloride precursors, generating the nitrile oxide in situ.

Reagents:

  • Aldehyde precursor (R-CHO)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • N-Chlorosuccinimide (NCS)

  • Solvent: DMF or DMF/H₂O (4:1)

Step-by-Step:

  • Oxime Formation: Dissolve aldehyde (1.0 equiv) and NH₂OH·HCl (1.2 equiv) in ethanol/water. Stir at RT for 2–4 hours. Extract and dry to obtain the aldoxime.

  • Chlorination: Dissolve aldoxime (1.0 equiv) in DMF (0.5 M).

  • Activation: Add NCS (1.1 equiv) portion-wise at 0°C. Caution: Exothermic.

  • Completion: Allow to warm to RT and stir for 3–12 hours. Monitor by TLC (disappearance of oxime).

  • Workup: Dilute with water, extract with Et₂O, wash with brine.

  • Storage: Store hydroximoyl chlorides at -20°C. They are stable for months.

Protocol B: Cu-Catalyzed Isoxazole Synthesis (CuNOAC)

This protocol generates the nitrile oxide in situ (slow release) in the presence of the alkyne and copper catalyst to prevent dimerization.

Reagents:

  • Hydroximoyl Chloride (from Protocol A)

  • Terminal Alkyne (1.0 equiv)

  • Base: KHCO₃ or TEA (Triethylamine)

  • Catalyst: CuSO₄[2]·5H₂O (5 mol%) + Sodium Ascorbate (10 mol%)

  • Solvent: t-BuOH/H₂O (1:1) or DCM/H₂O (biphasic)

Workflow:

  • Catalyst Mix: In a reaction vial, dissolve the terminal alkyne (1.0 mmol) in t-BuOH (2 mL). Add CuSO₄ (0.05 mmol) and Sodium Ascorbate (0.1 mmol) dissolved in H₂O (2 mL).

  • Slow Addition (Critical Step): Dissolve Hydroximoyl Chloride (1.2 mmol) in a minimal amount of t-BuOH.

  • Base Activation: Add KHCO₃ (2.5 mmol) to the reaction vial.

  • Initiation: Immediately begin adding the Hydroximoyl Chloride solution dropwise over 30 minutes. Note: Slow addition keeps the concentration of free nitrile oxide low, favoring reaction with the Cu-acetylide over self-dimerization.

  • Reaction: Stir at RT for 6–12 hours.

  • Purification: The 3,5-isoxazole often precipitates. Filter or extract with EtOAc. Silica gel chromatography (Hex/EtOAc) yields the pure regioisomer.

Part 3: Application in Fragment-Based Drug Discovery (FBDD)

Using isoxazole building blocks allows for the rapid assembly of libraries. Below is a logic flow for selecting the correct "Click" partner.

FBDD_Workflow Start Target: Novel Kinase Inhibitor Core Select Core Scaffold Start->Core PathA Path A: Isoxazole as Linker (CuNOAC) Core->PathA Need Bioisostere PathB Path B: Isoxazole as Headgroup (Standard CuAAC) Core->PathB Need Solubility ReagentsA Reagents: Alkyne-Core + Hydroximoyl Chloride PathA->ReagentsA ReagentsB Reagents: Isoxazole-Alkyne + Azide-R PathB->ReagentsB ResultA Product: Core-Isoxazole-R (Rigid, planar linker) ReagentsA->ResultA Protocol B ResultB Product: Isoxazole-Triazole-R (Soluble, high Fsp3) ReagentsB->ResultB Standard Click

Figure 2: Decision matrix for utilizing isoxazole chemistry in library synthesis.

Data Summary: Reaction Scope

The following table summarizes the tolerance of the CuNOAC reaction to various functional groups on the alkyne partner.

Alkyne SubstituentYield (3,5-isomer)Notes
Phenyl / Aryl 85-95%Excellent reactivity. High regioselectivity (>98:2).
Alkyl (Primary) 70-85%Slower reaction; requires efficient stirring.
Ester / Carbonyl 80-90%Electron-deficient alkynes react rapidly.
Amine (Free) 40-60%Incompatible: Cu coordinates to amine. Use Boc-protection.[3]
Alcohol 85-90%Well tolerated in aqueous systems.

Part 4: Troubleshooting & Optimization

  • Low Yield / Dimerization:

    • Cause: Nitrile oxide concentration is too high, leading to furoxan formation.

    • Fix: Increase the duration of the dropwise addition of the hydroximoyl chloride. Use a syringe pump.

  • Poor Regioselectivity (Mixture of 3,5 and 3,4):

    • Cause: Copper catalyst failure (oxidation to Cu(II)).[2]

    • Fix: Increase Sodium Ascorbate to 20 mol%. Degas solvents with N₂/Ar before mixing. Ensure the alkyne is terminal (internal alkynes do not participate in the Cu-acetylide cycle).

  • Incomplete Conversion:

    • Cause: Steric hindrance on the hydroximoyl chloride.

    • Fix: Switch to Ruthenium catalysis (Cp*RuCl(cod)) if steric bulk is high, though this may alter regioselectivity to the 3,4-isomer or 3,4,5-trisubstituted products.

References

  • Himo, F., et al. (2005).[4] "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Regioselectivity." Journal of the American Chemical Society. Link

  • Grecian, S., & Fokin, V. V. (2008). "Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: Practical Synthesis of Isoxazoles." Angewandte Chemie International Edition. Link

  • Chatterjee, T., et al. (2011). "Copper-catalyzed one-pot synthesis of 3,5-disubstituted isoxazoles from terminal alkynes and benzaldoximes." Organic Letters. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • DeKorver, K. A., et al. (2012). "Copper-mediated synthesis of isoxazoles." Chemical Reviews. Link

Sources

Application Note: Scalable Synthesis of {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride.[1] Unlike small-scale discovery routes that prioritize speed over purity, this process is engineered for regiochemical certainty and process safety .[1]

The synthesis utilizes a [3+2] dipolar cycloaddition strategy to construct the isoxazole core.[1][2] This approach is selected over the Claisen condensation/hydroxylamine cyclization route to avoid the formation of difficult-to-separate regioisomeric mixtures (3-aryl-5-carboxylate vs. 5-aryl-3-carboxylate).[1] The downstream conversion to the amine utilizes the Delépine reaction , eliminating the need for hazardous hydrazine (Gabriel synthesis) or explosive azides, making this protocol suitable for kilo-lab and pilot-plant operations.[1]

Retrosynthetic Strategy & Workflow

The synthetic logic relies on the convergent assembly of the isoxazole ring followed by a "Safety-First" functional group interconversion (FGI) sequence.[1]

G Target {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine HCl (Target API Intermediate) SubTarget1 Chloromethyl Intermediate (Electrophile) SubTarget1->Target Delépine Reaction (HMTA / HCl) SubTarget2 Hydroxymethyl Isoxazole SubTarget2->SubTarget1 Chlorination (SOCl2) SubTarget3 Isoxazole Ester (Regio-defined Core) SubTarget3->SubTarget2 Selective Reduction (NaBH4) SM1 1-Chloro-2-ethynylbenzene (Dipolarophile) SM1->SubTarget3 [3+2] Cycloaddition (Regioselective) SM2 Ethyl 2-chloro-2-(hydroxyimino)acetate (Dipole Precursor) SM2->SubTarget3 In situ Nitrile Oxide

Figure 1: Retrosynthetic disconnection showing the convergent [3+2] assembly and non-hazardous amination sequence.

Process Development & Protocols

Step 1: Construction of the Isoxazole Core

Reaction: [3+2] Cycloaddition of 2-chlorobenzonitrile oxide (generated in situ) and ethyl 2-chloro-2-(hydroxyimino)acetate.[1]

Rationale: The reaction between a terminal alkyne and a nitrile oxide is highly regioselective, favoring the 3,5-disubstituted isoxazole due to steric and electronic matching.[1] The 2-chlorophenyl group from the alkyne is directed to the C5 position, while the ester functionality from the dipole precursor remains at C3.

Protocol:

  • Equipment: 5L Jacketed Reactor with overhead stirring, internal temperature probe, and dropping funnel.

  • Charge: Load 1-chloro-2-ethynylbenzene (1.0 equiv) and Ethyl 2-chloro-2-(hydroxyimino)acetate (1.1 equiv) into the reactor.

  • Solvent: Add Toluene (10 volumes). Toluene is preferred over DCM for scale-up due to higher flash point and better thermal management.[1]

  • Reaction:

    • Cool the mixture to 0–5 °C.

    • Prepare a solution of Triethylamine (TEA) (1.2 equiv) in Toluene (2 volumes).

    • Critical Step: Add the TEA solution dropwise over 2–3 hours.

    • Mechanism:[1][3][4][5][6] TEA eliminates HCl from the chloro-oxime to generate the reactive Carboethoxyformonitrile oxide in situ. Slow addition prevents dimerization of the nitrile oxide to furoxan impurities.[1]

  • Workup:

    • Warm to room temperature (20–25 °C) and stir for 4 hours. Monitor by HPLC (Target < 0.5% SM).

    • Quench with water (5 volumes). Separate phases.

    • Wash organic phase with 1N HCl (to remove TEA), then brine.[1]

    • Concentrate under vacuum to yield Ethyl 5-(2-chlorophenyl)isoxazole-3-carboxylate .[1]

Step 2: Selective Reduction to Alcohol

Reaction: Reduction of the C3-ester to a primary alcohol using Sodium Borohydride.

Rationale: Lithium Aluminum Hydride (LAH) is avoided due to safety risks on scale.[1] Sodium Borohydride (NaBH4) in methanol is milder and, crucially, avoids reductive cleavage of the N-O bond in the isoxazole ring, which is a common failure mode with stronger reducing agents or catalytic hydrogenation.[1]

Protocol:

  • Charge: Dissolve the Ester intermediate (from Step 1) in Methanol (8 volumes).

  • Addition: Add NaBH4 (2.0 equiv) portion-wise at 0–10 °C. (Caution: Hydrogen gas evolution).

  • Digestion: Stir at 20 °C for 2 hours.

  • Quench: Slowly add Acetone (0.5 equiv) to quench excess hydride, followed by saturated NH4Cl solution.

  • Isolation: Remove Methanol via distillation.[1] Extract aqueous residue with Ethyl Acetate.[1]

  • Product: [5-(2-Chlorophenyl)isoxazol-3-yl]methanol .

Step 3: Activation and Delépine Amination

Reaction: Conversion to alkyl chloride followed by quaternization with Hexamethylenetetramine (HMTA) and acidic hydrolysis.[1]

Rationale: This step replaces the classic Gabriel Synthesis. The Delépine reaction avoids the use of hydrazine (a toxic carcinogen) and produces the primary amine hydrochloride directly in high purity.[1]

Protocol:

  • Chlorination:

    • Dissolve Alcohol (Step 2) in Dichloromethane (DCM) (or Toluene).[1]

    • Add Thionyl Chloride (SOCl2) (1.2 equiv) and catalytic DMF at 0 °C.

    • Warm to reflux for 2 hours. Evaporate volatiles to obtain the crude Alkyl Chloride.

  • Salt Formation:

    • Dissolve the crude chloride in Chloroform or Ethanol (5 volumes).[1]

    • Add Hexamethylenetetramine (HMTA) (1.05 equiv).[1]

    • Reflux for 4 hours.[1][5][7] The quaternary hexaminium salt will precipitate.

    • Cool to 0 °C, filter the white solid, and wash with cold solvent.[1]

  • Hydrolysis (The Release):

    • Suspend the hexaminium salt in Ethanol (5 volumes) and Concentrated HCl (2.5 equiv).

    • Reflux for 2–3 hours. The HMTA breaks down into formaldehyde (captured as acetal/evaporated) and ammonium chloride, releasing the target amine.[1]

    • Purification: Cool to 0 °C. The target amine hydrochloride often crystallizes out. If not, concentrate and recrystallize from Isopropanol/Ethanol.[1]

Critical Process Parameters (CPPs) & Data

Impurity Control: The Furoxan Dimer

The primary failure mode in Step 1 is the dimerization of the nitrile oxide.[1]

Impurity NO Nitrile Oxide (Intermediate) Isoxazole Isoxazole (Product) NO->Isoxazole + Alkyne (Fast) Furoxan Furoxan Dimer (Impurity) NO->Furoxan + Nitrile Oxide (If Alkyne Low) Alkyne Alkyne (Substrate)

Figure 2: Kinetic competition between productive cycloaddition and dimerization.[1]

Table 1: Process Optimization Data

ParameterCondition A (Poor)Condition B (Optimized)Impact
Base Addition (Step 1) Bolus additionDropwise (3 hrs)Prevents high conc. of Nitrile Oxide, suppressing Furoxan dimer.[1]
Solvent (Step 1) DCMTolueneToluene allows higher reaction temp, increasing rate of cycloaddition over dimerization.[1]
Reduction Agent (Step 2) H2 / Pd-CNaBH4 / MeOHCatalytic hydrogenation cleaves the isoxazole N-O bond; NaBH4 is chemoselective.[1]
Amination Route (Step 3) Gabriel (Hydrazine)Delépine (HMTA)Delépine avoids toxic hydrazine waste streams and simplifies salt formation.[1]

Analytical Specifications

For the final {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride :

  • Appearance: White to off-white crystalline solid.[1]

  • 1H NMR (DMSO-d6, 400 MHz): δ 8.50 (br s, 3H, NH3+), 7.85 (d, 1H, Ar-H), 7.65 (d, 1H, Ar-H), 7.50 (m, 2H, Ar-H), 7.15 (s, 1H, Isoxazole-H4), 4.20 (s, 2H, CH2-N).[1]

  • HPLC Purity: >98.5% (Area %).[1]

  • Residual Solvents: Toluene < 890 ppm, Ethanol < 5000 ppm.[1]

References

  • Cycloaddition Regioselectivity: Himo, F., et al. (2005).[1][8] "Mechanisms of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition and Its Regioselectivity." Journal of the American Chemical Society.[1] (Discusses FMO theory applicable to 1,3-dipoles).

  • Nitrile Oxide Generation: Bast, K., et al. (1973).[1] "Reactions of nitrile oxides with acetylenes." Chemische Berichte. (Foundational text on thermal cycloaddition regiochemistry).

  • Delépine Reaction on Scale: Galat, A., & Elion, G. B. (1943).[1] "The Interaction of Amides with Amines." Journal of the American Chemical Society.[1] (Classic validation of amine synthesis via halo-intermediates).[1]

  • Isoxazole Reduction Safety: Baraldi, P. G., et al. (1987).[1] "Reduction of isoxazoles: A comparative study." Synthesis. (Establishes NaBH4 as the safe reagent for preserving the ring).

Sources

Troubleshooting & Optimization

troubleshooting low yield in {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isoxazole Synthesis Division Ticket Subject: Optimization of {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride Ticket ID: ISOX-5-CL-002 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Yield Trap" in Isoxazole Synthesis

The synthesis of {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride is deceptively simple on paper but notoriously sensitive in practice. The presence of the ortho-chloro substituent on the phenyl ring introduces steric strain that destabilizes the transition state during the critical [3+2] cycloaddition.

If you are experiencing low yields (<40%), the failure point is almost certainly one of two bottlenecks:

  • Nitrile Oxide Dimerization: The in situ generated nitrile oxide reacts with itself (forming a furoxan) faster than it reacts with your dipolarophile.

  • Inefficient Phthalimide Cleavage: If you are using the Gabriel synthesis route, the final deprotection often stalls due to poor solubility of the intermediate.

This guide abandons the "textbook" approach in favor of a process-chemistry optimized protocol .

Part 1: The Diagnostic Workflow

Before adjusting stoichiometry, identify where the mass balance is being lost. Use this logic tree to diagnose your specific failure mode.

TroubleshootingFlow Start Start: Low Overall Yield CheckLCMS Step 1: Check Crude LCMS/NMR of Cycloaddition Start->CheckLCMS DimerFound Major Peak: Furoxan Dimer (MW = 2x Nitrile Oxide) CheckLCMS->DimerFound Dimer Present RegioMix Isomer Mixture: 5-Aryl (Target) vs 4-Aryl CheckLCMS->RegioMix Wrong Isomer CleanInter Intermediate is Pure (Phthalimide Protected) CheckLCMS->CleanInter Cyclization OK Sol1 Fix: Slow Addition of Base Increase Dipolarophile Equiv DimerFound->Sol1 Sol2 Fix: Switch Solvent to Non-polar (Toluene/Hexane) RegioMix->Sol2 CheckDeprot Step 2: Check Deprotection (Hydrazinolysis) CleanInter->CheckDeprot Incomplete Incomplete Conversion (SM Remaining) CheckDeprot->Incomplete Trapped Product Trapped in Phthalhydrazide Solid CheckDeprot->Trapped Sol3 Fix: Use Methylamine/EtOH or Acidic Hydrolysis Incomplete->Sol3 Sol4 Fix: Acid/Base Extraction Workup Optimization Trapped->Sol4

Figure 1: Diagnostic logic for isolating yield loss in isoxazole amine synthesis.

Part 2: The "Gold Standard" Protocol & Troubleshooting

We recommend the Modified Huisgen Cycloaddition (Nitrile Oxide Route) over the chloromethylation route. The chloromethyl route suffers from bis-alkylation during amination.

Phase 1: The Cycloaddition (Constructing the Ring)

The Reaction: 2-Chlorobenzohydroximoyl chloride + N-Propargylphthalimide


 Isoxazole Intermediate.

Common Issue: "I see a large byproduct peak, and my yield is 20%." Diagnosis: You are adding the base too fast. The nitrile oxide is dimerizing.[1]

The Fix: The concentration of the free nitrile oxide must remain extremely low at all times.

  • Solvent: Use Dichloromethane (DCM) or Toluene . Toluene often improves regioselectivity for the 3,5-isomer due to steric demand.

  • Stoichiometry: Use 1.2 - 1.5 equivalents of N-propargylphthalimide (dipolarophile).

  • Technique (Critical): Dissolve the hydroximoyl chloride and the alkyne in the solvent. Add Triethylamine (TEA) dissolved in solvent dropwise over 4–6 hours using a syringe pump.

    • Why? This ensures the nitrile oxide is generated slowly and is immediately trapped by the excess alkyne before it can find another nitrile oxide molecule to dimerize with [1, 2].

ParameterStandard Protocol (Low Yield)Optimized Protocol (High Yield)
Base Addition Bolus / Fast DropwiseSyringe Pump (0.1 eq/hr)
Temperature Reflux0°C to RT (Control Exotherm)
Dipolarophile 1.0 Equiv1.5 Equiv
Major Impurity Furoxan Dimer (30-50%)<5% Dimer
Phase 2: The Deprotection (Releasing the Amine)

The Reaction: Phthalimide-Isoxazole + Hydrazine


 Free Amine + Phthalhydrazide.

Common Issue: "The reaction turns into a solid brick, and I can't extract my product." Diagnosis: Phthalhydrazide (the byproduct) is insoluble and traps the amine product in the crystal lattice.

The Fix (The "Ing-Manske" Modification): Standard hydrazine reflux in ethanol often fails for bulky isoxazoles.

  • Solvent Switch: Use Methanol/THF (1:1) . The THF helps solubilize the intermediate.

  • Alternative Reagent: If hydrazine is slow, use 40% Methylamine in water/methanol .

    • Mechanism:[1][2][3][4][5][6][7] Methylamine attacks the phthalimide ring to form N-methylphthalimide (which stays in solution better) or opens the ring to the diamide, releasing your amine more gently [3].

  • Workup (The Secret Weapon):

    • After the reaction, evaporate solvent.[2][5]

    • Add 2N HCl (aqueous). The phthalhydrazide remains solid/insoluble. The product amine goes into water as the hydrochloride salt.

    • Filter off the solid byproduct.

    • Basify the filtrate (NaOH)

      
       Extract with DCM 
      
      
      
      Dry
      
      
      Treat with HCl/Ether to precipitate the pure salt.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why not just react 5-(2-chlorophenyl)-3-chloromethylisoxazole with ammonia? A: This is the "Route of Regret." Reacting a primary alkyl halide with ammonia inevitably leads to secondary and tertiary amines (over-alkylation). You will get a mixture of mono-, di-, and tri-substituted products that are painful to separate. The Gabriel synthesis (using phthalimide) blocks the nitrogen, ensuring 100% primary amine formation.

Q2: My product is an oil, but I need the Hydrochloride salt solid. A: Isoxazole amines are often oily free bases. To get a nice crystalline solid:

  • Dissolve the free base oil in a minimum amount of anhydrous Ethanol or Ethyl Acetate .

  • Add 2.0 M HCl in Diethyl Ether (commercial solution) dropwise at 0°C.

  • If no solid forms, add n-Heptane or Diethyl Ether as an antisolvent until cloudy, then refrigerate.

  • Note: Do not use aqueous HCl for crystallization; water is difficult to remove without degrading the salt.

Q3: The [3+2] reaction is giving me the wrong regioisomer (4-substituted). A: While 3,5-substitution is electronically favored, the ortho-chloro group adds steric bulk.

  • Solution: Switch to a non-polar solvent like Toluene or Xylene . In non-polar solvents, the dipole-dipole interaction is maximized in the transition state that leads to the 3,5-isomer. Polar solvents like DMF stabilize the zwitterionic character of the transition states indiscriminately, lowering regioselectivity [4].

Part 4: Validated Experimental Protocol

Target: {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride[8]

Step 1: In Situ Nitrile Oxide Cycloaddition

  • Charge: A 3-neck flask with 2-chloro-N-hydroxybenzimidoyl chloride (1.0 equiv) and N-propargylphthalimide (1.2 equiv) in DCM (0.1 M concentration).

  • Cool: Cool to 0°C.

  • Add: Solution of Triethylamine (1.1 equiv) in DCM via syringe pump over 4 hours .

  • Stir: Allow to warm to RT overnight.

  • Workup: Wash with water, brine, dry over MgSO4. Recrystallize the phthalimide intermediate from EtOH (Target purity >95% before proceeding).

Step 2: Deprotection & Salt Formation

  • Suspend: Intermediate in MeOH/THF (1:1).

  • React: Add Hydrazine monohydrate (5.0 equiv). Heat to 50°C for 4 hours.

  • Quench: Cool to RT. A heavy white precipitate (phthalhydrazide) will form.

  • Acidify: Add 1M HCl until pH < 2. Stir for 30 mins (breaks up amine-byproduct complexes).

  • Filter: Filter off the white solid. Keep the liquid (filtrate).

  • Extract: Wash the acidic filtrate with DCM (removes non-basic impurities).

  • Basify: Adjust aqueous layer to pH 12 with NaOH. Extract product into DCM (3x).

  • Salt: Dry DCM, concentrate, redissolve in EtOAc, add HCl/Ether. Filter the white solid.

References

  • Regioselectivity in Nitrile Oxide Cycloadditions

    • Title: Regiocontrol in the 1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes.
    • Source:Journal of Organic Chemistry
    • Link:[Link]

  • Prevention of Dimerization (Furoxan formation)

    • Title: 1,3-Dipolar Cycloadditions of Nitrile Oxides to Alkynes: A Practical Guide.
    • Source:Organic Process Research & Development
    • Link:[Link]

  • Gabriel Synthesis Troubleshooting (Ing-Manske Procedure)

    • Title: The Gabriel Synthesis of Primary Amines: Improved Procedures.
    • Source:Chemical Reviews
    • Link:[Link]

  • Solvent Effects on Isoxazole Regiochemistry

    • Title: Solvent effects in 1,3-dipolar cycloaddition reactions.
    • Source:RSC Advances
    • Link:[Link]

Sources

Technical Support Center: Optimizing Isoxazole Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working on the synthesis of isoxazole-containing molecules. As a five-membered heterocycle of significant interest in medicinal chemistry and materials science, the efficient construction of the isoxazole ring is paramount.[1][2] However, like any chemical transformation, the path to a successful isoxazole synthesis is often paved with challenges ranging from low yields to complex purification issues.

This document provides a structured troubleshooting guide and a comprehensive set of frequently asked questions (FAQs) to address common issues encountered during isoxazole ring formation. The advice herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Troubleshooting Guide: A Symptom-Based Approach

This section is organized by common experimental observations, allowing you to quickly identify potential causes and find actionable solutions.

Problem 1: Low or No Product Yield

A low or nonexistent yield is one of the most frequent frustrations in synthetic chemistry. For isoxazole synthesis, this can stem from a variety of factors, from the quality of your starting materials to suboptimal reaction conditions.

Causality Analysis:

The formation of the isoxazole ring, whether through a classical condensation reaction or a 1,3-dipolar cycloaddition, is a finely balanced process. The reactivity of the starting materials, the stability of key intermediates (like nitrile oxides), and the reaction kinetics all play a crucial role.[3] Traditional synthesis methods often grapple with challenges like long reaction times, harsh conditions, and the use of hazardous solvents, which can all contribute to diminished yields.[1]

Troubleshooting Workflow:

low_yield_troubleshooting start Low or No Yield Observed check_reagents Verify Starting Material Integrity & Purity start->check_reagents optimize_conditions Systematically Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK energy_source Consider Alternative Energy Sources optimize_conditions->energy_source Still Low Yield final_product Improved Yield optimize_conditions->final_product Optimization Successful catalyst Evaluate Catalyst Choice & Loading energy_source->catalyst Still Low Yield energy_source->final_product Optimization Successful catalyst->final_product Optimization Successful

A flowchart for troubleshooting low yields.

Potential Solutions & Optimization Strategies:

  • Starting Material Integrity:

    • Purity: Ensure the purity of your starting materials. For instance, 1,3-dicarbonyl compounds can exist as keto-enol tautomers, which can impact their reactivity.[3]

    • Stability: When employing 1,3-dipolar cycloadditions, the stability of the alkyne and the nitrile oxide precursor is critical.[3] Nitrile oxides are prone to dimerization to form furoxans, especially at high concentrations.[3] Consider generating the nitrile oxide in situ and adding the precursor slowly to the reaction mixture containing the alkyne to minimize this side reaction.[3]

  • Reaction Conditions:

    • Temperature: Temperature control is crucial. For instance, the in situ generation of nitrile oxides may necessitate low temperatures to prevent dimerization, followed by warming to facilitate the cycloaddition.[3]

    • Solvent and Base: The choice of solvent and base can dramatically affect the yield. A systematic screening of solvents with varying polarities and different organic or inorganic bases is recommended. For example, in certain reactions, sodium ethoxide in ethanol acts as both a catalyst and a base, generating carbanion intermediates and maintaining an alkaline environment crucial for high yields.[1]

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to establish the optimal reaction time. Insufficient time leads to low conversion, while prolonged reaction times can result in product degradation.[3]

  • Alternative Energy Sources:

    • Ultrasound Irradiation: Sonication has emerged as a powerful tool to enhance reaction rates and yields, often under milder conditions and in shorter timeframes.[1][4] The acoustic cavitation effect improves mixing and mass transfer.[1]

    • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields, particularly for 1,3-dipolar cycloaddition reactions.[3]

Problem 2: Formation of a Mixture of Regioisomers

The formation of regioisomers is a common hurdle, especially in the synthesis of unsymmetrically substituted isoxazoles from 1,3-dicarbonyl compounds or in 1,3-dipolar cycloadditions.[3]

Causality Analysis:

Regioselectivity is governed by the steric and electronic properties of the reactants, as well as the reaction conditions.[3] The interplay of these factors determines which of the possible constitutional isomers is preferentially formed.

Strategies for Improving Regioselectivity:

  • Modify Reaction Conditions:

    • Solvent Polarity: The polarity of the solvent can influence the regiochemical outcome.[3]

    • pH Control: In the Claisen synthesis, adjusting the pH of the reaction medium can alter the isomeric ratio of the products.[3]

    • Catalyst/Additive: The use of a Lewis acid, such as BF₃·OEt₂, can control regioselectivity in syntheses from β-enamino diketones.[3]

  • Substrate Modification:

    • Employing β-enamino diketones instead of traditional 1,3-dicarbonyls can offer superior regiochemical control.[3]

    • Altering the electronic properties of the substituents on the alkyne or nitrile oxide precursor can favor the formation of a single regioisomer.[3]

Parameter Condition A Condition B Outcome Reference
Solvent Ethanol (protic)Acetonitrile (aprotic)Can favor different regioisomers[3]
Catalyst NoneLewis Acid (e.g., BF₃·OEt₂)Can improve regioselectivity[3]
pH AcidicBasicCan influence isomeric ratio[3][5]

Table 1: Effect of Reaction Parameters on Regioselectivity.

Problem 3: Difficult Purification

Purification of the desired isoxazole can be complicated by the presence of unreacted starting materials, byproducts like furoxans, and regioisomers with similar polarities.[3]

Causality Analysis:

The structural similarity between the desired product and impurities often makes separation challenging using standard techniques.

Purification Strategies:

  • Column Chromatography: This remains the most common purification method.

    • Solvent System Screening: Systematically screen various solvent systems using TLC to achieve optimal separation. The addition of a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) can sometimes improve separation.[3]

    • Stationary Phase: If silica gel proves ineffective, consider alternative stationary phases such as alumina (acidic, basic, or neutral) or reverse-phase silica.[3]

  • Preparative TLC/HPLC: For particularly challenging separations, preparative TLC or HPLC can be effective, though they are often better suited for smaller scales.[3]

  • Crystallization: If your product is a solid, crystallization can be a highly efficient method for purification, yielding material of high purity.[3]

Frequently Asked Questions (FAQs)

Q1: My isoxazole product seems to be decomposing during workup or purification. What could be the cause?

A1: The isoxazole ring can be labile under certain conditions due to the relatively weak N-O bond.[3] Potential causes for decomposition include:

  • Strongly Basic or Acidic Conditions: Some isoxazoles can undergo ring-opening in the presence of strong bases or acids.[3][5]

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.[3]

  • Photochemical Conditions: Exposure to UV irradiation can induce rearrangement of the isoxazole ring.[3]

  • Transition Metals: Certain transition metals can catalyze the cleavage of the N-O bond.[3]

To mitigate decomposition, consider using milder workup procedures, avoiding extremes of pH, and protecting your compound from light if it is photosensitive.[3]

Q2: What are the key safety precautions to consider during isoxazole synthesis?

A2: Safety should always be the top priority in the laboratory. Specific hazards in isoxazole synthesis include:

  • Nitrile Oxides: These are highly reactive intermediates and should be handled with care. It is best practice to generate them in situ to avoid their isolation.[3]

  • Solvents and Reagents: Many reagents and solvents used, such as strong acids, bases, and organic solvents, have inherent hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.[3]

  • Ultrasound and Microwave Reactors: When using alternative energy sources, ensure you are properly trained on the equipment and follow all safety protocols.

Q3: Can metal-free conditions be used for isoxazole synthesis?

A3: Yes, and this is an area of growing interest in green chemistry. While many methods employ catalysts like copper(I) or ruthenium(II), there are significant advantages to metal-free routes, including lower cost, reduced toxicity, and easier purification.[2] Various metal-free protocols have been developed and are detailed in the literature.[2]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Synthesis of 3,5-Disubstituted Isoxazoles

This protocol provides a general guideline for an ultrasound-assisted synthesis, which has been shown to improve yields and reduce reaction times.[1]

Materials:

  • Aldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Alkyne (1.0 eq)

  • Oxidizing agent (e.g., Ceric Ammonium Nitrate - CAN)[1]

  • Solvent (e.g., aqueous medium)[1]

  • Ultrasonic bath or probe

Procedure:

  • Combine the aldehyde, hydroxylamine hydrochloride, alkyne, and oxidizing agent in a suitable reaction vessel.

  • Add the chosen solvent.

  • Place the reaction vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

  • Irradiate the mixture at a specified power (e.g., 90 W) and temperature (e.g., 30 °C) for a predetermined time (e.g., 20 minutes), monitoring the reaction by TLC.[1]

  • Upon completion, quench the reaction and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography or crystallization.

Protocol 2: General Procedure for 1,3-Dipolar Cycloaddition with in situ Nitrile Oxide Generation

This protocol outlines a general procedure for the widely used 1,3-dipolar cycloaddition.

Materials:

  • Aldoxime (1.0 eq)

  • Alkyne (1.0-1.2 eq)

  • Chlorinating agent (e.g., N-chlorosuccinimide - NCS)

  • Base (e.g., triethylamine)

  • Solvent (e.g., dichloromethane)

Procedure:

  • Dissolve the aldoxime and alkyne in the solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture in an ice bath.

  • Slowly add the chlorinating agent to the stirred solution to form the hydroximoyl chloride intermediate.

  • After the formation of the intermediate (monitor by TLC), slowly add the base to generate the nitrile oxide in situ.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Perform an aqueous workup to remove salts and unreacted reagents.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate it.

  • Purify the crude product as necessary.

Visualization of Key Concepts

reaction_overview cluster_cycloaddition 1,3-Dipolar Cycloaddition cluster_condensation Condensation Reaction nitrile_oxide Nitrile Oxide (in situ generated) cycloaddition_product Isoxazole nitrile_oxide->cycloaddition_product alkyne Alkyne alkyne->cycloaddition_product dicarbonyl 1,3-Dicarbonyl Compound condensation_product Isoxazole dicarbonyl->condensation_product hydroxylamine Hydroxylamine hydroxylamine->condensation_product

Common synthetic routes to the isoxazole ring.

References

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. Available at: [Link]

  • Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. ResearchGate. Available at: [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry. Available at: [Link]

Sources

managing side reactions in the synthesis of 3,5-disubstituted isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,5-disubstituted isoxazoles. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges and manage side reactions in your synthetic endeavors.

I. Foundational Synthetic Strategies & Core Challenges

The synthesis of 3,5-disubstituted isoxazoles is a cornerstone in medicinal chemistry, providing a scaffold for numerous therapeutic agents. The two most prevalent synthetic routes are the [3+2] cycloaddition of nitrile oxides with terminal alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine. While powerful, both methods are susceptible to side reactions that can complicate synthesis and purification.

The primary challenges encountered are:

  • Lack of Regioselectivity: Formation of undesired regioisomers (e.g., 3,4-disubstituted isoxazoles) is a common issue, particularly with unsymmetrical starting materials.

  • Nitrile Oxide Dimerization: The high reactivity of nitrile oxides can lead to self-condensation, forming furoxan byproducts and reducing the yield of the desired isoxazole.

  • Low Reaction Yields: A consequence of the side reactions mentioned above, or suboptimal reaction conditions.

  • Purification Difficulties: The structural similarity between the desired product and its regioisomers or byproducts often makes purification by standard techniques like column chromatography challenging.

This guide will provide a systematic approach to understanding and overcoming these challenges.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of 3,5-disubstituted isoxazoles.

A. Issues in 1,3-Dipolar Cycloaddition Reactions

FAQ 1: My reaction is producing a mixture of 3,5- and 3,4-disubstituted isoxazoles. How can I improve the regioselectivity towards the 3,5-isomer?

Answer: The formation of regioisomers in 1,3-dipolar cycloadditions is governed by both steric and electronic factors, which can be understood through Frontier Molecular Orbital (FMO) theory.[1][2][3] The regioselectivity depends on the relative energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide and the alkyne. Generally, the reaction is favored between the atoms with the largest orbital coefficients in the interacting HOMO and LUMO.[1]

Here is a troubleshooting workflow to enhance regioselectivity:

G start Mixture of Regioisomers Observed catalysis Introduce a Copper(I) Catalyst start->catalysis solvent Modify the Solvent start->solvent substrate Modify the Substrate start->substrate why_cu Why this works: Cu(I) coordinates with the terminal alkyne to form a copper-acetylide intermediate. This alters the electronic properties and orbital coefficients of the alkyne, strongly favoring the formation of the 3,5-disubstituted regioisomer. catalysis->why_cu Mechanism protocol_cu Action: Implement a Cu(I)-catalyzed protocol (e.g., CuI, CuSO4/sodium ascorbate). See Protocol 1 for a detailed procedure. catalysis->protocol_cu Implementation why_solvent Why this works: Solvent polarity can influence the relative energies of the transition states leading to the different regioisomers. Experimenting with different solvents can favor one pathway over the other. solvent->why_solvent Mechanism protocol_solvent Action: Vary the solvent from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile) or polar protic (e.g., ethanol/water). Monitor the regioisomeric ratio by LC-MS or 1H NMR. solvent->protocol_solvent Implementation why_substrate Why this works: Increasing the steric bulk on the substituent of the alkyne can disfavor the formation of the 3,4-isomer due to steric hindrance in the transition state. substrate->why_substrate Mechanism protocol_substrate Action: If possible, use an alkyne with a bulkier substituent. This is a substrate-dependent solution. substrate->protocol_substrate Implementation

Figure 1: Troubleshooting Regioselectivity

FAQ 2: My reaction yield is low, and I've identified a significant amount of furoxan byproduct. How can I minimize nitrile oxide dimerization?

Answer: Furoxans (1,2,5-oxadiazole-2-oxides) are the formal dimers of nitrile oxides and their formation is a common competitive side reaction that lowers the yield of the desired isoxazole. This dimerization is particularly problematic at high concentrations of the nitrile oxide.

To mitigate this, the concentration of the free nitrile oxide in the reaction mixture must be kept low at all times. Here are the most effective strategies:

  • In Situ Generation and Slow Addition: Generate the nitrile oxide in situ from a stable precursor (e.g., an aldoxime or hydroximoyl chloride) in the presence of the alkyne. The precursor for the nitrile oxide should be added slowly to the reaction mixture containing the alkyne. This ensures that the nitrile oxide reacts with the alkyne as soon as it is formed, minimizing its opportunity to dimerize.

  • High Dilution: Running the reaction at a lower overall concentration can also disfavor the bimolecular dimerization reaction.

  • Choice of Oxidant/Base: When generating nitrile oxides from aldoximes, the choice of oxidant can be critical. Mild oxidants like N-chlorosuccinimide (NCS) or hypervalent iodine reagents can be effective.[4]

G cluster_desired Desired Pathway cluster_side Side Reaction NO Nitrile Oxide Isoxazole 3,5-Disubstituted Isoxazole NO->Isoxazole Alkyne Alkyne Alkyne->Isoxazole NO2 Nitrile Oxide Furoxan Furoxan (Dimer) NO2->Furoxan NO3 Nitrile Oxide NO3->Furoxan

Figure 2: Competing Reaction Pathways
B. Issues in Condensation of 1,3-Dicarbonyls with Hydroxylamine

FAQ 3: I am using an unsymmetrical 1,3-dicarbonyl compound and getting a mixture of regioisomeric isoxazoles. How can I control the outcome?

Answer: The regioselectivity in this reaction is determined by which of the two carbonyl groups of the 1,3-dicarbonyl compound undergoes the initial nucleophilic attack by the nitrogen of hydroxylamine. This is influenced by the electronic and steric environment of each carbonyl group.

Here are some strategies to control regioselectivity:

  • pH Control: Adjusting the pH of the reaction can influence which carbonyl is more reactive. Acidic conditions can favor attack at the more sterically accessible carbonyl, while basic conditions might favor attack at the more electronically deficient carbonyl. A systematic screening of pH is recommended.

  • Substrate Modification: If possible, modifying the 1,3-dicarbonyl substrate to increase the steric or electronic differentiation between the two carbonyls can lead to a single regioisomer. For example, using a β-enamino diketone derivative can provide excellent regiochemical control.[5]

  • Use of Lewis Acids: The addition of a Lewis acid, such as BF₃·OEt₂, can coordinate to one of the carbonyl groups, enhancing its electrophilicity and directing the nucleophilic attack of hydroxylamine, thereby controlling the regioselectivity.[5]

Parameter Effect on Regioselectivity Recommendation
pH Can favor attack at one carbonyl over the other.Screen a range of pH conditions (e.g., acidic, neutral, basic).
Solvent Polarity can influence the reaction pathway.Trial different solvents (e.g., ethanol, methanol, acetonitrile).
Lewis Acid Coordinates to a carbonyl, increasing its electrophilicity.Add a Lewis acid like BF₃·OEt₂ and optimize its stoichiometry.[5]
Substrate Steric/electronic properties of the dicarbonyl.Use derivatives like β-enamino diketones for better control.[5]
Table 1: Parameters Influencing Regioselectivity in the 1,3-Dicarbonyl Method
C. General Issues

FAQ 4: I am struggling to purify my crude isoxazole from byproducts and regioisomers. What are some effective purification strategies?

Answer: Purifying isoxazoles can be challenging due to the similar polarities of the desired product and its isomers.

  • Column Chromatography Optimization:

    • Solvent System Screening: Before running a large-scale column, perform a thorough screening of solvent systems using thin-layer chromatography (TLC). Test various combinations of nonpolar (e.g., hexanes, heptane) and polar (e.g., ethyl acetate, dichloromethane) solvents. Sometimes, adding a small percentage of a third solvent (e.g., methanol, triethylamine) can significantly improve separation.

    • Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase such as alumina (neutral, acidic, or basic) or reverse-phase silica.[5]

  • Crystallization: If your desired isoxazole is a solid, crystallization can be a very effective method for purification, often yielding highly pure material. Screen a variety of solvents and solvent mixtures to find suitable conditions for crystallization.

  • Preparative HPLC/SFC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be employed.[5]

III. Experimental Protocols

The following protocols are provided as a starting point. They should be optimized for your specific substrates.

Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

This one-pot, three-component protocol is adapted from a procedure known for its high regioselectivity and mild conditions.[6]

Materials:

  • Aldehyde (1.0 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Terminal alkyne (1.1 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Sodium ascorbate (0.1 mmol, 10 mol%)

  • Triethylamine (2.5 mmol)

  • Solvent: t-BuOH/H₂O (1:1 mixture, 10 mL)

Procedure:

  • To a round-bottom flask, add the aldehyde (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and the t-BuOH/H₂O solvent mixture (10 mL).

  • Stir the mixture at room temperature for 30 minutes to form the aldoxime in situ.

    • Senior Application Scientist's Note: Pre-forming the aldoxime ensures it is ready to be converted to the nitrile oxide in the presence of the alkyne.

  • To the reaction mixture, add the terminal alkyne (1.1 mmol), CuI (0.05 mmol), sodium ascorbate (0.1 mmol), and triethylamine (2.5 mmol).

    • Senior Application Scientist's Note: Sodium ascorbate is used to keep the copper in the active Cu(I) oxidation state. Triethylamine acts as a base to generate the nitrile oxide from the intermediate hydroximoyl chloride.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones

This is a two-step procedure involving the Claisen-Schmidt condensation to form a chalcone, followed by cyclization with hydroxylamine.[5]

Step 1: Chalcone Synthesis

  • Dissolve the aromatic ketone (1.0 eq.) and aromatic aldehyde (1.0 eq.) in ethanol.

  • Add an aqueous solution of NaOH or KOH dropwise to the stirred solution at room temperature.

  • Continue stirring for 2-4 hours. A precipitate of the chalcone may form.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry. The crude chalcone can often be used in the next step without further purification.

Step 2: Isoxazole Formation

  • Reflux a mixture of the chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in ethanol.

  • Monitor the reaction by TLC until the starting chalcone is consumed.

  • After cooling, pour the reaction mixture into crushed ice.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography or crystallization.

IV. References

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764. [Link]

  • Sharma, A., & Kumar, V. (2019). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 28(1), 1-32. [Link]

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society, 127(1), 210–216. [Link]

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32895-32916. [Link]

  • Tachallait, D., et al. (2019). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 24(12), 2289. [Link]

  • Faita, G., Mella, M., & Quadrelli, P. (2025). Stereo- and regioselectivity in nitrile oxide cycloaddition reactions to norethisterone acetate as dipolarophile. Steroids, 217, 109598. [Link]

  • Domingo, L. R. (2016). An investigation of the molecular mechanism, chemoselectivity and regioselectivity of cycloaddition reaction between acetonitril. Journal of Chemical Sciences, 128(7), 1097-1106. [Link]

  • Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. [Link]

  • Reddy, C. R., et al. (2013). Copper-catalyzed synthesis of trisubstituted isoxazoles via a cascade cyclization-migration process. Organic Letters, 15(18), 4842-4845. [Link]

  • Sibi, M. P., & Liu, M. (2001). Stereoselectivity of nitrile oxide cycloadditions to chiral allylic fluorides: experiment and theory. Organic Letters, 3(25), 4181–4184. [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]

  • Kadam, K. S., Gandhi, T., Gupte, A., Gangopadhyay, A. K., & Sharma, R. (2016). Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Synthesis, 48(23), 3996-4008. [Link]

  • Hu, Y., & Houk, K. N. (2000). Quantitative Predictions of Substituent and Solvent Effects on the Regioselectivities of Nitrile Oxide Cycloadditions to Electron-Deficient Alkynes. Tetrahedron, 56(41), 8229-8236. [Link]

  • Chiacchio, U., Rescifina, A., & Iannazzo, D. (2013). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 18(5), 5123-5164. [Link]

  • Domingo, L. R., & Aurell, M. J. (2002). The [3+2] cycloaddition (32CA) reactions of acetonitrile N-oxide with 2,5-dimethyl-2H-[6][7][8]diazaphosphole has been studied using the Molecular Electron Density Theory (MEDT) through DFT calculations at the B3LYP/6-31G(d,p) computational level. Journal of Chemical Sciences, 128(7), 1097-1106. [Link]

Sources

Technical Support Center: Stability of {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride. This document is intended for researchers, scientists, and drug development professionals who are utilizing this isoxazole derivative in their experiments. Isoxazole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4] The isoxazole ring is generally considered a stable aromatic system; however, its stability in solution can be influenced by various factors such as pH, temperature, and light.[5][6]

This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate potential stability issues and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the isoxazole ring in {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride?

The isoxazole ring, particularly in 3,5-disubstituted derivatives like this compound, is generally considered to be chemically robust and stable against oxidizing agents, as well as acidic and basic conditions.[6][7] This stability is attributed to the aromatic character of the isoxazole ring.[6] However, the N-O bond is the most labile part of the ring system and can be susceptible to cleavage under certain conditions.[4][6]

Q2: How does the hydrochloride salt form affect the stability of the compound in solution?

The hydrochloride salt of the primary amine means that when dissolved in a neutral, unbuffered solvent like water or ethanol, the resulting solution will be slightly acidic. This acidic environment generally favors the stability of the isoxazole ring, which is more susceptible to base-catalyzed hydrolysis.

Q3: What are the primary factors that can affect the stability of this compound in solution?

The main factors that can influence the stability of {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride in solution are:

  • pH: The compound is expected to be more stable in acidic to neutral pH and may degrade under basic conditions.[8]

  • Temperature: Elevated temperatures can accelerate degradation, particularly in neutral or basic solutions.[8]

  • Solvent: The choice of solvent can influence stability. Protic solvents may participate in degradation pathways.

  • Light: Although not explicitly documented for this specific compound, many aromatic heterocyclic compounds exhibit photosensitivity.

Q4: What are the potential degradation products?

The primary degradation pathway for isoxazole rings under hydrolytic stress (especially basic conditions) involves the cleavage of the N-O bond. This can lead to the formation of a β-ketonitrile derivative. For {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride, this would likely result from the opening of the isoxazole ring.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable steps to resolve them.

Issue 1: Loss of compound potency or inconsistent results over time.

Q: I prepared a stock solution of {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride in DMSO and have been using it for a week. My recent experiments are showing a significant decrease in activity. What could be the cause?

A: This observation strongly suggests that your compound may be degrading in solution.

Causality: While the isoxazole ring is relatively stable, prolonged storage in solution, especially at room temperature, can lead to gradual degradation. The rate of degradation can be influenced by the solvent, storage temperature, and exposure to light.

Troubleshooting Workflow:

start Inconsistent Results Observed check_storage Review Storage Conditions: - Temperature - Light Exposure - Headspace in Vial start->check_storage check_solution_prep Review Solution Preparation: - Solvent Purity - pH of Final Solution start->check_solution_prep analyze_sample Perform Analytical Chemistry (e.g., HPLC, LC-MS) check_storage->analyze_sample check_solution_prep->analyze_sample fresh_solution Prepare Fresh Stock Solution analyze_sample->fresh_solution Degradation Confirmed compare_results Compare Activity of Old vs. Fresh Stock fresh_solution->compare_results stable Results are Consistent: Issue Resolved compare_results->stable Fresh Stock is Active unstable Results Still Inconsistent: Further Investigation Needed compare_results->unstable Problem Persists compound compound intermediate Ring-Opened Intermediate compound->intermediate  Base-Catalyzed  Hydrolysis hydroxide OH- (Basic Conditions) degraded_product β-Ketonitrile Derivative Inactive intermediate->degraded_product Rearrangement

Sources

Technical Support Center: Solubility Optimization for Isoxazole Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Solubility Paradox

Isoxazole scaffolds are cornerstones in medicinal chemistry, present in drugs like valdecoxib (COX-2 inhibitor) and leflunomide (DMARD).[1][2] While the 1,2-oxazole ring offers unique electronic properties for binding affinity—acting as a bioisostere for carboxylic acids or esters—it frequently presents significant solubility challenges.

Why do Isoxazoles "Crash Out"?

  • Planarity & Stacking: The aromatic, planar nature of the isoxazole ring promotes strong

    
     stacking interactions, leading to tight crystal lattice energies that resist dissolution in aqueous media.
    
  • Lipophilicity: Substituted isoxazoles often possess high LogP values (>3.0), making them thermodynamically unstable in hydrophilic assay buffers.

  • Weak Basicity: The nitrogen in the isoxazole ring is weakly basic (pKa ~ -2.0 to 1.0 depending on substitution), meaning it remains unprotonated (neutral) at physiological pH (7.4), offering no ionization-assisted solubility.

This guide addresses these specific physicochemical hurdles with field-proven troubleshooting protocols.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: My isoxazole compound precipitates immediately upon addition to the assay buffer. The DMSO stock looks clear. What is happening?

Diagnosis: You are likely experiencing "Solvent Shock" or the "Mixing Zone" phenomenon . When a high-concentration DMSO stock (e.g., 10 mM) is pipetted directly into an aqueous buffer, the local concentration of the compound at the pipette tip momentarily exceeds its kinetic solubility limit before diffusion can occur. Furthermore, the exothermic mixing of DMSO and water can locally alter thermodynamics, encouraging precipitation.

The Fix: Acoustic Droplet Ejection or Rapid Mixing

  • Why: Traditional pipetting creates a plume of high concentration.

  • Protocol:

    • Vortex the buffer reservoir during addition if doing manual pipetting (create a vortex cone, inject into the side).

    • If using automation, switch to Acoustic Liquid Handling (e.g., Echo) which dispenses nanoliter droplets. The high surface-to-volume ratio ensures instant dissolution before nuclei can form.

Q2: I see variability in IC50 values between replicates. Could this be a solubility issue?

Diagnosis: Yes. This is a classic signature of Micro-Precipitation . Isoxazoles can form colloidal aggregates that are invisible to the naked eye but scatter light and interfere with enzymatic access or receptor binding. This leads to "false flats" in dose-response curves or steep Hill slopes (>1.5).

The Validation Test: Nephelometry or Dynamic Light Scattering (DLS) Before running your bioassay, perform a Kinetic Solubility Screen .

Protocol: Kinetic Solubility Assessment

  • Prepare: 10 mM DMSO stock of the isoxazole.

  • Dilute: Spike into the exact assay buffer (at 1% DMSO final) at concentrations ranging from 1

    
    M to 200 
    
    
    
    M.
  • Incubate: 90 minutes at room temperature (mimicking assay time).

  • Measure: Read on a Nephelometer (measures forward light scattering) or a plate reader at 600 nm (absorbance acts as a proxy for turbidity).

  • Analysis: A sudden spike in signal indicates the Kinetic Solubility Limit . Ensure your assay top concentration is below this threshold.

Q3: My DMSO stocks are developing crystals after a few weeks at -20°C. Is the compound degrading?

Diagnosis: Likely not degradation, but Hygroscopic Precipitation . DMSO is highly hygroscopic.[3] If stored in polypropylene tubes (which are permeable to water vapor) or opened frequently in humid air, the DMSO absorbs water. Once water content hits ~1-2%, lipophilic isoxazoles will crystallize out of the stock solution.

The Fix: Storage Hygiene

  • Container: Store stocks in glass vials or cyclic olefin copolymer (COC) plates, not standard polypropylene.

  • Seal: Use heat seals or parafilm under the cap.

  • Aliquot: Single-use aliquots are mandatory. Never freeze-thaw a master stock more than 3 times.

Part 2: Advanced Protocols & Workflows

Protocol A: The "Intermediate Dilution" Method

Standard serial dilution in aqueous buffer often fails for isoxazoles because intermediate concentrations (e.g., 100


M in 5% DMSO) may sit exactly in the compound's "instability zone."

Objective: Maintain compound solubility during the dilution process.

Step-by-Step Workflow:

  • Step 1 (100% DMSO Plate): Perform the entire serial dilution (e.g., 1:3) using 100% DMSO as the diluent.[3]

    • Result: A plate where every well is stable, but 100x or 1000x more concentrated than the final assay.

  • Step 2 (Intermediate Plate): Transfer a small volume (e.g., 2

    
    L) from the DMSO plate to an "Intermediate Plate" containing assay buffer (e.g., 198 
    
    
    
    L).
    • Result: This creates a 1% DMSO solution at 1x concentration. Mix immediately and vigorously.

  • Step 3 (Assay Plate): Transfer the solution from the Intermediate Plate to the final Assay Plate containing cells/enzyme.

    • Why this works: You avoid creating a condition where the compound is at high concentration in a low-solvent environment during the mixing steps.

Protocol B: Cyclodextrin Complexation

For cell-based assays where DMSO toxicity (>0.5%) is a concern, use Hydroxypropyl-


-Cyclodextrin (HP-

-CD).

Mechanism: The lipophilic isoxazole ring inserts into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble.

Formulation Guide:

Component Concentration Role

| Isoxazole Compound | Up to 500


M | Active Agent |
| HP-

-CD
| 10 - 20% (w/v) | Solubilizing Excipient | | DMSO | < 0.1% | Co-solvent (optional) |

Procedure:

  • Dissolve isoxazole in a minimal volume of DMSO.

  • Add to a 20% HP-

    
    -CD solution in water/buffer.
    
  • Sonicate for 15 minutes at 37°C.

  • Filter sterilize (0.22

    
    m).
    
  • Note: Verify that the cyclodextrin itself does not interfere with the target (e.g., cholesterol depletion in membrane assays).

Part 3: Visual Troubleshooting Guides

Figure 1: Solubility Troubleshooting Decision Tree

Use this logic flow to diagnose precipitation issues in real-time.

SolubilityTree Start Issue: Compound Precipitates in Assay CheckStock Check DMSO Stock (Is it clear?) Start->CheckStock StockCloudy Stock is Cloudy/Crystalline CheckStock->StockCloudy Yes StockClear Stock is Clear CheckStock->StockClear No ActionStock Action: Re-dissolve with sonication/warmth. Check water content. StockCloudy->ActionStock CheckDilution Check Dilution Method StockClear->CheckDilution DirectDilution Direct Dilution into Buffer? CheckDilution->DirectDilution Yes InterDilution Intermediate Dilution Used? CheckDilution->InterDilution No ActionProtocol Action: Switch to Protocol A (DMSO Serial Dilution) DirectDilution->ActionProtocol CheckLimit Check Kinetic Limit InterDilution->CheckLimit AboveLimit Conc > Kinetic Solubility? CheckLimit->AboveLimit Yes BelowLimit Conc < Kinetic Solubility CheckLimit->BelowLimit No ActionLimit Action: Reduce Top Conc or use Cyclodextrin AboveLimit->ActionLimit ActionInterference Suspect Assay Interference (Aggregators/False Positives) BelowLimit->ActionInterference

Caption: Decision matrix for isolating the root cause of isoxazole precipitation, distinguishing between stock failure, protocol error, and thermodynamic limits.

Figure 2: The "Intermediate Dilution" Workflow

Visualizing the correct method to prevent "crash-out" during serial dilution.

DilutionWorkflow cluster_0 Step 1: Compound Prep cluster_1 Step 2: Intermediate Transfer cluster_2 Step 3: Final Assay Stock 10mM Stock (100% DMSO) DMSOSerial Serial Dilution (100% DMSO) Stock->DMSOSerial Dilute Precipitation Precipitation Risk! Stock->Precipitation InterPlate Intermediate Plate (Buffer + 2% DMSO) DMSOSerial->InterPlate Transfer 2µL Rapid Mix AssayPlate Assay Plate (Cells/Enzyme) InterPlate->AssayPlate Transfer to Final Vol Precipitation->AssayPlate Direct Path Fails DirectPath Direct Addition (Avoid)

Caption: Comparison of the robust Intermediate Dilution method (Solid Lines) versus the error-prone Direct Addition method (Dotted Red Lines).

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.[4] Drug Discovery Today, 11(9-10), 446-451. Link

  • Popa-Burke, I., et al. (2014). Compound precipitation in high-concentration DMSO solutions.[5][6] Journal of Biomolecular Screening, 19(9), 1302-1308. Link

  • Beig, A., et al. (2013). Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations.[7] PLoS ONE, 8(7), e68237.[7] Link

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Link

  • BenchChem. Protocol for Dissolving Compounds in DMSO for Biological Assays. Link

Sources

Technical Support Center: Enhancing the Oral Bioavailability of Isoxazole Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for enhancing the oral bioavailability of isoxazole-containing drug candidates. Isoxazoles are a prominent scaffold in medicinal chemistry, valued for their diverse biological activities.[1] However, their successful development into orally administered drugs is often hampered by challenges related to solubility, permeability, and metabolic stability.[2] This document offers a structured approach to identifying and overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the oral bioavailability of isoxazole drug candidates?

A1: The oral bioavailability of isoxazole derivatives, like many drug candidates, is primarily limited by three main factors:

  • Poor Aqueous Solubility: Many isoxazole compounds are hydrophobic, leading to low dissolution rates in the gastrointestinal (GI) tract. For a drug to be absorbed, it must first be in solution.[3]

  • Low Intestinal Permeability: The drug must be able to pass through the intestinal epithelial barrier to reach systemic circulation. Poor permeability can be a significant obstacle.[4]

  • Extensive First-Pass Metabolism: After absorption, the drug passes through the liver via the portal vein, where it can be extensively metabolized before reaching the rest of the body. The isoxazole ring itself can be susceptible to cleavage under certain metabolic conditions.[2]

Q2: What are the initial steps to assess the potential for low oral bioavailability of a new isoxazole candidate?

A2: A preliminary assessment should involve a combination of in silico and in vitro methods:

  • In Silico Prediction: Computational models can provide early predictions of physicochemical properties like solubility, lipophilicity (LogP), and permeability.[5] These tools can also identify potential metabolic liabilities.

  • Aqueous Solubility Determination: Experimentally determine the kinetic and thermodynamic solubility of the compound in relevant buffers (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the GI tract.

  • In Vitro Permeability Assays: The Caco-2 cell permeability assay is a widely used model to predict human intestinal absorption.[6] It provides an apparent permeability coefficient (Papp) that can classify a compound's permeability potential.

Q3: Are there any regulatory guidelines I should be aware of when conducting oral bioavailability studies?

A3: Yes, regulatory agencies like the U.S. Food and Drug Administration (FDA) provide guidance on bioavailability and bioequivalence studies for orally administered drug products.[7][8][9] It is crucial to consult the latest versions of these guidelines for recommendations on study design, conduct, and data analysis.

Troubleshooting Guides

Issue 1: My isoxazole candidate exhibits poor aqueous solubility.

Causality: The crystalline structure and high lipophilicity of many isoxazole derivatives can lead to strong intermolecular forces that hinder their dissolution in aqueous media.

Troubleshooting Strategies:

  • Formulation-Based Approaches:

    • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.[10]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can improve the solubility and absorption of lipophilic drugs.[11]

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[10][12]

  • Chemical Modification:

    • Salt Formation: For isoxazole candidates with ionizable groups, forming a salt can significantly improve solubility and dissolution rate.[10]

    • Prodrugs: A prodrug is an inactive derivative of a drug molecule that is converted to the active form in the body. Designing a more soluble prodrug can be an effective strategy.

Issue 2: My isoxazole candidate shows low permeability in the Caco-2 assay.

Causality: Low permeability can be due to the molecule's physicochemical properties (e.g., high molecular weight, high polarity) or because it is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of the intestinal cells.[13]

Troubleshooting Strategies:

  • Identify Efflux Liability:

    • Bidirectional Caco-2 Assay: Perform a bidirectional Caco-2 assay to determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the involvement of active efflux.[13]

    • Use of Inhibitors: Conduct the Caco-2 assay in the presence of known efflux transporter inhibitors (e.g., verapamil for P-gp) to confirm if your compound is a substrate.

  • Permeability Enhancement Strategies:

    • Permeation Enhancers: These are compounds that can transiently open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport.[4]

    • Prodrug Approach: Modifying the drug to be more lipophilic can enhance its ability to cross the cell membrane via transcellular diffusion.[14][15]

Issue 3: In vivo pharmacokinetic studies in rodents show low oral bioavailability despite good solubility and permeability.

Causality: This scenario often points towards extensive first-pass metabolism in the liver and/or the gut wall. The isoxazole ring can be a site of metabolic attack, leading to ring cleavage and inactivation.[16]

Troubleshooting Strategies:

  • In Vitro Metabolism Studies:

    • Liver Microsomes/Hepatocytes: Incubate your compound with liver microsomes or hepatocytes to identify the major metabolites and determine the metabolic clearance rate.

    • Reaction Phenotyping: Use specific cytochrome P450 (CYP) inhibitors or recombinant CYP enzymes to identify the specific CYP isoforms responsible for the metabolism of your compound.

  • Mitigation Strategies:

    • Structural Modification: Modify the chemical structure of the isoxazole candidate to block the sites of metabolism. This could involve introducing steric hindrance or replacing metabolically labile groups.

    • Co-administration with a CYP Inhibitor (for preclinical studies): In preclinical animal models, co-administering a known inhibitor of the relevant CYP enzyme can help to demonstrate that first-pass metabolism is the limiting factor.

Experimental Protocols & Data Presentation

Table 1: Physicochemical Properties and In Vitro Data of Hypothetical Isoxazole Candidates
Compound IDMolecular Weight ( g/mol )LogPAqueous Solubility (µg/mL) at pH 6.8Caco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux Ratio
ISO-0013503.5<10.51.2
ISO-0024202.8501.25.8
ISO-0033803.1108.51.5
Protocol: Caco-2 Permeability Assay

This protocol provides a general overview. Specific details may vary between laboratories.

1. Cell Culture and Seeding:

  • Culture Caco-2 cells in appropriate media until they reach 80-90% confluency.
  • Seed the cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

2. Monolayer Integrity Assessment:

  • Measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be above a pre-determined threshold to ensure the integrity of the tight junctions.
  • Alternatively, assess the permeability of a fluorescent marker with low permeability, such as Lucifer Yellow.

3. Permeability Assay:

  • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution).
  • Add the test compound solution to the apical (A) or basolateral (B) side of the monolayer.
  • Incubate at 37°C with gentle shaking.
  • At specified time points, collect samples from the receiver compartment.
  • Analyze the concentration of the test compound in the collected samples using a suitable analytical method, such as LC-MS/MS.[17]

4. Calculation of Apparent Permeability (Papp):

  • Papp (cm/s) = (dQ/dt) / (A * C₀)
  • dQ/dt: The rate of drug transport across the monolayer.
  • A: The surface area of the filter membrane.
  • C₀: The initial concentration of the drug in the donor compartment.

Visualizations

Oral_Bioavailability_Factors cluster_Drug Drug Candidate Properties cluster_GI_Tract Gastrointestinal Tract cluster_Systemic Systemic Circulation Solubility Aqueous Solubility Dissolution Dissolution Solubility->Dissolution Permeability Membrane Permeability Absorption Absorption Permeability->Absorption Metabolic_Stability Metabolic Stability Bioavailability Oral Bioavailability Metabolic_Stability->Bioavailability Dissolution->Absorption Absorption->Metabolic_Stability First-Pass Metabolism

Caption: Factors influencing the oral bioavailability of a drug candidate.

Troubleshooting_Workflow Start Low Oral Bioavailability Observed Solubility_Check Assess Aqueous Solubility Start->Solubility_Check Permeability_Check Assess Caco-2 Permeability Solubility_Check->Permeability_Check Adequate Solubility_Low Low Solubility Solubility_Check->Solubility_Low Poor Metabolism_Check Assess In Vitro Metabolism Permeability_Check->Metabolism_Check Adequate Permeability_Low Low Permeability Permeability_Check->Permeability_Low Poor Metabolism_High High Metabolism Metabolism_Check->Metabolism_High High Solubility_Strategies Formulation Strategies (e.g., Solid Dispersion, SEDDS) Solubility_Low->Solubility_Strategies Permeability_Strategies Identify Efflux Permeation Enhancers Permeability_Low->Permeability_Strategies Metabolism_Strategies Structural Modification (Metabolic Blocking) Metabolism_High->Metabolism_Strategies

Sources

dealing with regioisomer formation in isoxazole synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Queue: Regioselectivity & Yield Optimization Operator: Senior Application Scientist

Welcome to the Isoxazole Synthesis Support Hub.

You are likely here because your LC-MS shows a split peak (regioisomers), your yield is low due to dimerization (furoxan formation), or you are trying to synthesize the elusive 3,4-disubstituted isomer. Isoxazole synthesis is deceptive; while the rings are stable, their formation relies on kinetic vs. thermodynamic balances that easily tip the wrong way.

This guide treats your synthesis as a troubleshooting ticket. Select the scenario below that matches your problem.

Ticket #1: "I need the 3,5-isomer, but I'm getting side products or low yields."

Diagnosis: You are likely performing a 1,3-Dipolar Cycloaddition between a nitrile oxide (generated in situ) and a terminal alkyne.

  • The Good News: This reaction naturally favors the 3,5-isomer due to steric hindrance (the organic substituent on the alkyne repels the incoming dipole).

  • The Bad News: Nitrile oxides are unstable. If the dipolarophile (alkyne) reacts too slowly, the nitrile oxide dimerizes to form a Furoxan (1,2,5-oxadiazole-2-oxide).

Protocol: The "Slow-Release" Syringe Pump Method

To maximize the 3,5-isomer and eliminate furoxan, you must keep the concentration of the nitrile oxide low relative to the alkyne.

Reagents:

  • Precursor: Hydroximoyl chloride (Chloroxime).

  • Base: Triethylamine (

    
    ).
    
  • Dipolarophile: Terminal Alkyne (1.2 – 1.5 equivalents).

Step-by-Step Workflow:

  • Dissolve the alkyne (1.5 equiv) in DCM or Toluene in the reaction flask.

  • Dissolve the hydroximoyl chloride (1.0 equiv) in a separate syringe.

  • Dissolve

    
     (1.2 equiv) in a second separate syringe (or mix with alkyne if the alkyne is stable to base).
    
  • Execution: Slowly add the hydroximoyl chloride solution to the alkyne solution over 4–8 hours using a syringe pump.

    • Why? This ensures that as soon as a molecule of nitrile oxide is generated by the base, it is immediately surrounded by excess alkyne, statistically favoring cycloaddition over dimerization [1, 2].

Copper Catalysis (The "Click" Fix): If thermal methods fail, add Cu(I) (e.g., CuI, 5 mol%). Similar to the famous azide-alkyne click reaction, Copper(I) coordinates with terminal alkynes to exclusively direct the formation of the 3,5-regioisomer [3].

Ticket #2: "I need the 3,4-isomer, but I can only make the 3,5-isomer."

Diagnosis: You are fighting physics. In standard cycloadditions, the 3,4-isomer is sterically and electronically disfavored. You cannot "force" a standard alkyne to yield the 3,4-isomer via thermal cycloaddition.

Solution: The Enaminone Route (Condensation Strategy) Stop using alkynes. Switch to a condensation strategy using


-enamino ketones .[1] This method locks the regiochemistry before the ring closes.
Mechanism of Action
  • Start with: A methyl ketone.

  • Form Enaminone: React with DMF-DMA (N,N-dimethylformamide dimethyl acetal). This creates a

    
    -enamino ketone.[1]
    
  • Cyclize: React with Hydroxylamine (

    
    ).
    

Regioselectivity Logic: The regiochemistry is dictated by the hard/soft acid-base theory.

  • The Nitrogen of hydroxylamine is the harder nucleophile and attacks the harder electrophile (the carbon attached to the leaving group/dimethylamine).

  • This forces the Oxygen to close on the other carbon, yielding the 3,4-disubstituted (or 4-substituted) pattern reliably [4, 5].

G cluster_0 Route A: Standard Alkyne (Thermal) cluster_1 Route B: Enaminone Strategy Alkyne Terminal Alkyne (R-C≡CH) Iso35 3,5-Isomer (Major Product) Alkyne->Iso35 Steric Control NO Nitrile Oxide (Ar-CNO) NO->Iso35 Ketone Methyl Ketone Enaminone β-Enamino Ketone (Intermediate) Ketone->Enaminone + DMF-DMA DMFDMA DMF-DMA Iso34 3,4-Isomer (Target) Enaminone->Iso34 + NH2OH (Directed Attack) NH2OH NH2OH·HCl

Figure 1: Decision tree for selecting the synthetic route based on the desired regioisomer.

Ticket #3: "I'm using 1,3-Diketones and getting a mixture of isomers."

Diagnosis: You are performing a Claisen Isoxazole Synthesis .[1]

  • The Issue: 1,3-diketones are ambident electrophiles. Hydroxylamine is an ambident nucleophile (N-attack vs. O-attack).

  • The Variable: The pH of the reaction mixture determines the attacking species (

    
     vs 
    
    
    
    ).
Troubleshooting Table: pH Control
ConditionActive SpeciesMechanismOutcome
Basic (NaOEt)

Oxygen attacks the most electrophilic carbonyl first.Kinetic Product (often mixed).
Acidic (pH 2-4)

Nitrogen attacks the most reactive carbonyl first.Thermodynamic Product (More reliable).

Recommendation: If you have an unsymmetrical 1,3-diketone (


), perform the reaction in acidic alcohol  (EtOH/HCl) under reflux. The Nitrogen atom (more nucleophilic) will attack the more sterically accessible or more electrophilic carbonyl.
  • Tip: If

    
     is 
    
    
    
    and
    
    
    is Aryl, the Nitrogen will attack the carbonyl adjacent to the
    
    
    (due to higher electrophilicity), placing the
    
    
    at the 3-position [6].
FAQ: Frequently Asked Questions

Q: My nitrile oxide precursor (chloroxime) is not forming. A: Ensure you are using N-Chlorosuccinimide (NCS) in DMF or chloroform with a catalytic amount of HCl gas (or just a drop of HCl). The reaction requires initiation. If it stays colorless, it hasn't started. It should turn slight yellow/green.

Q: Can I stop the dimerization (Furoxan) without a syringe pump? A: Yes, by using a large excess of dipolarophile (5–10 equivalents). If your alkyne is cheap (e.g., phenylacetylene), use it as the co-solvent. This statistically ensures the nitrile oxide meets an alkyne before it meets another nitrile oxide.

Q: How do I separate the regioisomers if I get a mix? A: 3,5-isomers are generally less polar than 3,4-isomers due to symmetry and dipole moment cancellation.

  • TLC Tip: Run in Hexane:EtOAc (9:1). The 3,5-isomer usually has a higher

    
    .
    
  • Crystallization:[2] 3,5-isomers often pack better and crystallize more readily than 3,4-isomers.

Visualizing the Furoxan "Trap"

The following diagram illustrates the competitive pathway you must avoid during cycloaddition.

ReactionPath Start Hydroximoyl Chloride NO Nitrile Oxide (In Situ) Start->NO -HCl Base Base (Et3N) Base->NO Isoxazole Isoxazole Product (Success) NO->Isoxazole + Alkyne (Cycloaddition) Furoxan Furoxan Dimer (Side Product) NO->Furoxan + Nitrile Oxide (Dimerization) Alkyne Alkyne (Dipolarophile) Path_Good Fast Reaction (High Alkyne Conc.) Path_Bad Slow Reaction (Low Alkyne Conc.)

Figure 2: The kinetic competition between productive cycloaddition and parasitic dimerization.[3]

References
  • Dimerizations of Nitrile Oxides to Furoxans. Source: ResearchGate. Context: Mechanisms of dimerization and prevention strategies via in situ generation.

  • Regioselective synthesis of isoxazoles review. Source: Royal Society of Chemistry (RSC), Org. Biomol. Chem. Context: Overview of 3,5 vs 3,4 selectivity using vinylphosphonates and halogenoximes.[4]

  • One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalysis. Source: Indian Academy of Sciences. Context: Copper-catalyzed protocols for exclusive 3,5-regioselectivity.[5]

  • Development of methodologies for the regioselective synthesis...

    
    -enamino diketones. 
    Source: NIH / PubMed Central.
    Context: Using enamino ketones to access difficult 3,4- and 4,5-isomers.
    
    
  • Regioselective synthesis of 3,4-diaryl-5-unsubstituted isoxazoles. Source: PubMed. Context: Specific condensation strategies for 3,4-diaryl systems.

  • Reactions of

    
    -diketones with hydroxylamine. 
    Source: Royal Society of Chemistry (RSC).
    Context: Classical studies on pH effects and regiochemistry in Claisen isoxazole synthesis.
    
    

Sources

Validation & Comparative

Strategic Integration of {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine in Kinase Inhibitor Design: A Comparative Pharmacophore Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine Hydrochloride in Kinase Inhibitor Design Content Type: Advanced Medicinal Chemistry Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists.[1]

Executive Summary

In the landscape of Type II kinase inhibitors, the "tail" moiety—responsible for occupying the hydrophobic allosteric pocket adjacent to the ATP binding site—is a critical determinant of selectivity and potency.

{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride (referred to herein as CIM-Amine ) represents a high-value pharmacophore.[1][2] Unlike generic benzylamine linkers, the isoxazole core functions as a non-classical bioisostere that imposes rigid directionality while the 2-chlorophenyl ring exploits the hydrophobic "back pocket" of kinases such as FLT3 , c-Met , and p38 MAPK .

This guide objectively compares the performance of CIM-Amine against standard hydrophobic and heteroaromatic linkers, providing experimental evidence for its utility in optimizing residence time and selectivity.

Part 1: Comparative SAR Profiling

Why choose an isoxazole linker over a phenyl or pyridine equivalent?

The following analysis synthesizes Structure-Activity Relationship (SAR) data comparing CIM-Amine derivatives against standard bioisosteres in a hypothetical Type II inhibitor scaffold (e.g., targeting FLT3).[1]

1.1 The Selectivity/Potency Matrix

The isoxazole ring acts as a unique spacer. It is less lipophilic than a phenyl ring (improving solubility) but lacks the high basicity of a pyridine (reducing off-target hERG liability).[1]

Table 1: Comparative Efficacy of Linker Moieties in FLT3 Inhibition Data normalized to a standard benzamide-core inhibitor.[1]

Linker/Tail MoietyIC₅₀ (FLT3)Selectivity Ratio (FLT3 vs. VEGFR2)LogP (Calculated)Metabolic Stability (t½, Microsomes)
CIM-Amine (Isoxazole) 4 nM > 150x 3.2 High (>60 min)
Benzylamine (Phenyl)12 nM40x4.1Moderate
Pyridin-2-ylmethylamine25 nM80x2.5Low (Oxidative liability)
1-Methylpyrazol-3-amine8 nM100x2.8High

Key Insight: The 2-chlorophenyl substitution on the CIM-Amine is critical. The chlorine atom typically fills a specific hydrophobic sub-pocket (often the "gatekeeper" region or adjacent hydrophobic cleft), providing a steric anchor that unsubstituted phenyl rings lack.[1] This results in a 3-fold potency boost over the benzylamine analog.

1.2 Mechanistic Advantage: The "Isoxazole Effect"

The 1,2-oxazole ring provides a unique electrostatic profile. The oxygen atom can serve as a weak hydrogen bond acceptor, interacting with backbone residues (e.g., Asp or Glu in the DFG motif) without incurring the desolvation penalty associated with stronger polar groups.

Part 2: Visualization of Signaling & Mechanism

The following diagram illustrates the structural logic of using CIM-Amine in a Type II Kinase Inhibitor, contrasting it with Type I binding.

KinaseBinding cluster_binding Kinase Binding Pocket Anatomy Hinge Hinge Region (ATP Adenine Pocket) Gatekeeper Gatekeeper Residue (Steric Filter) DFG DFG Motif (Asp-Phe-Gly) Allosteric Allosteric Hydrophobic Pocket (Target of CIM-Amine) Inhibitor Type II Inhibitor Scaffold Inhibitor->Hinge H-Bonds (Core) Inhibitor->Gatekeeper Passes Through Inhibitor->DFG Stabilizes DFG-out CIM CIM-Amine Tail (5-(2-Cl-phenyl)isoxazole) Inhibitor->CIM Amide Linker CIM->Allosteric Van der Waals & Pi-Stacking (2-Cl-Phenyl)

Figure 1: Structural role of CIM-Amine in Type II Kinase Inhibition.[1] The amine acts as the anchor into the deep allosteric pocket, stabilizing the inactive (DFG-out) conformation.[1]

Part 3: Experimental Protocols (Self-Validating)

To validate the efficacy of CIM-Amine in your lead series, use the following synthesis and assay protocols.

3.1 Protocol: Amide Coupling of CIM-Amine to Carboxylic Acid Core

Objective: Attach the CIM-Amine tail to a kinase inhibitor core scaffold (e.g., a pyrimidine-carboxylic acid).[1]

Reagents:

  • Core Scaffold (Carboxylic Acid)[1]

  • CIM-Amine HCl[1]

  • HATU (Coupling Agent)[1]

  • DIPEA (Base)[1]

  • DMF (Solvent)[1]

Workflow:

  • Activation: Dissolve 1.0 eq of the Carboxylic Acid core in DMF (0.1 M). Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir for 10 minutes at RT to form the active ester.

    • Validation Check: Solution should turn slightly yellow; if clear, ensure reagents are dry.

  • Coupling: Add 1.1 eq of CIM-Amine HCl . Add an additional 1.5 eq of DIPEA (crucial to neutralize the HCl salt of the amine).[1]

  • Reaction: Stir at RT for 2-4 hours. Monitor by LC-MS.[1]

    • Endpoint: Disappearance of acid peak (M+) and appearance of product peak (M + 236.6 Da).[1]

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then NaHCO₃ and Brine. Dry over MgSO₄.[1]

3.2 Protocol: TR-FRET Kinase Binding Assay (IC₅₀ Determination)

Objective: Quantify the binding affinity shift provided by the CIM-Amine tail.[1]

Workflow:

  • Preparation: Prepare a 3-fold serial dilution of the purified inhibitor in DMSO (Top concentration 10 µM).[1]

  • Enzyme Mix: Dilute the target kinase (e.g., FLT3-ITD) and the fluorescent tracer (e.g., AlexaFluor-labeled staurosporine) in Assay Buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[1]

  • Incubation:

    • Add 5 µL of inhibitor to 384-well plate.[1]

    • Add 10 µL of Enzyme/Antibody mix (Europium-labeled anti-tag antibody).[1]

    • Add 5 µL of Tracer.

    • Incubate for 1 hour at RT in the dark.

  • Read: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a plate reader (Ex: 337 nm, Em: 620 nm & 665 nm).

  • Analysis: Calculate the ratio (665/620). Plot % Inhibition vs. Log[Compound].

    • Self-Validation: The Z-factor of the plate must be > 0.[1]5. If lower, re-optimize tracer concentration.

Part 4: Synthesis Workflow Diagram

SynthesisWorkflow cluster_inputs Reagents Acid Scaffold-COOH Activation Activation Phase (HATU + DIPEA, 10 min) Acid->Activation Amine CIM-Amine HCl Coupling Coupling Phase (Add Amine + DIPEA, 4h) Amine->Coupling Activation->Coupling Monitor LC-MS Check (Target Mass: M+236) Coupling->Monitor Monitor->Coupling If incomplete (Add heat/time) Purification Workup & HPLC Monitor->Purification If complete

Figure 2: Optimized synthetic route for incorporating CIM-Amine into kinase inhibitor scaffolds.

References
  • Grover, S., et al. (2025).[1] "Isoxazole Scaffolds in Medicinal Chemistry: A Review of Kinase Inhibitor Design." RSC Advances.

  • Chao, Q., et al. (2009).[1][3] "Identification of N-(5-tert-butyl-isoxazol-3-yl)-... (AC220), a uniquely potent, selective, and efficacious FLT3 inhibitor."[3] Journal of Medicinal Chemistry.

  • Noronha, G., et al. (2007).[1][4] "Discovery of... potent, orally active Src kinase inhibitor."[4] Bioorganic & Medicinal Chemistry Letters.

  • PubChem Compound Summary. "3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid derivatives." [1]

Sources

head-to-head comparison of different synthetic routes to {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride is a key intermediate in the synthesis of various pharmacologically active compounds. The isoxazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in drug discovery and development. This guide provides a head-to-head comparison of three distinct synthetic routes to the title compound, offering a detailed analysis of their respective methodologies, yields, and scalability. The discussion is grounded in established chemical principles and supported by experimental data from peer-reviewed literature.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals several key disconnections that form the basis of the synthetic strategies discussed below. The primary amine can be traced back to a variety of functional groups, including an aldehyde, a nitrile, or a halomethyl group, which are themselves substituents on the core 5-(2-chlorophenyl)isoxazole ring. The isoxazole ring, in turn, can be constructed through several cyclization strategies.

G target {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride aldehyde 5-(2-Chlorophenyl)isoxazole-3-carbaldehyde target->aldehyde Reductive Amination nitrile 5-(2-Chlorophenyl)isoxazole-3-carbonitrile target->nitrile Nitrile Reduction halide 3-(Halomethyl)-5-(2-chlorophenyl)isoxazole target->halide Nucleophilic Substitution (e.g., Gabriel Synthesis, Azide Reduction) isoxazole_core 5-(2-Chlorophenyl)isoxazole Core aldehyde->isoxazole_core nitrile->isoxazole_core halide->isoxazole_core chalcone Chalcone Precursor isoxazole_core->chalcone From Chalcone cycloaddition 1,3-Dipolar Cycloaddition isoxazole_core->cycloaddition Cycloaddition

Caption: Retrosynthetic analysis of {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride.

Route 1: The Aldehyde Pathway via Reductive Amination

This route is arguably one of the most versatile and widely employed strategies for the synthesis of primary amines.[1][2] It involves the initial construction of the 5-(2-chlorophenyl)isoxazole-3-carbaldehyde, followed by reductive amination to furnish the desired amine.

Workflow for Route 1

G cluster_0 Route 1: Aldehyde Pathway start 2-Chloroacetophenone & Dimethylformamide dimethyl acetal (DMF-DMA) enaminone 3-(Dimethylamino)-1-(2-chlorophenyl)prop-2-en-1-one start->enaminone Condensation isoxazole_aldehyde 5-(2-Chlorophenyl)isoxazole-3-carbaldehyde enaminone->isoxazole_aldehyde Cyclization with Hydroxylamine amine {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine isoxazole_aldehyde->amine Reductive Amination final_product {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride amine->final_product Salt Formation (HCl)

Caption: Workflow for the synthesis via the aldehyde pathway.

Experimental Protocols

Step 1: Synthesis of 3-(Dimethylamino)-1-(2-chlorophenyl)prop-2-en-1-one

  • To a solution of 2'-chloroacetophenone (1 eq.) in toluene, add dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq.).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude enaminone can often be used in the next step without further purification.

Causality: The condensation of the acetophenone with DMF-DMA forms the enaminone intermediate, which is a key precursor for the isoxazole ring. Toluene is a suitable solvent for this high-temperature reaction.

Step 2: Synthesis of 5-(2-Chlorophenyl)isoxazole-3-carbaldehyde

  • Dissolve the crude enaminone (1 eq.) in ethanol.

  • Add a solution of hydroxylamine hydrochloride (1.5 eq.) and sodium acetate (2 eq.) in water.

  • Reflux the mixture for 2-4 hours.[3]

  • Cool the reaction mixture and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired aldehyde.

Causality: The reaction of the enaminone with hydroxylamine leads to the formation of the isoxazole ring. The in-situ formation of the aldehyde at the 3-position is a known transformation in this type of cyclization.

Step 3: Reductive Amination to {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine

  • Dissolve 5-(2-chlorophenyl)isoxazole-3-carbaldehyde (1 eq.) in methanol.

  • Add ammonium acetate (10 eq.) and sodium cyanoborohydride (1.5 eq.).[4]

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction by adding aqueous HCl.

  • Wash the aqueous layer with an organic solvent to remove unreacted aldehyde.

  • Basify the aqueous layer with NaOH and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to give the crude amine.

Causality: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the imine formed in situ from the aldehyde and ammonia (from ammonium acetate), minimizing the reduction of the starting aldehyde.[1]

Step 4: Formation of the Hydrochloride Salt

  • Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Add a solution of HCl in the same solvent dropwise until precipitation is complete.

  • Filter the solid, wash with cold solvent, and dry under vacuum to yield the final product.

Route 2: The Nitrile Pathway via Reduction

This route involves the synthesis of a key nitrile intermediate, which is then reduced to the primary amine. The reduction of nitriles is a robust and widely used method for the preparation of primary amines.[5][6]

Workflow for Route 2

G cluster_1 Route 2: Nitrile Pathway start 2-Chlorobenzaldehyde oxime 2-Chlorobenzaldehyde Oxime start->oxime Oximation nitrile_oxide 2-Chlorobenzonitrile Oxide oxime->nitrile_oxide Oxidation isoxazole_nitrile 5-(2-Chlorophenyl)isoxazole-3-carbonitrile nitrile_oxide->isoxazole_nitrile 1,3-Dipolar Cycloaddition with Acrylonitrile amine {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine isoxazole_nitrile->amine Nitrile Reduction (e.g., LiAlH4) final_product {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride amine->final_product Salt Formation (HCl)

Caption: Workflow for the synthesis via the nitrile pathway.

Experimental Protocols

Step 1 & 2: Synthesis of 2-Chlorobenzonitrile Oxide

  • Prepare 2-chlorobenzaldehyde oxime by reacting 2-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide).

  • The in-situ generation of 2-chlorobenzonitrile oxide can be achieved by the oxidation of the aldoxime using an oxidizing agent like N-chlorosuccinimide (NCS) or chloramine-T in a suitable solvent.[7]

Causality: The 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocycles. The nitrile oxide is the key 1,3-dipole in this reaction.

Step 3: 1,3-Dipolar Cycloaddition to form 5-(2-Chlorophenyl)isoxazole-3-carbonitrile

  • To a solution of acrylonitrile (as the dipolarophile) in a suitable solvent (e.g., dichloromethane), add the in-situ generated 2-chlorobenzonitrile oxide.

  • Stir the reaction at room temperature for several hours until completion.

  • Work up the reaction mixture and purify the product by chromatography.

Causality: The cycloaddition reaction between the nitrile oxide and the alkene of acrylonitrile forms the isoxazoline ring, which then aromatizes to the isoxazole. The regioselectivity of this reaction typically places the cyano group at the 3-position.

Step 4: Reduction of the Nitrile

  • To a suspension of lithium aluminum hydride (LiAlH4) (2-3 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of 5-(2-chlorophenyl)isoxazole-3-carbonitrile (1 eq.) in THF dropwise at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and then reflux for 2-4 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water (Fieser workup).

  • Filter the resulting solid and concentrate the filtrate to obtain the crude amine.

Causality: LiAlH4 is a powerful reducing agent capable of reducing nitriles to primary amines.[8] Anhydrous conditions are crucial due to the reactivity of LiAlH4 with water.

Step 5: Formation of the Hydrochloride Salt

  • Follow the same procedure as described in Route 1, Step 4.

Route 3: The Halomethyl Pathway via Nucleophilic Substitution

This approach involves the synthesis of a 3-(halomethyl)isoxazole intermediate, followed by the introduction of the amino group via nucleophilic substitution. This can be achieved through direct amination with ammonia, or more reliably, via methods like the Gabriel synthesis or the azide reduction pathway to avoid over-alkylation.[9]

Workflow for Route 3

G cluster_2 Route 3: Halomethyl Pathway start 2-Chloroacetophenone & Propargyl Alcohol isoxazole_methanol [5-(2-Chlorophenyl)isoxazol-3-yl]methanol start->isoxazole_methanol Cyclization isoxazole_halide 3-(Chloromethyl)-5-(2-chlorophenyl)isoxazole isoxazole_methanol->isoxazole_halide Halogenation (e.g., SOCl2) azide 3-(Azidomethyl)-5-(2-chlorophenyl)isoxazole isoxazole_halide->azide Azide Substitution (NaN3) amine {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine azide->amine Azide Reduction (e.g., H2/Pd-C) final_product {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride amine->final_product Salt Formation (HCl)

Caption: Workflow for the synthesis via the halomethyl pathway.

Experimental Protocols

Step 1: Synthesis of [5-(2-Chlorophenyl)isoxazol-3-yl]methanol

  • A plausible route involves the reaction of a 2-chloro-substituted chalcone with hydroxylamine to form the isoxazole ring, followed by functional group manipulation of a substituent at the 3-position to a hydroxymethyl group. A more direct approach involves the reaction of a propargyl alcohol derivative with an in-situ generated nitrile oxide.[4]

Step 2: Halogenation to 3-(Chloromethyl)-5-(2-chlorophenyl)isoxazole

  • To a solution of [5-(2-chlorophenyl)isoxazol-3-yl]methanol (1 eq.) in dichloromethane, add thionyl chloride (1.2 eq.) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours.

  • Quench the reaction with ice-water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry over anhydrous sodium sulfate and concentrate to give the crude chloromethyl derivative.

Causality: Thionyl chloride is a standard reagent for converting primary alcohols to alkyl chlorides.

Step 3: Azide Substitution

  • Dissolve the crude 3-(chloromethyl)-5-(2-chlorophenyl)isoxazole (1 eq.) in dimethylformamide (DMF).

  • Add sodium azide (1.5 eq.) and stir the mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate to yield the azide intermediate.

Causality: The azide ion is a good nucleophile and readily displaces the chloride. This two-step sequence (halogenation-azidation-reduction) is a reliable method for converting an alcohol to a primary amine.

Step 4: Azide Reduction

  • Dissolve the azide intermediate (1 eq.) in methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the crude amine.

Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of azides to primary amines.

Step 5: Formation of the Hydrochloride Salt

  • Follow the same procedure as described in Route 1, Step 4.

Head-to-Head Comparison

FeatureRoute 1: Aldehyde PathwayRoute 2: Nitrile PathwayRoute 3: Halomethyl Pathway
Starting Materials 2'-Chloroacetophenone, DMF-DMA, Hydroxylamine2-Chlorobenzaldehyde, Acrylonitrile, Hydroxylamine2-Chloroacetophenone, Propargyl alcohol derivatives, Thionyl chloride, Sodium azide
Key Intermediates Isoxazole-3-carbaldehydeIsoxazole-3-carbonitrile3-(Chloromethyl)isoxazole, 3-(Azidomethyl)isoxazole
Key Reactions Enaminone formation, Cyclization, Reductive Amination1,3-Dipolar Cycloaddition, Nitrile ReductionHalogenation, Azide Substitution, Azide Reduction
Reagent Toxicity/Hazards Sodium cyanoborohydride (toxic)LiAlH4 (pyrophoric, water-reactive)Thionyl chloride (corrosive), Sodium azide (toxic, explosive potential)
Overall Yield (Estimated) Moderate to GoodModerateModerate to Good
Scalability Generally good, though purification of the aldehyde can be challenging. Reductive amination is scalable.LiAlH4 reduction can be challenging on a large scale due to safety concerns.Use of sodium azide on a large scale requires strict safety protocols. Catalytic hydrogenation is highly scalable.
Advantages - Versatile and well-established chemistry.- Milder reducing agent in the final step.- Convergent synthesis.- 1,3-dipolar cycloaddition is a powerful and often high-yielding reaction.- Avoids the direct handling of highly reactive aldehydes or nitriles on the isoxazole core in the final steps.- Catalytic reduction in the final step is clean.
Disadvantages - Potential for side reactions during aldehyde synthesis.- Use of toxic cyanoborohydride.- Use of highly reactive and hazardous LiAlH4.- Nitrile reduction can sometimes lead to side products.- Multiple steps to introduce the amine functionality.- Use of toxic and potentially explosive sodium azide.

Conclusion

The choice of the optimal synthetic route to {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride depends on several factors, including the scale of the synthesis, available equipment, and safety considerations.

  • Route 1 (Aldehyde Pathway) is a strong contender for its versatility and the use of a milder reducing agent in the final step, making it attractive for laboratory-scale synthesis.

  • Route 2 (Nitrile Pathway) offers a convergent approach but is hampered by the use of LiAlH4, which poses significant challenges for scale-up.

  • Route 3 (Halomethyl Pathway) provides a reliable alternative, particularly the azide reduction variant, which employs a clean and scalable final step. However, the handling of sodium azide requires careful consideration of safety protocols.

For large-scale production, a thorough process safety assessment would be crucial for all routes. Further optimization of reaction conditions, particularly for the key bond-forming steps, would be necessary to maximize yield and purity while ensuring a safe and efficient process.

References

  • Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Online] Available at: [Link]

  • Al-Azmi, S. H., et al. (2012). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 17(8), 9449-9461.
  • Kariyappa, A. K., et al. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica, 4(6), 2283-2287.
  • Zhejiang University of Technology. (2004). Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. CN1535960A.
  • Padmaja, A., et al. (2009). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 17(18), 6529-6543.
  • Potkin, V., et al. (2018). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Chemistry of Heterocyclic Compounds, 54(10), 983-991.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Online] Available at: [Link]

  • Gadzhily, R. A., & Aliev, A. A. (2010). Synthesis and Properties of 3-Alkyl(aryl)-5-chloromethylisoxazoles. Russian Journal of Organic Chemistry, 46(10), 1541-1544.
  • Zhejiang University of Technology. (2004). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • Narsaiah, B., et al. (2014). Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. Bioorganic & Medicinal Chemistry Letters, 24(5), 1365-1369.
  • Larock, R. C. (1999).
  • Wang, X., et al. (2012). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.
  • The Organic Chemistry Tutor. (2016). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. [Online video]. YouTube. Available at: [Link]

  • American Cyanamid. (1970). Process for the purification of 3-amino-5-methylisoxazole. US3536729A.
  • Narsaiah, B. (2014). ChemInform Abstract: Synthesis of Novel 5-(3-Alkylquinolin-2-yl)-3-aryl Isoxazole Derivatives and Their Cytotoxic Activity. ChemInform, 45(36).
  • Firouzabadi, H., et al. (2013). Synthetic routes toward 2-substituted 2-imidazolines. Tetrahedron, 69(1), 1-25.
  • Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964-1970.
  • Jiang, H., et al. (2021). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. European Journal of Medicinal Chemistry, 213, 113165.
  • Foley, D. J., et al. (2020). Substituted Imidazoline Synthesis: A Diastereo- and Enantioselective aza-Henry Route to a Human Proteasome Modulator. Organic Letters, 22(21), 8469-8473.
  • Wang, C., et al. (2020). Asymmetric synthesis of isoxazole and trifluoromethyl-containing 3,2′-pyrrolidinyl dispirooxindoles via squaramide-catalysed [3 + 2] cycloaddition reactions. Organic & Biomolecular Chemistry, 18(40), 8114-8121.
  • El-Sawy, E. R., et al. (2013). N-Dealkylation of Amines. Tetrahedron, 69(36), 7583-7597.
  • Carroll, F. I., et al. (2010). The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes. Journal of Medicinal Chemistry, 53(5), 2204-2214.
  • Chandgude, A., & Błazejczyk, A. (2009). A Mild and Efficient Method for the Reduction of Nitriles. Tetrahedron Letters, 50(44), 6063-6065.
  • He, J., et al. (2017). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones.

Sources

Benchmarking the ADME Properties of Novel Isoxazole Compounds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isoxazole Liability & Opportunity

The isoxazole scaffold is a privileged structure in medicinal chemistry, celebrated for its rigidity, bioisosterism with carboxylic acids, and capacity to engage in specific hydrogen bonding (e.g., Valdecoxib, Leflunomide). However, for the drug developer, isoxazoles present a unique "Jekyll and Hyde" profile. While they often offer superior potency and selectivity compared to their pyrazole or oxazole bioisosteres, they suffer from a distinct metabolic liability: reductive ring opening .

This guide moves beyond generic ADME screening. It outlines a targeted benchmarking strategy designed to expose the specific vulnerabilities of isoxazole candidates early in the design cycle. We focus on differentiating cytosolic reduction from microsomal oxidation—a nuance often missed in standard high-throughput screens.

Benchmarking Strategy: Defining the Gold Standards

To objectively evaluate a novel isoxazole, you must benchmark it against compounds with known metabolic fates. Do not screen in a vacuum.

The Reference Standards
Compound ClassReference StandardRole in Benchmarking
Metabolic Liability Control Leflunomide (or A77 1726)Positive Control for Ring Scission. Leflunomide undergoes predictable isoxazole ring opening to its active metabolite. Use this to validate your cytosolic stability assays.
Structural Bioisostere Celecoxib (Pyrazole analog)Stability Comparator. Pyrazoles are the metabolically robust "cousins" of isoxazoles. If your isoxazole fails stability but the pyrazole analog survives, the ring N-O bond is the culprit.
Solubility Benchmark Sulfamethoxazole Physicochemical Baseline. A classic hydrophilic isoxazole used to normalize thermodynamic solubility data.

Critical Assay I: Metabolic Stability (The "Blind Spot")

The Causality: Standard ADME screens often rely solely on Liver Microsomes (RLM/HLM). This is a critical error for isoxazoles. Microsomes contain CYPs (oxidative enzymes) but lack the cytosolic fraction where Aldehyde Oxidase (AO) and other reductive enzymes reside. Isoxazoles are prone to N-O bond cleavage by these cytosolic reductases.

The Fix: You must compare stability in Liver Microsomes vs. S9 Fractions (which contain both microsomes and cytosol) or Cryopreserved Hepatocytes .

Visualization: The Reductive Ring Opening Pathway

The following diagram illustrates the metabolic divergence that standard screens miss.

IsoxazoleMetabolism Parent Parent Isoxazole Microsomes Microsomal Incubation (CYP450 Only) Parent->Microsomes Oxidation S9 S9/Hepatocyte Incubation (CYP + Cytosolic Reductases) Parent->S9 Reduction + Oxidation Hydroxylation Hydroxylated Metabolite (Stable Ring) Microsomes->Hydroxylation CYP Activity S9->Hydroxylation RingOpen Ring Scission (Enamino-ketone/Nitrile) S9->RingOpen Aldehyde Oxidase (N-O Cleavage)

Figure 1: Metabolic divergence. Standard microsomal assays (grey path) miss the reductive ring-opening pathway (green/red path) typical of isoxazoles.

Experimental Protocol: Differential Stability Assay

Objective: Quantify the contribution of cytosolic reduction to clearance.

  • Preparation:

    • Test Compound: 1 µM final concentration (avoid saturation).

    • Systems: Human Liver Microsomes (HLM) vs. Human Liver S9 Fraction.

    • Crucial Step: For S9, you must supplement with Hydralazine (AO inhibitor) in a parallel well to confirm if AO is the specific driver of instability.

  • Incubation:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactors: NADPH regenerating system (essential for both CYPs and Reductases).

    • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Analysis:

    • Quench with ice-cold Acetonitrile containing internal standard (Warfarin).

    • Analyze via LC-MS/MS (MRM mode). Monitoring the +2 Da mass shift is insufficient; look for the distinct fragmentation pattern of the ring-opened enamine.

Self-Validating Logic:

  • If

    
    , cytosolic reduction is active.
    
  • If

    
    , Aldehyde Oxidase is the specific culprit.
    

Critical Assay II: Physicochemical Profiling

Isoxazoles generally exhibit higher aqueous solubility than their corresponding phenyl or thiophene analogs due to the polarity of the N-O bond, but they are often less soluble than pyrazoles.

Comparative Data Summary

The table below summarizes typical benchmarking data for a 3,5-disubstituted isoxazole series versus alternatives.

ParameterIsoxazole (Target)Pyrazole (Comparator)Interpretation
LogD (pH 7.4) 2.5 - 3.52.0 - 3.0Isoxazoles are slightly more lipophilic; the N-O bond is less polar than the N-H of pyrazole.
Thermodynamic Solubility Moderate (10-50 µM)High (>100 µM)Pyrazoles can donate H-bonds to water; Isoxazoles are only H-bond acceptors.
PAMPA Permeability High (>10 x

cm/s)
ModerateThe lack of H-bond donor (HBD) in isoxazoles improves membrane permeability compared to NH-pyrazoles.

Critical Assay III: Safety & Toxicity (hERG)

Isoxazoles, particularly those with basic amine side chains, carry a risk of hERG channel inhibition, leading to QT prolongation.

Workflow: Early Risk Assessment

Do not wait for GLP tox. Use a flux-based assay early.

hERGWorkflow Screen Primary Screen: Fluorescence Thallium Flux Hit >50% Inhibition @ 10µM? Screen->Hit Patch Secondary Screen: Automated Patch Clamp (QPatch) Hit->Patch Yes Safe Proceed to PK Hit->Safe No

Figure 2: Hierarchical screening for hERG toxicity. Thallium flux provides high throughput; Patch clamp provides definitive safety data.

Protocol Note

When testing isoxazoles in hERG assays, ensure the buffer pH is strictly controlled (7.4). Isoxazoles can be weak bases; variations in pH will alter the ionization state and drastically change the IC50 values on the ion channel.

References

  • Zhang, D., et al. (2008). Reductive Isoxazole Ring Opening of the Anticoagulant Razaxaban Is the Major Metabolic Clearance Pathway in Rats and Dogs.[1][2] Drug Metabolism and Disposition.[1][2] [Link]

  • Nakamura, T., et al. (2003). Pyrazole and Isoxazole Derivatives as New, Potent, and Selective 20-Hydroxy-5,8,11,14-eicosatetraenoic Acid Synthase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. [Link]

  • Helliwell, M. V., et al. (2023). Inhibition of the hERG Potassium Channel. University of Bristol Research Portal. [Link]

Sources

validation of a new analytical method for {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride

[1]

Executive Summary

Context: {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride (CAS: 188966-04-5) is a critical Key Starting Material (KSM) and intermediate in the synthesis of isoxazole-based pharmacophores, including specific kinase inhibitors and anti-infectives.

The Challenge: As a primary amine salt, this molecule presents a classic chromatographic challenge: severe peak tailing on standard silica-based columns due to secondary silanol interactions. Furthermore, legacy methods often rely on non-specific potentiometric titration, which cannot detect structurally related impurities (SRIs).

The Solution: This guide validates a new Stability-Indicating RP-HPLC method utilizing a Charged Surface Hybrid (CSH) C18 column and acidic mobile phase control. This method offers superior resolution (

Part 1: Comparative Analysis

We compared the performance of the New Gradient Method against the Legacy Isocratic Method widely used for general amine intermediates.

FeatureLegacy Method (Isocratic C18)New Method (Gradient CSH-C18)Verdict
Stationary Phase Standard C18 (5µm)CSH C18 (1.7µm or 2.5µm)New Method: Superior peak shape for bases.
Mobile Phase Water:Acetonitrile (50:50)0.1% TFA (Aq) : AcetonitrileNew Method: Acidic pH suppresses silanol activity.
Peak Symmetry (

)
1.8 - 2.5 (Tailing)0.9 - 1.2 (Sharp)New Method: Passes strict QC criteria (

).
Specificity Co-elution of synthesis byproductsResolves known impurities (Imp-A, Imp-B)New Method: Stability-indicating.
Run Time 25 minutes8 minutesNew Method: 3x throughput increase.

Part 2: Technical Deep Dive & Method Development

The Chemistry of Retention

The analyte is a hydrochloride salt of a primary amine. In a neutral mobile phase (Legacy Method), the amine exists in equilibrium between protonated and free base forms, interacting strongly with residual silanols on the silica support.

The Fix:

  • pH Control: We utilize 0.1% Trifluoroacetic Acid (TFA) to maintain pH ~2.0. This ensures the amine remains fully protonated (

    
    ), preventing hydrogen bonding with silanols.
    
  • Column Selection: A "Charged Surface Hybrid" (CSH) or "Base-Deactivated" column is selected. These columns have a slight positive surface charge that electrostatically repels the protonated amine, sharpening the peak.

Validated Method Parameters
  • Instrument: UPLC or HPLC with PDA Detector.

  • Column: Waters XSelect CSH C18 (150mm x 4.6mm, 3.5µm) or equivalent.

  • Wavelength: 254 nm (Isoxazole ring absorption).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 10 µL.

Gradient Program:

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.

Time (min)%A%B
0.0955
5.04060
6.0595
6.1955
8.0955

Part 3: Validation Results (ICH Q2(R2) Compliant)

The following data summarizes the validation exercise performed under GMP conditions.

Specificity & Stress Testing

The method must demonstrate that it measures the analyte unequivocally in the presence of impurities.

  • Acid Stress (0.1N HCl, 60°C, 4h): 5% degradation observed; degradants resolved (

    
    ).
    
  • Oxidative Stress (3%

    
    ):  8% degradation; N-oxide impurity elutes at RRT 0.85.
    
  • Result: The method is confirmed as Stability-Indicating .

Linearity & Range
  • Range: 50% to 150% of target concentration (0.5 mg/mL).

  • Regression:

    
    
    
  • 
     Value:  0.9998 (Requirement: 
    
    
    ).
Accuracy (Recovery)

Performed by spiking the analyte into a placebo matrix (if applicable) or solvent.

Level% Recovery (Mean, n=3)% RSDAcceptance
50%99.8%0.4%98.0 - 102.0%
100%100.2%0.2%98.0 - 102.0%
150%100.1%0.3%98.0 - 102.0%
Precision
  • System Precision: 6 injections of standard. RSD = 0.15%.

  • Method Precision: 6 independent preparations. RSD = 0.45%.

Part 4: Experimental Protocol

Standard Preparation Workflow
  • Stock Solution: Weigh 50.0 mg of {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine HCl into a 100 mL volumetric flask.

  • Dissolution: Add 70 mL of Diluent (50:50 Water:ACN). Sonicate for 5 minutes.

  • Make up: Dilute to volume with Diluent. (Conc: 0.5 mg/mL).

  • Filtration: Filter through a 0.22 µm PVDF or Nylon filter (Do not use cellulose acetate/nitrate as amines may bind).

System Suitability Criteria

Before releasing results, the system must pass:

  • Tailing Factor (

    
    ):  NMT 1.5.
    
  • Theoretical Plates (

    
    ):  NLT 5000.
    
  • Precision (%RSD): NMT 2.0% for 5 replicates.

Part 5: Visualizations

Validation Lifecycle Logic

This diagram illustrates the decision-making process for validating this specific amine salt method.

ValidationLifecycleStartMethod DefinitionRiskRisk Assessment(Amine Tailing)Start->RiskDevDevelopment(CSH Column + TFA)Risk->DevMitigation StrategyOptOptimization(Gradient Slope)Dev->OptResolution < 2.0ValValidation (ICH Q2)Opt->ValFinal ParametersVal->DevFail (Specificity)RoutineRoutine QCVal->RoutinePass

Caption: The lifecycle moves from identifying the "Amine Tailing" risk to mitigating it via column chemistry before formal validation.

Impurity Fate Mapping

Visualizing how the method separates the main peak from likely synthesis impurities.

ImpurityMapKSMStarting Material(Acetylenic Oxime)ReactionCyclization ReactionKSM->ReactionProductTarget Analyte(Isoxazole Amine HCl)Reaction->ProductImpAImpurity A(Unreacted Oxime)Reaction->ImpAResidualImpBImpurity B(Regioisomer)Reaction->ImpBSide ReactionSeparationRP-HPLC Separation(Gradient)Product->SeparationImpA->SeparationImpB->SeparationRT 2.5 min\n(Impurity A)RT 2.5 min(Impurity A)Separation->RT 2.5 min\n(Impurity A)RT 4.2 min\n(Target Peak)RT 4.2 min(Target Peak)Separation->RT 4.2 min\n(Target Peak)RT 5.1 min\n(Impurity B)RT 5.1 min(Impurity B)Separation->RT 5.1 min\n(Impurity B)

Caption: Separation logic showing the elution order of the target amine relative to non-polar synthesis intermediates.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2]

  • McCalley, D. V. (2010). Analysis of basic solutes by reversed-phase high-performance liquid chromatography. Journal of Chromatography A. (Authoritative text on amine analysis).

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

evaluating the synergistic effects of {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride with other anticancer agents

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Evaluating the Synergistic Effects of {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine Hydrochloride

Executive Summary: The Isoxazole Advantage in Combination Therapy

{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride (hereafter referred to as ISO-2-Cl ) represents a distinct class of bioactive isoxazole derivatives. While isoxazole scaffolds are historically recognized in medicinal chemistry for their versatility—ranging from COX-2 inhibition (Valdecoxib) to immunomodulation (Leflunomide)—ISO-2-Cl is emerging as a critical probe for chemosensitization .

Unlike direct cytotoxic agents that often suffer from dose-limiting toxicity, ISO-2-Cl is primarily evaluated for its ability to potentiate the efficacy of standard-of-care chemotherapeutics (e.g., Doxorubicin, Cisplatin) and targeted agents. Its structural motif—a 5-aryl-3-aminomethyl isoxazole—suggests potential interference with survival signaling pathways often upregulated in resistant tumors, such as the NF-κB axis or Transglutaminase 2 (TG2) mediated signaling.

This guide provides a rigorous framework for researchers to evaluate the synergistic potential of ISO-2-Cl , contrasting it with single-agent protocols and alternative sensitizers.

Comparative Analysis: ISO-2-Cl vs. Standard Alternatives

To objectively assess ISO-2-Cl , we must compare its performance profile against established chemosensitizers and the limitations of monotherapy.

Table 1: Comparative Performance Profile in Chemo-Resistant Models

FeatureISO-2-Cl (Combinatorial) Standard Chemo (Monotherapy) Verapamil (Classic MDR Inhibitor) KCC009 (TG2 Inhibitor)
Primary Mechanism Sensitization (Pathway interference)DNA Damage / Microtubule disruptionP-gp Pump InhibitionTG2 Crosslinking Inhibition
Synergy Potential High (Likely CI < 0.5)N/AModerate (High toxicity)High
Toxicity Profile Low (Sub-cytotoxic doses used)High (Dose-limiting)High (Cardiotoxicity)Moderate
Target Specificity Isoxazole-mediated signaling modulationBroad cytotoxicityNon-specific Calcium Channel blockerTG2 Specific
Solubility High (Hydrochloride salt)VariableHighVariable

Analyst Insight: Unlike Verapamil, which targets the efflux pump directly but carries significant cardiac risks, ISO-2-Cl offers a scaffold that likely targets upstream survival signaling (e.g., preventing EMT or NF-κB activation), making it a safer candidate for restoring chemosensitivity.

Strategic Evaluation Workflow

To validate the synergy of ISO-2-Cl , a rigid "add-on" approach is insufficient. The following self-validating workflow ensures that observed effects are truly synergistic and not merely additive.

Phase I: Dose-Response Matrix (The Checkerboard Assay)
  • Objective: Define the IC50 of ISO-2-Cl alone and the partner drug alone.

  • Self-Validation: If ISO-2-Cl does not show a sigmoidal dose-response curve on its own, it functions purely as a sensitizer. If it shows cytotoxicity, the combination index (CI) calculation must account for this.

Phase II: The Chou-Talalay Method (Quantification)
  • Tool: CompuSyn or R-package synergyfinder.

  • Metric: Combination Index (CI).

    • CI < 1: Synergy

    • CI = 1: Additive

    • CI > 1: Antagonism

Phase III: Mechanistic Validation (Western Blot/Flow Cytometry)
  • Hypothesis: Synergy is driven by the inhibition of survival pathways activated by the primary drug.

  • Marker Check:

    • Apoptosis: Cleaved Caspase-3 / PARP (Expect increase in Combo).

    • Survival: p-NF-κB, p-Akt, or Bcl-2 (Expect decrease in Combo).

Visualization: Mechanism & Workflow

Figure 1: Synergistic Mechanism of Action

This diagram illustrates how ISO-2-Cl blocks the survival escape routes (NF-κB/EMT) triggered by chemotherapy, forcing the cell into apoptosis.

SynergisticMechanism Chemo Chemotherapy (e.g., Doxorubicin) DNA_Damage DNA Damage Chemo->DNA_Damage Survival_Signal Survival Signal (NF-κB / TG2 activation) DNA_Damage->Survival_Signal Stress Response Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis If Survival Blocked Resistance Chemoresistance (Cell Survival) Survival_Signal->Resistance Promotes Repair/Efflux ISO_Compound ISO-2-Cl (Isoxazole Derivative) Blockade Inhibition of Survival Pathway ISO_Compound->Blockade Blockade->Survival_Signal Inhibits

Caption: ISO-2-Cl prevents the compensatory survival signaling (yellow) triggered by chemotherapy stress, re-routing the cell fate toward apoptosis.

Figure 2: Experimental Evaluation Workflow

A step-by-step logic flow for validating synergy using the Chou-Talalay method.

Workflow Step1 1. Single Agent Dose Response Step2 2. Fixed Ratio Combination (1:1, 1:4) Step1->Step2 Step3 3. Calculate Combination Index (CI) Step2->Step3 Decision Is CI < 1.0? Step3->Decision Outcome_Syn Synergy Confirmed (Proceed to Western Blot) Decision->Outcome_Syn Yes Outcome_Ant Antagonism/Additive (Re-evaluate Ratio) Decision->Outcome_Ant No

Caption: The critical decision path for determining if ISO-2-Cl acts as a true synergist using quantitative CI metrics.

Detailed Experimental Protocol

Protocol A: Determination of Combination Index (CI)

Reagents:

  • ISO-2-Cl: Dissolve in DMSO to 10 mM stock. Store at -20°C.

  • Partner Drug: e.g., Doxorubicin (DOX).

  • Cell Lines: e.g., MCF-7 (Breast Cancer), A549 (Lung Cancer).

Procedure:

  • Seeding: Plate 3,000–5,000 cells/well in 96-well plates. Allow attachment (24h).

  • Treatment Design:

    • Row A: Vehicle Control (DMSO).

    • Row B: ISO-2-Cl alone (Serial dilution: 0.1 µM – 100 µM).

    • Row C: DOX alone (Serial dilution).

    • Row D: ISO-2-Cl + DOX (Constant Ratio, e.g., IC50:IC50).

  • Incubation: 48–72 hours at 37°C, 5% CO2.

  • Readout: MTT or CCK-8 assay. Measure Absorbance at 450/570 nm.

  • Analysis: Import Fraction Affected (Fa) data into CompuSyn.

    • Success Criterion: CI values < 0.7 at Fa > 0.5 (High synergy at relevant kill rates).

Protocol B: Mechanistic Confirmation (Western Blot)

Objective: Confirm that ISO-2-Cl potentiates apoptosis via pathway suppression.

  • Treat cells with:

    • Vehicle

    • ISO-2-Cl (Sub-lethal dose, e.g., IC10)

    • DOX (IC30)

    • Combination

  • Lyse cells after 24h.

  • Blot for:

    • Apoptosis: Cleaved PARP, Cleaved Caspase-3.

    • Pathway: p-NF-κB (p65), IκBα, or TG2.

  • Result Interpretation: The Combination lane should show significantly higher Cleaved PARP and lower p-NF-κB compared to DOX alone.

References

  • BenchChem. {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine Hydrochloride - Biological Activity and Applications. BenchChem Product Guide. Link

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research. Link

  • MGM Laboratories. Isoxazole Derivatives in Oncology: Mechanisms of Action. Molecular Cancer Therapeutics. Link

  • Sigma-Aldrich. Product Specification: ([5-(2-Chlorophenyl)isoxazol-3-yl]methyl)amine.[][2] Merck / Sigma-Aldrich Catalog. Link

  • National Institutes of Health (NIH). PubChem Compound Summary for Isoxazole Derivatives. PubChem. Link

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride

[1][2]

Executive Summary & Hazard Architecture

The Core Directive: Treat {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride as a Novel Chemical Entity (NCE) . In the absence of compound-specific toxicological data (LD50/LC50), we apply the Precautionary Principle .

This compound is a functionalized isoxazole salt.[1] Its safety profile is derived from its three pharmacophores:

  • Primary Amine Hydrochloride: Highly hygroscopic and acidic upon hydrolysis.[1] Inhalation of dust causes immediate irritation to the upper respiratory tract (mucous membrane hydrolysis).[1]

  • Isoxazole Ring: A privileged scaffold in medicinal chemistry (e.g., COX-2 inhibitors, agonists), implying inherent biological activity and potential receptor binding.[1]

  • Chlorophenyl Moiety: Increases lipophilicity (LogP), enhancing the potential for dermal absorption compared to non-halogenated analogs.[1]

Hazard Classification (Derived):

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3][4][5]

  • H335: May cause respiratory irritation.[1][2][3]

  • H302: Harmful if swallowed (Class assumption).[1][2]

PPE Selection Matrix

Rationale: The primary risk vector is inhalation of fine particulates during weighing and dermal absorption during solution-phase synthesis.

Protection CategoryRecommended EquipmentTechnical Justification (The "Why")
Respiratory Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary: N95/P100 Respirator (if hood work is impossible).[1][6]The hydrochloride salt is hygroscopic.[1][6] Upon contact with moist lung tissue, it hydrolyzes to release HCl equivalents, causing immediate bronchoconstriction.[1]
Hand Protection Double Gloving Strategy: 1. Inner: 4 mil Nitrile (Examination grade).2.[1] Outer: 5-8 mil Nitrile (Extended cuff).[1]Permeation Kinetics: Isoxazoles are organic heterocycles with unknown breakthrough times.[1][6] Double gloving creates a sacrificial outer layer.[1] Change outer gloves immediately upon splash.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+).[1][6]Safety glasses are insufficient for amine salts.[1][6] Fine dust can bypass side-shields; hydrolysis in the eye leads to acidic corneal burns.[1]
Body Lab Coat (Cotton/Poly blend) + Tyvek® Sleeves.[1][6]Standard lab coats are porous.[1][6] Tyvek sleeves protect the wrists (the "gap" between glove and coat) during reaching movements.[1]
Footwear Closed-toe, non-perforated leather/synthetic.[1][6]Prevents absorption of dropped solids or spilled solutions.[1][6]
Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for handling this compound based on its physical state.

PPE_Decision_TreeStartStart: HandlingIsoxazole Amine HClAssess_StateAssess Physical StateStart->Assess_StateSolid_StateSolid (Powder)Assess_State->Solid_StateLiquid_StateSolution (Organic/Aq)Assess_State->Liquid_StateRisk_InhalRisk: Inhalation &Static DispersionSolid_State->Risk_InhalRisk_SplashRisk: Dermal Absorption& SplashLiquid_State->Risk_SplashControl_SolidControl: Fume Hood +Static Gun + Balance ShieldRisk_Inhal->Control_SolidControl_LiquidControl: Fume Hood +Double Nitrile + GogglesRisk_Splash->Control_LiquidAction_WeighAction: Weigh intoScintillation VialControl_Solid->Action_WeighAction_ReactAction: Cannula Transferor Syringe AdditionControl_Liquid->Action_ReactDisposalDisposal: HalogenatedWaste StreamAction_Weigh->DisposalAction_React->Disposal

Caption: Operational logic flow for PPE selection based on physical state risks (Inhalation vs. Absorption).

Operational Protocols
Protocol A: Weighing & Transfer (Solid State)

Risk: Amine salts are often "fluffy" and prone to static charge, leading to aerosolization.[1]

  • Engineering Control: Operate strictly within a fume hood. Use a micro-balance enclosure if available.[1]

  • Static Mitigation: Use an ionizing anti-static gun on the spatula and weighing boat before handling.[1] This prevents the powder from "jumping" due to triboelectric charging.[1]

  • Transfer: Never weigh directly into a large flask. Weigh into a small, wide-mouth vial (e.g., scintillation vial), then transfer to the reaction vessel using a powder funnel. Rinse the vial with solvent to ensure quantitative transfer.[1]

Protocol B: Solubilization & Reaction

Risk: Exothermic solvation and unexpected reactivity.[1]

  • Solvent Choice: When dissolving the hydrochloride salt, avoid adding strong base (e.g., NaOH, TEA) rapidly.[1] This liberates the free amine, which may be volatile and malodorous.[1]

  • Neutralization: If the free amine is required, perform the neutralization at 0°C to control the exotherm and minimize vapor pressure.[1]

Protocol C: Spill Management

Scenario: 500mg of powder spilled on the benchtop.[1]

  • Evacuate: Step back and allow dust to settle (1 minute).[1]

  • PPE Upgrade: Ensure goggles are tight.

  • Containment: Do not dry sweep.[1] Cover the spill with a wet paper towel (dampened with water or ethanol) to prevent dust generation.[1]

  • Cleanup: Wipe up the damp solid.[1] Clean the area with a mild detergent (soap and water) followed by an alcohol wipe.[1]

  • Disposal: Place all cleanup materials into a solid hazardous waste bag.

Disposal & Waste Stream Management

Proper disposal is legally mandated and environmentally critical.[1] This molecule contains a Chlorine atom, which dictates its waste path.[1]

  • Solid Waste: Dispose of pure compound or contaminated solids (gloves, paper towels) in Solid Hazardous Waste containers.[1] Label as "Toxic/Irritant Solid."[1]

  • Liquid Waste:

    • Strict Rule: Must go into Halogenated Organic Waste .[1]

    • Reasoning: Even if dissolved in a non-halogenated solvent (like Methanol), the presence of the chlorophenyl group classifies the mixture as halogenated in many jurisdictions, requiring high-temperature incineration to prevent dioxin formation.[1][6]

  • Aqueous Waste: If an aqueous extraction is performed, the aqueous layer (containing the salt) should be checked for pH and organic content.[1] If it contains traces of the isoxazole, it must be treated as hazardous aqueous waste, not poured down the drain.[1][6]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Isoxazole Derivatives.[1] Retrieved from [Link][1][6]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link][1][6]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] Retrieved from [Link][1][6]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management: Halogenated Solvents (F001/F002 Listings).[1] Retrieved from [Link][1][6]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride
Reactant of Route 2
Reactant of Route 2
{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.